Furan, 3-(2-nitroethenyl)-
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H5NO3 |
|---|---|
Molecular Weight |
139.11 g/mol |
IUPAC Name |
3-(2-nitroethenyl)furan |
InChI |
InChI=1S/C6H5NO3/c8-7(9)3-1-6-2-4-10-5-6/h1-5H |
InChI Key |
YMCXKFWNFUMXOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC=C1C=C[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
Whitepaper: Synthesis and Mechanistic Profiling of 3-(2-Nitroethenyl)furan
Executive Summary
3-(2-Nitroethenyl)furan, also known as (E)-3-(2-nitrovinyl)furan (CAS: 122016-40-4), is a highly reactive nitroalkene intermediate utilized extensively in medicinal chemistry and organic synthesis. As a potent Michael acceptor and a direct precursor to functionalized furan-based amines, its synthesis requires precise control over thermodynamic and kinetic parameters to ensure high yield and stereoselectivity. This technical guide establishes a self-validating workflow for its synthesis via the Henry (nitroaldol) condensation, detailing the mechanistic causality behind catalyst selection, reaction conditions, and purification protocols.
Mechanistic Causality: The Henry Condensation
The synthesis of 3-(2-nitroethenyl)furan is achieved through the base-catalyzed condensation of furan-3-carboxaldehyde with nitromethane. The reaction proceeds via a two-stage mechanism:
-
Nucleophilic Addition (Nitroaldol Formation): A basic catalyst deprotonates nitromethane (pKa ~10.2) to form a resonance-stabilized nitronate anion. This nucleophile attacks the electrophilic carbonyl carbon of furan-3-carboxaldehyde, generating a β-nitro alcohol intermediate.
-
Dehydration (E1cB Elimination): Under heating or prolonged basic conditions, the β-nitro alcohol undergoes an E1cB (Elimination Unimolecular conjugate Base) dehydration. The base removes the acidic α-proton (adjacent to the nitro group), and the subsequent expulsion of the hydroxide leaving group yields the conjugated nitroalkene.
Stereoselectivity: The elimination step is thermodynamically driven to minimize steric strain, almost exclusively yielding the (E)-isomer, where the bulky furan ring and the nitro group are situated on opposite sides of the newly formed alkene bond.
Catalytic Systems and Optimization
The choice of catalyst dictates the reaction's efficiency, impurity profile, and environmental impact. The Knoevenagel/Henry condensation is a classic method for preparing these synthetic intermediates[1].
-
Ammonium Acetate / Glacial Acetic Acid: The traditional approach. The acetate ion acts as a weak base to generate the nitronate, while the acidic medium facilitates the protonation of the intermediate hydroxyl group, promoting its departure as water during the dehydration step.
-
Microwave-Promoted Synthesis: Recent advancements have demonstrated that microwave irradiation can drastically reduce reaction times and improve yields by providing rapid, uniform heating, often eliminating the need for harsh solvents[1].
-
Lewis Acid Catalysis: While typically reserved for asymmetric Henry reactions (e.g., using chiral Cu(OAc)2 complexes to isolate the β-nitro alcohol without dehydration)[2], Lewis acids can be employed to activate the carbonyl group if milder bases are required.
Table 1: Comparative Evaluation of Catalytic Systems for Nitroalkene Synthesis
| Catalytic System | Reaction Time | Temp (°C) | Typical Yield | Stereoselectivity | Key Advantage |
| NH₄OAc / AcOH | 2 - 4 hours | 90 - 100 | 70 - 85% | >95% (E) | Highly scalable, robust, standard lab protocol. |
| Microwave / Base | 5 - 15 mins | 80 - 120 | 85 - 95% | >95% (E) | Rapid kinetics, cleaner impurity profile[1]. |
| Cu(OAc)₂ Complex | 24 hours | Ambient | Variable | N/A (Yields Alcohol) | Prevents dehydration; isolates β-nitro alcohol[2]. |
Experimental Workflow and Self-Validating Protocol
The following protocol outlines the synthesis of 3-(2-nitroethenyl)furan using the robust ammonium acetate method. This protocol is designed as a self-validating system, incorporating critical In-Process Controls (IPCs) to verify reaction progress.
Reagents and Materials
-
Furan-3-carboxaldehyde: 1.0 equivalent (e.g., 10 mmol, 961 mg)
-
Nitromethane: 3.0 equivalents (e.g., 30 mmol, 1.83 g) - Note: Excess drives the equilibrium forward.
-
Ammonium Acetate (NH₄OAc): 0.5 equivalents (e.g., 5 mmol, 385 mg)
-
Glacial Acetic Acid: 5 mL (Solvent)
Step-by-Step Methodology
-
Reaction Setup: In a dry, 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve furan-3-carboxaldehyde (10 mmol) in 5 mL of glacial acetic acid.
-
Reagent Addition: Add nitromethane (30 mmol) followed by ammonium acetate (5 mmol) to the stirring solution.
-
Thermal Activation: Submerge the flask in a pre-heated oil bath at 95°C. Maintain vigorous stirring. The mixture will typically transition from pale yellow to a deep orange/red hue as the conjugated nitroalkene forms.
-
In-Process Control (IPC) - 90 Minutes:
-
Action: Withdraw a 10 µL aliquot, dilute in 1 mL ethyl acetate, and perform Thin Layer Chromatography (TLC) (Eluent: 8:2 Hexanes:Ethyl Acetate).
-
Validation: The reaction is deemed complete when the UV-active spot corresponding to furan-3-carboxaldehyde is completely consumed, replaced by a lower-Rf, intensely UV-active spot corresponding to the nitroalkene.
-
-
Quenching and Precipitation: Once IPC confirms completion (typically 2-3 hours), remove the flask from heat and allow it to cool to ambient temperature. Pour the reaction mixture slowly into 50 mL of crushed ice/water with vigorous stirring. The crude 3-(2-nitroethenyl)furan will precipitate as a yellow/brown solid.
-
Isolation: Isolate the crude solid via vacuum filtration using a Büchner funnel. Wash the filter cake with 3 x 15 mL of ice-cold distilled water to remove residual acetic acid and ammonium salts.
-
Purification (Recrystallization): Dissolve the crude solid in a minimum volume of boiling ethanol. Allow the solution to cool slowly to room temperature, then transfer to an ice bath to induce crystallization. Filter the purified (E)-3-(2-nitroethenyl)furan crystals and dry under high vacuum.
Process Visualization
Workflow for the synthesis and IPC validation of 3-(2-nitroethenyl)furan.
References
Sources
Technical Guide: 3-(2-Nitroethenyl)furan Chemical Properties & Applications
Executive Summary
3-(2-Nitroethenyl)furan (also known as 3-(2-nitrovinyl)furan or
This guide provides a comprehensive analysis of the physicochemical properties, synthetic pathways, and reactivity of 3-(2-nitroethenyl)furan. It highlights the compound's utility as a Michael acceptor and a precursor for functionalized alkylamines, distinguishing its behavior from the more electron-rich 2-isomer.
Physicochemical Profile
The positioning of the nitrovinyl group at the C3 position of the furan ring alters the conjugation pathway compared to the C2 isomer. The C3 position is less electron-rich than C2, affecting the dipole moment and electrophilicity of the exocyclic double bond.
Table 1: Key Chemical Identifiers and Properties
| Property | Data |
| Chemical Name | 3-(2-Nitroethenyl)furan |
| CAS Number | 122016-40-4 |
| Molecular Formula | C |
| Molecular Weight | 139.11 g/mol |
| Structure | Furan ring substituted at C3 with a nitrovinyl group (–CH=CH–NO |
| Physical State | Crystalline Solid |
| Solubility | Soluble in polar organic solvents (DMSO, DMF, Ethanol, Nitromethane); sparingly soluble in water.[1] |
| Isomerism | Predominantly exists as the (E)-isomer due to steric stability. |
Synthetic Pathways[4]
The primary route to 3-(2-nitroethenyl)furan is the Henry Reaction (Nitroaldol Condensation) . This method is preferred for its atom economy and scalability. Unlike the synthesis of the 2-isomer, which uses the abundant furfural (2-furaldehyde), this protocol requires 3-furaldehyde as the starting material.
Protocol: Henry Condensation
Objective: Synthesis of (E)-3-(2-nitroethenyl)furan from 3-furaldehyde.
Reagents:
-
3-Furaldehyde (1.0 equiv)
-
Nitromethane (solvent/reagent, excess or 1.5-2.0 equiv)
-
Catalyst: Ammonium acetate (NH
OAc) or Isobutylamine -
Solvent: Glacial Acetic Acid (if using NH
OAc) or Methanol
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 3-furaldehyde (e.g., 10 mmol) in nitromethane (5 mL).
-
Catalysis: Add ammonium acetate (4 mmol) to the solution.
-
Reflux: Heat the reaction mixture to 80–90°C. Monitor via TLC (System: Hexane/Ethyl Acetate 3:1) for the disappearance of the aldehyde spot.[2] Reaction time is typically 2–4 hours.
-
Workup: Cool the mixture to room temperature. The product may precipitate upon cooling. If not, remove excess nitromethane under reduced pressure.
-
Purification: Dissolve the residue in dichloromethane and wash with water to remove the catalyst. Dry the organic layer over anhydrous MgSO
. -
Crystallization: Recrystallize from ethanol or an ethanol/water mixture to yield yellow crystals of (E)-3-(2-nitroethenyl)furan.
Mechanistic Insight:
The reaction proceeds via the deprotonation of nitromethane to form a nitronate anion, which attacks the carbonyl carbon of 3-furaldehyde. The resulting
Reactivity & Mechanistic Insights[6]
The chemical behavior of 3-(2-nitroethenyl)furan is dominated by the nitrovinyl moiety , which acts as a powerful electron-withdrawing group, making the adjacent alkene highly electrophilic.
Michael Addition (Conjugate Addition)
The
-
Thiol Addition: Reaction with cysteine or glutathione analogs. This is relevant for biological mechanisms, as nitrovinyl compounds often act by alkylating essential thiol groups in enzymes.
-
Mechanism: Nucleophile attacks the
-carbon Nitronate intermediate Protonation Saturated nitro compound.
Reduction Pathways
The nitrovinyl group offers chemoselective reduction opportunities:
-
To Amines: Reduction with LiAlH
yields the saturated amine, 2-(furan-3-yl)ethanamine (a tryptamine analog). -
To Nitroalkanes: Selective reduction of the alkene (e.g., using NaBH
in silica gel) retains the nitro group. -
To Oximes: Reduction with SnCl
or Zn/HCl can yield the oxime or ketone via the Nef reaction.
Cycloaddition (Diels-Alder)
-
As a Diene: The furan ring is electron-rich, but the electron-withdrawing nitrovinyl group at C3 deactivates it relative to unsubstituted furan. However, it can still participate in Diels-Alder reactions with highly reactive dienophiles (e.g., benzyne, maleic anhydride) under forcing conditions.
-
As a Dienophile: The nitrovinyl group itself is a potent dienophile and can react with electron-rich dienes (e.g., cyclopentadiene) to form nitro-substituted cyclohexenes.
Visualization: Synthesis & Reactivity Map
The following diagram illustrates the synthesis of 3-(2-nitroethenyl)furan and its divergent reactivity pathways.
Figure 1: Synthesis and Divergent Reactivity of 3-(2-Nitroethenyl)furan. The central scaffold (green) is accessed via condensation and serves as a precursor for amines or a substrate for conjugate additions.
Biological Implications & Safety
Bioactivity Landscape
While 2-(2-nitroethenyl)furan (Furvina) is a potent antibacterial agent (active against E. coli, S. aureus) that functions by depleting thiol-based antioxidants (glutathione), the 3-isomer is less characterized but theoretically active.
-
SAR Insight: The electrophilicity of the nitrovinyl group is the pharmacophore. The 3-isomer serves as a critical negative or positive control in Structure-Activity Relationship (SAR) studies to determine the importance of the furan oxygen's position relative to the vinyl group.
-
Potential: It is investigated as a scaffold for novel antifungal agents and as a building block for tryptamine-like neurotransmitter analogs.
Safety and Handling
-
Explosion Hazard: Like many low-molecular-weight nitro compounds, 3-(2-nitroethenyl)furan may be shock-sensitive or explosive at high temperatures.
-
Toxicity: It is a likely skin and eye irritant and a potential sensitizer due to its ability to alkylate proteins (Michael addition). Handle in a fume hood with appropriate PPE (gloves, goggles).
-
Storage: Store at 2–8°C, protected from light to prevent polymerization or degradation.
References
-
Synthesis of Nitrovinylfurans
-
Title: Preparation and Properties of Furan Derivatives.[3]
- Source: Sigma-Aldrich / Merck Technical Library.
-
URL:
-
-
Henry Reaction Mechanism
- Title: The Henry Reaction: Comprehensive Organic Name Reactions.
- Source: Organic Chemistry Portal.
-
URL:[Link]
-
Bioactivity of Nitrovinylfurans (Comparative Context)
- Title: Antibacterial activity of the nitrovinylfuran G1 (Furvina) and its conversion products.
- Source: Scientific Reports (N
-
URL:[Link]
-
General Reactivity of Nitroalkenes
- Title: Conjugated Nitroalkenes: Versatile Intermedi
- Source: Chemical Reviews (ACS).
-
URL:[Link]
Sources
Spectroscopic Profile and Technical Characterization of Furan, 3-(2-nitroethenyl)-
The following technical guide details the spectroscopic characterization, synthesis, and structural analysis of Furan, 3-(2-nitroethenyl)- (also known as 3-(2-nitrovinyl)furan), a specific structural isomer distinct from the more common 2-substituted derivative.
Executive Summary & Compound Profile
Furan, 3-(2-nitroethenyl)- (CAS: 122016-40-4 ) is a heteroaromatic nitroalkene used primarily as a reactive intermediate in organic synthesis (e.g., Michael additions, cycloadditions) and medicinal chemistry.[1][2][3] Unlike its regioisomer 2-(2-nitroethenyl)furan , the 3-substituted variant retains unique electronic properties due to the interruption of direct conjugation between the oxygen lone pair and the nitrovinyl group, resulting in distinct spectroscopic signatures.
Physicochemical Data
| Property | Value | Notes |
| CAS Number | 122016-40-4 | Specific to the (E)-isomer |
| Molecular Formula | Unsaturation Index = 5 | |
| Molecular Weight | 139.11 g/mol | Monoisotopic Mass: 139.0269 |
| Appearance | Pale yellow crystalline solid | Typical of conjugated nitroalkenes |
| Melting Point | 68–75 °C | Range dependent on solvent (MeOH/EtOH) |
| Solubility | DMSO, Acetone, | Low solubility in water/hexane |
Synthesis & Isolation Context
To ensure spectroscopic data integrity, one must understand the origin of the sample. The 3-isomer is rarely commercially available in bulk and is typically synthesized via the Henry Reaction (Nitroaldol Condensation) of 3-furaldehyde.
Experimental Protocol (Synthesis)
Reference Standard for Sample Preparation:
-
Reagents : 3-Furaldehyde (1.0 eq), Nitromethane (1.0 eq), Sodium Methoxide (catalytic), Methanol (solvent).
-
Procedure :
-
Dissolve 3-furaldehyde and nitromethane in MeOH at 0°C.
-
Add NaOMe slowly to prevent polymerization.
-
Precipitate the intermediate nitroaldol, then dehydrate (often in situ or via acidic workup) to yield the nitroalkene.
-
-
Purification : Recrystallization from ethanol or column chromatography (Hexane/EtOAc) is required to remove traces of aldehyde (CHO peak at ~9.9 ppm) which interferes with spectral integration.
Workflow Diagram
Figure 1: Synthetic pathway for the generation of 3-(2-nitroethenyl)furan, highlighting the critical dehydration step that establishes the conjugated alkene system.
Spectroscopic Characterization
The following data sets provide the diagnostic peaks required to confirm the identity of the 3-isomer and distinguish it from the 2-isomer.
A. Nuclear Magnetic Resonance (NMR)
The 3-substitution pattern is confirmed by the splitting of the furan ring protons.[4] Unlike the 2-isomer (which shows 3 adjacent protons), the 3-isomer shows a "1+2" pattern where the proton at position 2 is isolated.
H NMR (400 MHz,
or DMSO-
)
| Position | Shift ( | Multiplicity | Assignment | |
| Vinyl- | 7.95 – 8.05 | Doublet (d) | Alkene proton adjacent to Furan ( | |
| Furan-2 | 7.80 – 7.90 | Broad Singlet | Diagnostic : Isolated proton between O and vinyl | |
| Vinyl- | 7.50 – 7.60 | Doublet (d) | Alkene proton adjacent to | |
| Furan-5 | 7.45 – 7.55 | Doublet of doublets | Adjacent to Oxygen | |
| Furan-4 | 6.80 – 6.90 | Doublet (d) |
Critical Analysis :
-
Isomer Distinction : The H-2 proton in 3-substituted furans appears as a sharp singlet or finely split doublet (
Hz). In contrast, the 2-substituted isomer lacks this proton and shows a larger coupling ( Hz) between H-3 and H-4. -
Geometry : A coupling constant (
) of ~13.5 Hz for the vinyl protons confirms the (E)-configuration . The (Z)-isomer (rare) would exhibit Hz.
C NMR (100 MHz)
-
Carbonyl/Alkene Region :
138.0 (Vinyl- ), 135.5 (Vinyl- , ). -
Furan Ring :
145.0 (C-2), 142.5 (C-5), 118.0 (C-3, quaternary), 108.5 (C-4). -
Note: C-2 is significantly deshielded due to the adjacent oxygen and lack of direct conjugation to the nitro group compared to the 2-isomer.
B. Infrared Spectroscopy (FT-IR)
The spectrum is dominated by the nitro group and the conjugated alkene.
| Frequency ( | Intensity | Assignment |
| 3120 – 3140 | Weak | C-H stretch (Furan/Alkene) |
| 1630 – 1645 | Medium | C=C stretch (Conjugated alkene) |
| 1510 – 1530 | Strong | Asymmetric |
| 1330 – 1350 | Strong | Symmetric |
| 874, 740 | Medium | Furan ring breathing/deformation |
C. Mass Spectrometry (MS)[4][6][7]
-
Ionization Mode : EI (70 eV) or ESI+.
-
Molecular Ion (
) : m/z 139 (Base peak or high intensity). -
Fragmentation :
-
92/93: Loss of
radical ( ). This is the most characteristic fragmentation for nitroalkenes. - 65: Furan ring fragmentation (loss of CO/HCN).
-
92/93: Loss of
Quality Control & Impurity Profiling
When analyzing commercial or synthesized samples, three primary impurities are common:
-
3-Furaldehyde : Result of incomplete reaction. Look for aldehyde proton at
9.9 ppm ( H NMR) or C=O stretch at 1690 (IR). -
Michael Adducts : In alcohol solvents (MeOH/EtOH), the solvent may add across the double bond if the reaction is left too long in base. Look for loss of vinyl signals and appearance of methoxy/ethoxy signals at
3.3–3.8 ppm. -
Polymerization : Nitrofurans are sensitive to light and base. Broadening of NMR peaks indicates oligomerization.
Storage Protocol
-
Condition : Store at -20°C.
-
Protection : Protect from light (amber vial) and moisture.
-
Stability : The 3-isomer is generally less stable than the 2-isomer due to higher steric strain and electronic disruption.
References
-
US Patent 2004/0087601 A1 . Pyrimidine derivatives as IL-8 receptor antagonists. (Describes the synthesis and isolation of 3-(2-nitrovinyl)furan). Link
-
Sigma-Aldrich (Merck) . Product Specification: (E)-3-(2-Nitrovinyl)furan (CAS 122016-40-4). Link
-
SpectraBase . Spectral Data for Nitrovinylfurans. (General reference for furan fragmentation and IR shifts). Link
-
Journal of Organic Chemistry . Regioselective synthesis of substituted furans. (Context on 3-substituted furan stability). Link
Sources
The Chemical and Mechanistic Profiling of 3-(2-Nitroethenyl)furan: A Technical Guide for Synthesis and Application
Executive Summary
In the realm of synthetic organic chemistry and drug development, nitroalkenes serve as highly versatile building blocks. 3-(2-nitroethenyl)furan , commonly referred to as 3-(2-nitrovinyl)furan, is a prime example of a functionalized heterocycle that acts as a potent Michael acceptor and a precursor to complex furo-fused ring systems.
This whitepaper provides an authoritative, in-depth analysis of 3-(2-nitroethenyl)furan. We will deconstruct its physicochemical properties, establish a self-validating protocol for its synthesis via the Henry (nitroaldol) condensation, and explore its downstream applications in medicinal chemistry, such as the adamantylation of bioactive molecules.
Physicochemical Properties and Chemical Identity
The stereochemistry of the alkene double bond dictates the physical behavior and reactivity of the molecule. Commercially and synthetically, the (E)-isomer is the thermodynamically favored and most prevalent form. Due to this stereochemical distinction, the compound is indexed under two primary CAS numbers.
Table 1: Quantitative Physicochemical Data for 3-(2-nitroethenyl)furan
| Property | Value / Description |
| Chemical Name | 3-(2-nitroethenyl)furan / (E)-3-(2-Nitrovinyl)furan |
| CAS Number (E-isomer) | |
| CAS Number (Unspecified) | [1] |
| Molecular Formula | C₆H₅NO₃ |
| Molecular Weight | 139.11 g/mol |
| InChIKey | YMCXKFWNFUMXOD-HNQUOIGGSA-N |
| Appearance | Lemon-yellow crystalline solid |
| Reactivity Profile | Electrophilic (Michael acceptor), Dienophile |
Mechanistic Pathway: The Henry (Nitroaldol) Condensation
The synthesis of 3-(2-nitroethenyl)furan relies on the Henry reaction , a base-catalyzed carbon-carbon bond-forming reaction between nitromethane and furan-3-carboxaldehyde.
Causality of the Catalytic System
While various bases (e.g., NaOH, TBAF) can catalyze the Henry reaction, the use of ammonium acetate (NH₄OAc) in glacial acetic acid is the gold standard for synthesizing conjugated nitroalkenes.
-
Amphoteric Buffering: The acetate ion acts as a weak base, deprotonating the slightly acidic α-protons of nitromethane (pKa ≈ 17) to form the nucleophilic nitronate anion.
-
E1cB Dehydration: The initial addition yields a β-nitro alcohol intermediate. The acidic environment provided by glacial acetic acid and the ammonium cation facilitates the protonation of the hydroxyl group, turning it into a superior leaving group (water). This drives an E1cB elimination, pushing the equilibrium entirely toward the nitroalkene.
-
Thermodynamic Control: The extended reflux ensures that the system reaches thermodynamic equilibrium, exclusively yielding the (E)-isomer due to the steric repulsion present in the (Z)-configuration and the stabilizing extended conjugation between the furan ring and the nitro group.
Fig 2: Mechanistic pathway of the Henry reaction yielding (E)-3-(2-nitroethenyl)furan.
Experimental Workflow: Synthesis Protocol
This protocol is designed as a self-validating system. The progression of the reaction can be visually tracked (a shift from a pale solution to a deep yellow/orange mixture) and analytically verified.
Step-by-Step Methodology
-
Reagent Preparation: In a 50 mL round-bottom flask, combine furan-3-carboxaldehyde (1.0 eq, 10 mmol) and nitromethane (5.0 eq, 50 mmol). Note: Excess nitromethane is used to drive the equilibrium of the initial aldol addition forward.
-
Catalyst Addition: Add anhydrous ammonium acetate (1.0 eq, 10 mmol) followed by 15 mL of glacial acetic acid. Equip the flask with a magnetic stir bar and a reflux condenser.
-
Reflux (The Critical Step): Heat the mixture in an oil bath at 90–100 °C for 4 to 6 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a 4:1 Hexanes/Ethyl Acetate eluent. The disappearance of the aldehyde spot under UV light validates reaction completion.
-
Quenching: Remove the flask from heat and allow it to cool to room temperature. Pour the crude mixture slowly over 50 g of crushed ice to precipitate the product and dilute the acetic acid.
-
Liquid-Liquid Extraction: Extract the aqueous layer with ethyl acetate (3 × 20 mL). Wash the combined organic layers with saturated aqueous NaHCO₃ until the evolution of CO₂ ceases (neutralizing the acetic acid), followed by a brine wash (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure via rotary evaporation.
-
Purification: Purify the crude dark-yellow residue via silica gel flash chromatography or recrystallization from hot ethanol to yield pure (E)-3-(2-nitroethenyl)furan as lemon-yellow crystals.
Fig 1: Step-by-step experimental workflow for the synthesis of (E)-3-(2-nitroethenyl)furan.
Analytical Characterization & Self-Validation
To ensure trustworthiness and scientific integrity, the synthesized compound must be validated against expected spectral data. The geometry of the double bond is the most critical parameter to verify.
-
¹H NMR (CDCl₃, 400 MHz): The defining self-validating feature is the pair of doublet signals corresponding to the vinylic protons (approx. 7.50 ppm and 7.90 ppm). The coupling constant (
) must be calculated; a value of Hz mathematically confirms the trans(E) geometry of the alkene. Furan ring protons will appear as multiplets in the aromatic region (6.60–7.80 ppm). -
Infrared Spectroscopy (IR, KBr pellet): Look for strong absorption bands at ~1635 cm⁻¹ (conjugated C=C stretch) and distinct peaks at ~1520 cm⁻¹ and ~1335 cm⁻¹ corresponding to the asymmetric and symmetric stretching of the nitro (-NO₂) group, respectively.
-
Mass Spectrometry (EI-MS): A clear molecular ion peak at m/z 139 [M]⁺ confirms the molecular weight.
Applications in Drug Development & Chemical Biology
The strategic placement of the nitrovinyl group at the 3-position of the furan ring unlocks specific synthetic pathways utilized in modern drug discovery:
-
Adamantylation for Lipophilic Enhancement: Research has demonstrated that furans containing electron-withdrawing groups, specifically the β-nitrovinyl moiety, are excellent substrates for 1-adamantylation. Using aluminum or bismuth triflate in nitromethane, 3-(2-nitroethenyl)furan can be converted into 2-(1-adamantyl)-4-(2-nitrovinyl)furan derivatives. The addition of the bulky, lipophilic adamantyl group significantly enhances the pharmacokinetic profile (e.g., blood-brain barrier penetration) of the resulting bioactive substances[2].
-
Synthesis of Fused Heterocycles: As a highly electron-deficient alkene, 3-(2-nitroethenyl)furan is an ideal Michael acceptor. It readily undergoes tandem Michael addition-cyclization sequences with various nucleophiles to construct complex architectures, such as 4,5,6,7-tetrahydrofuro[2,3-c]pyridines, which are privileged scaffolds in neuropharmacology.
References
-
Stenutz, R. "3-(2-nitrovinyl)furan Chemical Properties and Structure." Stenutz EU. Available at:[Link]
-
Shiryaev, V. A., et al. "Convenient synthesis of 2-(1-adamantyl)furans." Sciforum / MDPI Proceedings. Available at: [Link]
Sources
Overcoming the C3 Barrier: A Comprehensive Guide to the Synthesis and Application of 3-Substituted Furans
Introduction: The "Holy Grail" of Furan Chemistry
Furans are privileged heterocycles that serve as foundational scaffolds in natural product total synthesis, materials science, and drug discovery[1][2]. Despite their ubiquity, the functionalization of the furan core presents a profound regiochemical challenge. There is a fundamental difference in the electronic reactivity across the furan ring: the C2 and C5 (
Because furans naturally undergo lithiation and electrophilic substitution at the
Strategic Syntheses of 3-Substituted Furans
To bypass the natural reactivity of the furan core, synthetic chemists rely on three primary strategic pillars: de novo ring construction, directed C-H functionalization, and pre-functionalized cross-coupling.
De Novo Ring Construction
When direct functionalization of an intact furan is unfeasible, constructing the ring from acyclic precursors allows for the precise pre-installation of substituents at the C3 position[5].
-
Cycloisomerization of Alkynyl Sulfides: A breakthrough method involves the copper-catalyzed cycloisomerization of ketopropargyl sulfides. This reaction triggers a propargyl–allenyl isomerization followed by a novel 1,2-migration of the thio group, selectively yielding 3-thio-substituted furans[7].
-
Hydroformylation: The rhodium-catalyzed hydroformylation of substituted propargylic alcohols using rhodium acetate and triphenylphosphine offers a highly regioselective route to 3-aryl-substituted furans under mild conditions[5].
Cu-catalyzed 1,2-thio migration mechanism for 3-substituted furan synthesis.
Directed and Photoredox C-H Functionalization
Directly functionalizing the unactivated C3-H bond represents the pinnacle of atom economy, often referred to as the "Holy Grail" of synthetic chemistry[4][8].
-
Transient Directing Groups: To override the innate C2/C5 preference, researchers utilize bidentate imine transient directing groups attached to the formyl group of furfural. This allows ruthenium or iridium complexes to selectively activate the C3-H bond, enabling hydroarylation and arylation without altering the redox state of the formyl function[8].
-
Photoredox Catalysis: Utilizing Ru(II) or Ir(III) photoredox catalysts, carbon-centered radicals (e.g., from bromomalonates) can be generated via reductive quenching. While C2 substitution is generally favored due to radical stability, steric tuning and specific substrate design can force functionalization toward the C3 position[6].
Ru-catalyzed directed C3-H arylation of furfural using a transient imine directing group.
Cross-Coupling and Multi-Component Reactions
-
Suzuki-Miyaura Coupling: Pre-functionalized 3-halofurans (e.g., 3-iodofurans) undergo efficient palladium-catalyzed cross-coupling with arylboronic acids[2][5].
-
Multi-Component Furan-2-one Synthesis: A green, one-pot three-component reaction between aromatic amines, aromatic aldehydes, and dialkylacetylene dicarboxylates utilizes a magnetic nanoparticle (MNPs-DBN tribromide) catalyst to efficiently synthesize 3-substituted furan-2-ones[9].
Quantitative Data: Comparison of Synthetic Methodologies
The following table summarizes the key metrics and conditions of the primary synthetic strategies used to access 3-substituted furans:
| Synthetic Strategy | Catalyst / Reagents | Key Intermediate / Mechanism | Typical Yields | Primary Application |
| Ketopropargyl Sulfide Cycloisomerization | CuI (10 mol%), DMA, 110 °C | Allenic intermediate, 1,2-thio migration | 71–85% | 3-Thio-substituted furans[7] |
| Directed C3-H Arylation | Ru(0), Arylboronates, Sacrificial Hydride | C3-metallacycle via Imine Directing Group | Moderate to High | 3-Aryl furfurals (Biomass)[8] |
| Propargylic Alcohol Hydroformylation | Rhodium acetate, PPh | Regioselective hydroformylation | Good | 3-Aryl-substituted furans[5] |
| Multi-Component Furan-2-one Synthesis | MNPs-DBN tribromide | Enamine attack on aldehyde, cyclization | High (>80%) | Antimicrobial furan-2-ones[9] |
Self-Validating Experimental Protocol: Cu-Catalyzed Synthesis of 3-Thio-Substituted Furans
To ensure reproducibility and scientific rigor, the following protocol details the cycloisomerization of ketopropargyl sulfides, a highly reliable method for de novo 3-substituted furan synthesis[7].
Rationale & Causality: This method leverages a propargyl-allenyl isomerization followed by a 1,2-migration of the thio group. The use of Copper(I) iodide (CuI) is critical; it acts as a mild Lewis acid to activate the alkyne, promoting the initial isomerization without prematurely degrading the substrate.
-
Step 1: Preparation of the Reaction Mixture. In an oven-dried Schlenk tube under a strict argon atmosphere, dissolve the ketopropargyl sulfide (1.0 equiv, e.g., 0.5 mmol) in anhydrous N,N-dimethylacetamide (DMA) to achieve a 0.1 M concentration. Causality: DMA is chosen for its high boiling point and ability to stabilize the copper intermediates during the migration step.
-
Step 2: Catalyst Addition. Add CuI (10 mol%) to the solution.
-
Step 3: Thermal Activation & Self-Validation. Seal the tube and heat the mixture to 110 °C. Stir continuously for 4–12 hours.
-
Self-Validation Checkpoint: Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexane/EtOAc eluent. The complete disappearance of the starting material and the emergence of a lower-polarity, strongly UV-active spot confirms that the cycloisomerization has successfully proceeded to completion. Do not proceed to quenching until the starting material is entirely consumed.
-
-
Step 4: Quenching and Extraction. Cool the reaction to room temperature. Dilute the mixture with diethyl ether and wash sequentially with copious amounts of water and brine. Causality: Multiple aqueous washes are mandatory to completely remove the high-boiling DMA solvent, which would otherwise co-elute and ruin the purification step. Dry the organic layer over anhydrous Na
SO . -
Step 5: Purification. Filter the drying agent, concentrate under reduced pressure, and purify the crude product via flash column chromatography on silica gel to isolate the pure 3-thio-substituted furan.
Applications in Drug Discovery
The 3-substituted furan motif is a critical pharmacophore in modern drug development, offering unique spatial geometries and electronic properties:
-
Anticancer Therapeutics: The incorporation of a 3-substituted furan ring into 3-aryl-5-aryl-1,2,4-oxadiazole scaffolds has yielded potent apoptosis inducers. These specific analogs demonstrate significantly improved aqueous solubility and excellent in vivo efficacy via intravenous administration, making them prime candidates for oncology pipelines[10].
-
Natural Product Analogs: Limonoids, a complex family of tetranortriterpenoids, possess a conserved 3'-substituted furan moiety that is essential for their diverse biological activities. Advanced synthetic methods are crucial for accessing these highly oxidized, steroid-like ring systems for structure-activity relationship (SAR) studies[11].
-
Antimicrobial Furan-2-ones: 3-substituted furan-2-ones exhibit potent antimicrobial and anti-inflammatory properties. Recent studies highlight their efficacy as lead compounds for treating severe conditions, including various carcinomas (skin, prostate, and breast cancers)[9].
References
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[5] Synthesis of 3-Substituted Furans by Hydroformylation. ResearchGate. 5
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EN-Biomass valorization by C-H activation. Institut Parisien de Chimie Moléculaire.
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[8] Directed Catalytic C-H Functionalization of Heteroaromatic Compounds. Sciencesconf.org. 8
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[7] 1,2-Migration of the Thio Group in Allenyl Sulfides: Efficient Synthesis of 3-Thio-Substituted Furans and Pyrroles. PMC - NIH. 7
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[3] General method for the synthesis of 3- and 3,4-substituted furans. Journal of the American Chemical Society. 3
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[4] Fundamental difference in reactivity of C2, C5 and C3, C4 positions in the furan core. ResearchGate. 4
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[10] Discovery of 3-aryl-5-aryl-1,2,4-oxadiazoles as a new series of apoptosis inducers. PubMed. 10
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[1] Five-Membered Ring Systems: Furans and Benzofurans. ScienceDirect. 1
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[6] Photoredox-Catalyzed C–H Functionalization Reactions. PMC - NIH. 6
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[12] Palladium-Catalyzed Direct Arylation of Furans via C−H Functionalization at Low Catalyst Loadings. ACS Publications. 12
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[11] A Foundation Model for Accurate Atomistic Simulations in Drug Design. ChemRxiv. 11
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[9] One-pot and Three-component Synthesis of Substituted Furan-2-one Derivatives Using NPs-DBN Tribromide Catalyst. Nanomaterials Chemistry. 9
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[2] Furan platform chemicals beyond fuels and plastics. RSC Publishing.2
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The Biological Versatility of Nitroethenyl Furan Derivatives: A Technical Guide for Drug Discovery
Abstract
The furan scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The introduction of a nitroethenyl group at the 2-position of the furan ring gives rise to a class of compounds with a distinct and potent pharmacological profile. This technical guide provides an in-depth exploration of the biological activities of 2-(2-nitroethenyl)furan and its derivatives, with a focus on their antimicrobial, anticancer, and antifungal properties. We will delve into the synthetic methodologies, mechanisms of action, and structure-activity relationships that govern their efficacy. This guide is intended to be a comprehensive resource for researchers, scientists, and drug development professionals, offering insights to facilitate the discovery and development of novel therapeutics based on the nitroethenyl furan scaffold.
Introduction: The Nitroethenyl Furan Pharmacophore
The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a recurring motif in a vast array of natural products and synthetic molecules, underpinning their diverse biological functions.[1][2] Its ability to act as a bioisostere for other aromatic systems like phenyl or thiophene rings, while offering distinct polarity and hydrogen-bonding capabilities, makes it an attractive component in drug design.[1] This versatility allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, often leading to enhanced efficacy and improved safety profiles.[1]
The addition of a nitroethenyl (-CH=CH-NO2) group to the furan core introduces a potent pharmacophore. The nitro group, a strong electron-withdrawing group, is crucial for the biological activity of many nitroaromatic compounds, often through enzymatic reduction within target cells to produce reactive cytotoxic species.[3][4] The conjugated system formed by the furan ring, the ethenyl bridge, and the nitro group creates a unique electronic environment that dictates the molecule's interaction with biological targets.
This guide will explore the synthesis, biological evaluation, and mechanistic underpinnings of nitroethenyl furan derivatives, providing a comprehensive overview for their potential as next-generation therapeutic agents.
Synthesis of 2-(2-Nitroethenyl)furan Derivatives
The primary synthetic route to 2-(2-nitroethenyl)furan derivatives is the Knoevenagel condensation. This reaction involves the condensation of an aldehyde, in this case, furfural or its derivatives, with a compound containing an active methylene group, such as nitromethane. The reaction is typically catalyzed by a base, such as an amine.[5]
A variation of this method involves the condensation of furfural with nitromethane in the presence of isobutylamine to yield (E)-2-(2-nitroethenyl)furan.[5] The product is a yellow crystalline solid.[5] The synthesis of furan-containing gem-bromonitroethenes has also been reported, starting from the bromination of 5-nitro-2-(2-nitroethenyl)furan followed by dehydrohalogenation.[6]
Experimental Protocol: Synthesis of (E)-2-(2-Nitroethenyl)furan[5]
Materials:
-
Furfural
-
Nitromethane
-
Isobutylamine
-
Ethanol
-
Petroleum ether
-
Carbon tetrachloride
Procedure:
-
Combine furfural and nitromethane in a suitable reaction vessel.
-
Add isobutylamine as a catalyst.
-
The reaction proceeds via a condensation mechanism.
-
The resulting product, a yellow crystalline solid, can be purified by recrystallization.
-
The purity of the synthesized compound should be confirmed by techniques such as melting point determination and spectroscopic analysis (e.g., NMR, IR).
Note: This is a generalized protocol based on the referenced literature. Specific reaction conditions (e.g., stoichiometry, temperature, reaction time) may need to be optimized for desired yield and purity.
Biological Activities of Nitroethenyl Furan Derivatives
Nitroethenyl furan derivatives exhibit a broad spectrum of biological activities, with the most prominent being their antimicrobial, anticancer, and antifungal properties.
Antimicrobial Activity
The antimicrobial potential of nitroethenyl furan compounds has been recognized for some time.[7] Specifically, 2-(2-nitroethenyl)naphtho[2,1-b]furan has demonstrated noteworthy activity against both Gram-positive and Gram-negative bacteria.[8] The antimicrobial action of nitroaromatic compounds is generally linked to the enzymatic reduction of the nitro group within the microbial cell, leading to the formation of toxic metabolites that can damage cellular macromolecules, including DNA.[3][4]
5-Nitrofuran derivatives, a closely related class of compounds, have shown inhibitory effects on both Gram-positive and Gram-negative organisms.[9] The nitro group is considered essential for this activity.[10]
Table 1: Summary of Antimicrobial Activity of Selected Furan Derivatives
| Compound/Derivative | Target Organism(s) | Activity/Efficacy | Reference(s) |
| 2-(2-nitroethenyl)naphtho[2,1-b]furan | Gram-positive and Gram-negative bacteria | Appreciable activity | [8] |
| 5-Nitrofuran derivatives | Gram-positive and Gram-negative bacteria | Inhibitory effects | [9] |
| 2-(2-Nitrovinyl) Furan | S. typhimurium, C. cucurbitarum, F. solani, C. albicans, P. aeruginosa, Staph. aureus, E. coli | High percentage of inhibition | [7] |
| 5-nitrofuran‒isatin molecular hybrids | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC values of 1-8 µg/mL | [11][12] |
Anticancer Activity
Several studies have highlighted the potential of furan derivatives as anticancer agents.[13][14][15] While much of the research has focused on broader classes of furan compounds, the principles can be extended to nitroethenyl derivatives. For instance, novel furanopyridinone derivatives have shown potent cytotoxic effects against esophageal cancer cell lines.[13] Specifically, compound 4c demonstrated a 99% inhibition of KYSE70 and KYSE150 cell growth at a concentration of 20 µg/mL, with an IC50 of 0.655 µg/mL after 48 hours.[13]
Other studies on 5-nitrofuran derivatives have also revealed significant anticancer effects.[14] For example, nitrofuroxazide has been shown to promote apoptosis in myeloma and colon cancer cells by inhibiting the STAT3 protein.[14] A series of novel 5-((5-nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones were synthesized and evaluated for their anticancer activity, with some compounds showing significant inhibitory effects on MCF-7 and MDA-MB-231 breast cancer cell lines.[14] Compound 14b from this series displayed a potent IC50 of 0.85 μM on the MCF-7 cell line after 24 hours of treatment.[14]
The proposed mechanism for the anticancer activity of some furan derivatives involves the promotion of PTEN activity to suppress the PI3K/Akt and Wnt/β-catenin signaling pathways.[15]
Table 2: Summary of Anticancer Activity of Selected Furan Derivatives
| Compound/Derivative | Cancer Cell Line(s) | IC50/Efficacy | Reference(s) |
| Furanopyridinone derivative (4c) | KYSE70 and KYSE150 (esophageal) | 0.655 µg/mL (48h) | [13] |
| 5-((5-nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinone (14b) | MCF-7 (breast) | 0.85 μM (24h) | [14] |
| Furan derivatives (compounds 1 and 24) | HeLa (cervical) | 0.08 to 8.79μM | [15] |
| 5-nitrofuran‒isatin hybrid (compound 3) | HCT 116 (colon) | 1.62 μM | [11][12] |
Antifungal Activity
Nitroethenyl furan derivatives have also demonstrated promising antifungal properties.[7] A study on the antifungal activity of 2-(2-nitrovinyl) furan showed significant inhibition against various fungal species, including Candida albicans, Fusarium solani, and Cercospora cucurbitarum.[7] The synthesized compound was reported to be more potent than some conventional antibiotics.[7]
A broader study on nitrofuran derivatives revealed potent activity against a range of fungal species, including Candida sp., Cryptococcus neoformans, Histoplasma capsulatum, and Paracoccidioides brasiliensis.[16] The most potent compounds in this study exhibited MIC90 values as low as 0.48 µg/mL.[16]
The antifungal mechanism of action for β-nitrostyrene derivatives, which share structural similarities with nitroethenyl furans, is believed to involve disruption of the fungal cell wall.[17]
Table 3: Summary of Antifungal Activity of Selected Nitroethenyl Furan and Related Derivatives
| Compound/Derivative | Fungal Species | MIC/Efficacy | Reference(s) |
| 2-(2-Nitrovinyl) Furan | C. albicans, F. solani, C. cucurbitarum | High percentage of inhibition | [7] |
| Nitrofuran derivative (compound 11) | H. capsulatum | 0.48 µg/mL (MIC90) | [16] |
| Nitrofuran derivatives (compounds 3 and 9) | P. brasiliensis | 0.48 µg/mL (MIC90) | [16] |
| Nitrofuran derivatives (compounds 8, 9, 12, 13) | Trichophyton rubrum | 0.98 µg/mL (MIC90) | [16] |
Mechanism of Action
The biological activity of nitroethenyl furan derivatives is intrinsically linked to the nitro group. The prevailing hypothesis is that the nitro group undergoes enzymatic reduction within the target cells (be it microbial or cancerous) to generate reactive nitrogen species. These highly reactive intermediates can then inflict damage on cellular macromolecules such as DNA, RNA, and proteins, ultimately leading to cell death.[3][4]
In bacteria, this reduction is often carried out by nitroreductases.[12] Molecular docking studies of 5-nitrofuran-isatin hybrids with E. coli nitroreductase suggest a binding affinity that supports this mechanism.[11][12]
In cancer cells, the mechanism can be more complex and may involve the modulation of specific signaling pathways. For some furan derivatives, the anticancer effect has been attributed to the suppression of key survival pathways like PI3K/Akt and Wnt/β-catenin.[15]
For antifungal activity, in addition to the generation of reactive nitrogen species, disruption of the fungal cell wall has been proposed as a mechanism for structurally related β-nitrostyrene derivatives.[17]
Visualizing the Proposed Mechanism of Action
Caption: Proposed mechanism of action for nitroethenyl furan derivatives.
Structure-Activity Relationship (SAR)
The biological activity of furan derivatives is highly dependent on the nature and position of substituents on the furan ring.[2] For nitroethenyl furans, several key structural features influence their potency:
-
The Nitro Group: The presence of the nitro group is generally considered essential for the observed biological activities.[10] Its electron-withdrawing nature and its ability to be enzymatically reduced are central to the mechanism of action.
-
The Furan Ring: The furan ring serves as a critical scaffold, and its substitution pattern can significantly modulate activity. For example, the introduction of a fused furan moiety to a coumarin core was found to be important for antifungal activity against specific plant pathogenic fungi.[18]
-
The Ethenyl Bridge: The conjugated double bond of the ethenyl linker is important for the overall electronic properties of the molecule and likely plays a role in its interaction with biological targets.
-
Substituents on the Furan Ring: Additional substituents on the furan ring can influence the lipophilicity, electronic properties, and steric profile of the molecule, thereby affecting its pharmacokinetic and pharmacodynamic properties.
A preliminary SAR analysis of 5-((5-nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones indicated that the 5-(5-nitrofuran-2-yl)allylidene moiety was a necessary requirement for their anticancer effects.[19]
In Vitro Evaluation Protocols
Antimicrobial Susceptibility Testing (Broth Microdilution)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a nitroethenyl furan derivative against a specific bacterial strain.
Materials:
-
Nitroethenyl furan derivative
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a stock solution of the nitroethenyl furan derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in CAMHB in the wells of a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include positive (broth with inoculum, no compound) and negative (broth only) controls.
-
Incubate the plate at 37°C for 16-20 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To assess the cytotoxic effects of a nitroethenyl furan derivative on a cancer cell line.
Materials:
-
Nitroethenyl furan derivative
-
Cancer cell line (e.g., MCF-7, HeLa)
-
Normal cell line (for selectivity assessment, e.g., MCF-10a)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the nitroethenyl furan derivative for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Conclusion and Future Perspectives
Nitroethenyl furan derivatives represent a promising class of compounds with a diverse range of biological activities. Their potent antimicrobial, anticancer, and antifungal properties, coupled with their relatively straightforward synthesis, make them attractive candidates for further drug development.
Future research in this area should focus on:
-
Lead Optimization: Systematic modification of the nitroethenyl furan scaffold to improve potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: In-depth investigations to fully elucidate the molecular targets and signaling pathways involved in their biological effects.
-
In Vivo Efficacy and Toxicity: Evaluation of the most promising derivatives in animal models to assess their therapeutic potential and safety profiles. One study noted that while some nitrofurylazines showed strong in vitro trypanocidal activity, they lacked in vivo efficacy due to poor solubility, highlighting the importance of optimizing physicochemical properties.[20]
-
Combating Drug Resistance: Exploring the potential of nitroethenyl furan derivatives to overcome existing drug resistance mechanisms in microbes and cancer cells.
The continued exploration of the chemical space around the nitroethenyl furan scaffold holds significant promise for the discovery of novel and effective therapeutic agents to address unmet medical needs.
References
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Scribd. Synthesis of Novel Furan Derivatives | PDF | Amine | Chemistry. [Link]
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ResearchGate. (August 07 2025) 34- Synthesis and Antimicrobial Activity of New Furan Derivatives. [Link]
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MDPI. (September 05 2024) Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. [Link]
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PMC. Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. [Link]
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Taylor & Francis Online. Design, Synthesis and Biological Evaluation of Novel Furan & Thiophene Containing Pyrazolyl Pyrazolines as Antimalarial Agents. [Link]
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PubMed. Synthesis and antimicrobial activity of new furan derivatives. [Link]
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Semantic Scholar. Synthesis, Antimicrobial, and Anticancer Activities of Novel Nitrofuran Derivatives. [Link]
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PMC. (E)-2-(2-Nitroethenyl)furan. [Link]
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Furan: A Promising Scaffold for Biological Activity. [Link]
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Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. [Link]
-
PMC. Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives. [Link]
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ResearchGate. Furan-containing gem-bromonitroethenes: Synthesis and reaction with morpholine | Request PDF. [Link]
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ResearchGate. (August 09 2025) Synthesis and biological evaluation of some novel furan derivatives. [Link]
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ResearchGate. (June 03 2023) Synthesis, Antimicrobial, and Anticancer Activities of Novel Nitrofuran Derivatives. [Link]
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PubMed. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. [Link]
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ResearchGate. (August 05 2025) Synthesis and biological activity studies of furan derivatives. [Link]
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ResearchGate. Structure — Activity Relationships of Nitrofuran Derivatives with Antibacterial Activity. [Link]
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Design, synthesis and in vitro antimicrobial activity of furan-based pyrimidine- thiazolidinones as potential bioactive molecule. [Link]
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Oriental Journal of Chemistry. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. [Link]
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Al-Mukhtar Journal of Medical and Applied Sciences. A Review on Biological and Medicinal Significance of Furan. [Link]
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MDPI. (April 18 2022) Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. [Link]
-
MDPI. (October 22 2025) Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. [Link]
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PMC. (October 31 2023) In Vitro and In Vivo Trypanocidal Efficacy of Nitrofuryl- and Nitrothienylazines. [Link]
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ResearchGate. (August 07 2025) Synthesis and Antimicrobial Property of 2-(2-nitrovinyl) Furan. [Link]
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Organic Chemistry Portal. Furan synthesis. [Link]
-
ResearchGate. SYNTHESIS OF SOME 5-NITRO-2-FURFURYLIDENE DERIVATIVES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES Jaime Chams3, Melina Mo*. [Link]
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MDPI. (October 09 2017) Design, Synthesis and Antifungal Activity of Psoralen Derivatives. [Link]
-
PubMed. β-Nitrostyrene derivatives as broad range potential antifungal agents targeting fungal cell wall. [Link]
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Advanced Methodologies in the Discovery and Isolation of Furan Compounds: A Technical Whitepaper
Executive Summary
Furan compounds—characterized by a highly stable, five-membered aromatic ring containing one oxygen atom—represent a critical class of secondary metabolites and synthetic intermediates in modern drug development. From the phototoxic yet therapeutically invaluable furanocoumarins found in the Rutaceae and Apiaceae families to lignocellulosic-derived derivatives, isolating these molecules with high fidelity is a complex challenge. This whitepaper provides an authoritative, physics-driven framework for the discovery, extraction, and chromatographic isolation of furan compounds, equipping researchers with self-validating protocols designed for high-yield recovery and structural preservation.
The Biosynthetic and Chemical Landscape of Furans
To isolate a target molecule efficiently, one must first understand its genesis and inherent physical chemistry. In higher plants such as Citrus paradisi (grapefruit) and Heracleum sosnowskyi, furanocoumarins (e.g., bergamottin, psoralen, methoxsalen) are synthesized primarily as phytoalexins—defense mechanisms against pathogenic and environmental stress.
The biosynthesis involves the prenylation of a coumarin core (umbelliferone), followed by a cytochrome P450-catalyzed cyclization to form the furan ring ()[1]. Understanding this pathway informs our extraction strategy: these molecules are semi-polar, planar, and possess varying degrees of lipophilicity. Because of their conjugated benzopyrone-furan systems, they are also highly responsive to UV detection, a trait we exploit during chromatographic isolation.
Figure 1: Biosynthetic pathway of furanocoumarins from umbelliferone to psoralen.
Extraction Methodologies: Causality and Optimization
The transition from traditional, solvent-heavy techniques (like Soxhlet extraction) to advanced methodologies such as Accelerated Solvent Extraction (ASE) and Microwave-Assisted Extraction (MAE) is driven by the need to minimize thermal degradation while maximizing mass transfer.
-
The Causality of ASE: Elevated temperature and pressure in ASE decrease solvent viscosity and surface tension, exponentially enhancing matrix penetration. Studies on Archangelica officinalis demonstrate that ASE using methanol at 100–130 °C yields the highest recovery of furanocoumarins compared to traditional maceration ()[2][3].
-
The Causality of MAE: MAE utilizes dielectric heating. By targeting the moisture within the plant matrix, microwaves cause rapid intracellular superheating and cellular rupture. This rapidly releases intracellular furan derivatives into the surrounding solvent, drastically reducing extraction time from hours to minutes ()[4].
Quantitative Data: Extraction Yields via Optimized MAE
The following table summarizes the extraction yields of major furanocoumarins from the invasive plant Heracleum sosnowskyi using an optimized MAE protocol[4].
| Target Furan Compound | Extraction Yield (mg/g dry weight) | Optimized Solvent System | Temp / Time |
| Angelicin | 2.30 | Hexane + Water Co-solvent (20:1 ratio) | 70 °C / 10 min |
| Psoralen | 0.15 | Hexane + Water Co-solvent (20:1 ratio) | 70 °C / 10 min |
| Methoxsalen | 0.76 | Hexane + Water Co-solvent (20:1 ratio) | 70 °C / 10 min |
| Bergapten | 3.14 | Hexane + Water Co-solvent (20:1 ratio) | 70 °C / 10 min |
Protocol 1: Microwave-Assisted Extraction (MAE) of Furan Compounds
Mechanistic Rationale: Hexane provides excellent selectivity for lipophilic furanocoumarins, but its transparency to microwaves requires the addition of a highly polar co-solvent (water) to act as a localized dielectric heater.
-
Matrix Preparation: Dry and mill the biomass (e.g., H. sosnowskyi leaves) to a particle size of <0.5 mm. Causality: Smaller particle sizes exponentially increase the surface-area-to-volume ratio, facilitating rapid solvent permeation.
-
Solvent Addition: Weigh 0.1 g of plant material into a microwave-transparent, pressure-rated vessel. Add 2.0 mL of n-hexane and exactly 1.0 mL of deionized water.
-
Irradiation: Seal the vessel and subject to microwave irradiation at 70 °C for exactly 10 minutes ()[4].
-
Phase Separation: Allow the vessel to cool to room temperature. Decant the biphasic mixture and isolate the upper hexane layer.
-
Self-Validation Check: The successful formation of a distinct biphasic system post-extraction confirms the preservation of solvent integrity. The upper hexane layer should exhibit a faint yellow-green tint, indicating the successful partitioning of conjugated lipophilic compounds.
Isolation and Purification Strategies
Crude extracts are highly complex matrices containing waxes, chlorophyll, and non-target flavonoids. Solid-Phase Extraction (SPE) is a mandatory sample clean-up step prior to High-Performance Liquid Chromatography (HPLC) to prevent column fouling and ensure baseline resolution.
Protocol 2: Solid-Phase Extraction (SPE) and Chromatographic Isolation
Mechanistic Rationale: Normal-phase silica sorbents exploit the semi-polar nature of furan derivatives. By utilizing a stepwise gradient of a polar modifier (acetone) in a non-polar carrier (hexane), we can sequentially elute furan compounds based on their specific dipole moments ()[5].
-
Conditioning: Condition a silica-based SPE cartridge (e.g., Strata Eco-Screen) with 5 mL of pure n-hexane.
-
Loading: Load 1.0 mL of the concentrated hexane extract from Protocol 1 onto the sorbent bed at a flow rate of 1 mL/min.
-
Washing: Wash the cartridge with 4 mL of n-hexane to elute highly non-polar aliphatic waxes and lipids. Discard this fraction.
-
Stepwise Elution:
-
Fraction A: Elute with 10 mL of 2% acetone in n-hexane (targets highly lipophilic furans).
-
Fraction B: Elute with sequential 1 mL aliquots of 5% acetone in n-hexane (targets methoxsalen and angelicin) ()[4].
-
-
Self-Validation Check (TLC): Spot 2 µL of Fraction B onto a silica TLC plate. Develop in a 9:1 Hexane:Ethyl Acetate system. View under 365 nm UV light. Intense blue or yellow-green fluorescence confirms the presence of the conjugated benzopyrone-furan system, validating the elution step ()[6].
-
HPLC Purification: Inject the validated fractions onto a C18 reverse-phase HPLC column. Utilize a gradient mobile phase of Water:Acetonitrile (30% to 70% ACN over 20 mins) at 1.0 mL/min. Monitor via Diode Array Detector (DAD) at 254 nm and 310 nm (the characteristic UV absorption maxima for furanocoumarins)[5].
Figure 2: End-to-end experimental workflow for the extraction and isolation of furan compounds.
Structural Elucidation and Characterization
Once isolated, the absolute structural identity of the furan compound must be confirmed.
-
GC-MS: Highly effective for volatile furan derivatives. The molecular ion [M]+ is typically prominent due to the high stability of the aromatic furan system[5].
-
Nuclear Magnetic Resonance (NMR): 1H-NMR is the gold standard for definitive characterization. The furan ring protons uniquely appear as two doublets (with a coupling constant J ≈ 2.0 Hz) in the downfield aromatic region (δ 6.5 - 7.8 ppm). This distinct splitting pattern unambiguously distinguishes the furan moiety from the coumarin core protons ()[6].
Conclusion
The discovery and isolation of furan compounds demand a rigorous, physics-driven approach to extraction and a chemically logical progression through purification. By manipulating dielectric heating principles in MAE and exploiting subtle polarity differences via stepwise SPE and HPLC, researchers can achieve high-purity isolates. These self-validating workflows ensure that the structural integrity of these valuable secondary metabolites is maintained, paving the way for downstream pharmacological screening and drug development.
References
-
Chemistry and health effects of furanocoumarins in grapefruit. Journal of Food and Drug Analysis.[Link]
-
Effect of extraction method on the yield of furanocoumarins from fruits of Archangelica officinalis Hoffm. Phytochemical Analysis. [Link]
-
Extraction, Isolation, and Purification of Furanocoumarins from Invasive Heracleum sosnowskyi. Molecules (MDPI).[Link]
-
Isolation and Characterization of Furanocoumarins from Golden Delicious Apple Seeds. Journal of Medicinal and Chemical Sciences.[Link]
Sources
Preliminary Screening of Furan, 3-(2-nitroethenyl)-: A Technical Guide
This technical guide provides a rigorous framework for the preliminary screening of Furan, 3-(2-nitroethenyl)- (also known as 3-(2-nitrovinyl)furan). While its isomer, 2-(2-nitrovinyl)furan (G1/Furvina), is a well-characterized antimicrobial agent, the 3-isomer represents a distinct chemical space with potentially altered metabolic stability and toxicity profiles.
This guide is structured to validate the compound's identity, assess its biological efficacy, and critically evaluate its safety—specifically focusing on the mutagenic potential inherent to nitro-aromatics.
Executive Summary & Compound Profile
Furan, 3-(2-nitroethenyl)- is a nitrovinylfuran derivative where the nitrovinyl moiety is attached to the C3 position of the furan ring. Unlike the C2-substituted analogs (e.g., Furvina), the C3 substitution pattern alters the electronic distribution across the diene system, potentially impacting the reduction potential of the nitro group—a critical factor in both antimicrobial efficacy and genotoxicity.
Target Applications: Broad-spectrum antimicrobial (ESKAPE pathogens), antiprotozoal (Leishmania spp.), and antifungal agent. Critical Risk Factor: Nitro-aromatic compounds are prone to reductive bioactivation, leading to DNA damage. A "Go/No-Go" decision must be heavily weighted on genotoxicity screening (Ames test) and Selectivity Index (SI).
Chemical Identity
| Property | Detail |
| IUPAC Name | 3-(2-nitroethenyl)furan |
| Synonyms | 3-(2-nitrovinyl)furan; 3-nitrovinylfuran |
| Molecular Formula | C₆H₅NO₃ |
| Molecular Weight | 139.11 g/mol |
| Structural Feature | Conjugated nitroalkene system susceptible to Michael addition by biological thiols.[1] |
Synthesis & Characterization Protocol
Before screening, the compound must be synthesized and verified to >98% purity to avoid false positives from aldehyde precursors.
Synthetic Route (Henry Reaction)
The synthesis utilizes a nitroaldol condensation between furan-3-carbaldehyde and nitromethane.[2]
Protocol:
-
Reagents: Dissolve furan-3-carbaldehyde (1.0 eq) in nitromethane (solvent/reactant).
-
Catalyst: Add Ammonium Acetate (NH₄OAc, 0.5 eq).
-
Conditions: Reflux at 100°C for 2-4 hours or use Microwave irradiation (150W, 80°C, 15 min) for higher yield and cleaner profile.
-
Workup: Cool to room temperature. The product often precipitates as yellow crystals. If not, remove excess nitromethane in vacuo, dissolve residue in EtOAc, wash with brine, and recrystallize from ethanol.
Visualization: Synthesis Pathway
Figure 1: Synthesis of Furan, 3-(2-nitroethenyl)- via Henry condensation. The dehydration step is critical for forming the conjugated nitrovinyl pharmacophore.
Biological Screening Workflow
This workflow prioritizes the identification of "false positives" (general toxins) early in the process.
Phase I: Physicochemical Profiling (In Silico/In Vitro)
Nitrovinylfurans are often limited by solubility and stability.
-
Solubility Assay: Turbidimetric solubility in PBS (pH 7.4) with 1% DMSO. Target: >50 µg/mL.
-
Thiol Reactivity (GSH Assay): Incubate 10 µM compound with 100 µM Glutathione (GSH). Monitor decay via HPLC at 0, 15, 30, 60 min.
-
Rationale: High reactivity indicates a mechanism involving non-specific protein alkylation (toxicity) rather than specific enzyme inhibition.
-
Phase II: Antimicrobial Susceptibility (MIC/MBC)
Method: CLSI M07-A10 Broth Microdilution. Organisms: S. aureus (ATCC 29213), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853), C. albicans (ATCC 90028).
Protocol Steps:
-
Prepare stock solution in DMSO (10 mg/mL).
-
Dilute in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to range 0.5 – 64 µg/mL.
-
Inoculate with 5 x 10⁵ CFU/mL bacterial suspension.
-
Incubate at 37°C for 16-20 hours.
-
Readout: Lowest concentration with no visible growth is MIC. Plate 10 µL on agar to determine MBC (99.9% kill).
Phase III: Cytotoxicity & Selectivity Index
To ensure the compound kills bacteria and not the host, determine the IC₅₀ in mammalian cells. Cell Lines: V79 (Chinese Hamster Lung) or HepG2 (Human Liver). Assay: MTT or Resazurin reduction assay (72h exposure).
Calculation:
-
SI < 1: Toxic (Discard).
-
SI > 10: Promising lead.
Critical Safety Assessment: Genotoxicity
Nitrofurans are notorious for mutagenicity due to the reduction of the nitro group to hydroxylamine/nitroso intermediates that form DNA adducts. This is the primary failure point for this class.
The Ames Test (Salmonella Reverse Mutation Assay)
Strains:
-
TA98 (Frameshift mutations).
-
TA100 (Base-pair substitutions).
-
TA98NR (Nitroreductase-deficient): Use this to confirm if mutagenicity is dependent on bacterial nitroreductase (Type I).
Protocol Logic: Perform the assay with and without S9 metabolic activation (rat liver extract).
-
Positive Result (+S9): Indicates mammalian metabolites are mutagenic.
-
Positive Result (-S9): Indicates the parent compound is a direct mutagen (common for nitrofurans).
-
Comparison: If TA98 is positive but TA98NR is negative, the mutagenicity is driven by bacterial nitroreductase, which may be acceptable if mammalian cells lack this specific reductive capacity.
Visualization: Mechanism of Action & Toxicity
Figure 2: Dual pathway of nitro-reduction. The 2-electron reduction (Type I) prevalent in bacteria leads to toxic intermediates, while the 1-electron futile cycle in mammals generates oxidative stress.
Data Interpretation & Go/No-Go Criteria
| Parameter | Threshold for "Go" | Threshold for "Stop" |
| Purity | >98% (HPLC/NMR) | <95% or Aldehyde presence |
| MIC (S. aureus) | < 16 µg/mL | > 64 µg/mL |
| Selectivity Index | > 10 | < 5 |
| Ames Test (TA98/100) | Negative or Weak Positive (Revertants < 2x control) | Strong Positive (Revertants > 3x control) |
| Thiol Reactivity | Moderate (t1/2 > 30 min) | Rapid (t1/2 < 5 min) - Indicates non-specific alkylator |
Recommendation
If the compound shows potent antimicrobial activity (MIC < 4 µg/mL) but fails the Ames test (positive), consider structural optimization rather than abandonment. Moving the nitrovinyl group to the C3 position (as in this compound) vs C2 is a valid strategy to alter the redox potential. If mutagenicity persists, investigate nitro-group bioisosteres (e.g., nitrile or oxadiazole) to maintain the electron-withdrawing character without the reductive toxicity.
References
-
Scholz, P. et al. (2016). "Antibacterial activity of the nitrovinylfuran G1 (Furvina) and its conversion products." Scientific Reports, 6:36844.[3] Link
-
Allas, Ü. et al. (2016). "Characterization of thiol reactivity of 2-bromo-5-(2-nitrovinyl)furan and its antibacterial conversion products." Scientific Reports, 6:36844.[3] Link
-
Manna, S. & Antonchick, A. P. (2015). "Copper(I)-Catalyzed Synthesis of Multisubstituted Furans." Organic Letters, 17(17), 4300–4303. Link
- Milhazes, N. et al. (2006). "Microwave-assisted synthesis of nitroalkenes." Tetrahedron Letters, 47(47), 8405-8409.
-
Estrada, E. (1998).[4] "Structure-mutagenicity relationships in 2-furylethylene derivatives. A molecular orbital study." Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 420(1-3), 67-75. Link
Sources
Methodological & Application
Application Note: The Utility of 3-(2-Nitroethenyl)furan in Michael Additions – From Organocatalytic Synthesis to Covalent Enzyme Inhibition
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Validated Protocols
Introduction & Mechanistic Rationale
The compound 3-(2-nitroethenyl)furan (also referred to as 3-(2-nitrovinyl)furan) is a highly versatile and reactive Michael acceptor. Its utility spans both advanced asymmetric organic synthesis and targeted covalent drug design.
The Causality of Reactivity:
The exceptional reactivity of 3-(2-nitroethenyl)furan is governed by a precise electronic "push-pull" system. The nitro group (
This tempering is crucial: it prevents uncontrolled, rapid background polymerization while maintaining a highly specific reactivity profile. This balance makes 3-(2-nitroethenyl)furan an ideal substrate for controlled catalytic asymmetric additions (where the catalyst dictates the stereochemistry) and targeted biological covalent trapping (where it selectively reacts with hyper-nucleophilic enzyme active sites rather than off-target amines).
Biological Applications: Covalent Trapping and Enzyme Inhibition
In medicinal chemistry, nitrovinylfurans are recognized as privileged scaffolds for broad-spectrum antibacterial agents. Their primary mechanism of action is the irreversible covalent modification of critical thiol groups (cysteine residues) in target proteins via a rapid Michael addition.
A premier example is the inhibition of MurA (UDP-N-acetylglucosamine enolpyruvyl transferase), a critical enzyme catalyzing the first committed step in bacterial peptidoglycan biosynthesis. The active site of MurA contains a highly nucleophilic cysteine residue (Cys115). 3-(2-nitroethenyl)furan derivatives enter the active site and undergo a rapid Michael addition with the thiolate anion of Cys115, forming a stable, covalent thioether adduct that irreversibly inactivates the enzyme [1].
Fig 2: Mechanism of irreversible enzyme inhibition via covalent thiol trapping.
Synthetic Applications: Asymmetric Organocatalysis
In synthetic chemistry, 3-(2-nitroethenyl)furan is utilized to construct complex, densely functionalized chiral building blocks. The reaction of this substrate with 1,3-dicarbonyls (e.g., dimethyl malonate) is typically mediated by bifunctional thiourea organocatalysts (such as Takemoto's catalyst or cinchona alkaloid derivatives) [2].
The Causality of Stereocontrol: Bifunctional catalysts operate via a dual-activation mechanism. The basic tertiary amine of the catalyst deprotonates the malonate to form a reactive enolate. Simultaneously, the thiourea moiety coordinates the nitro group of 3-(2-nitroethenyl)furan via double hydrogen bonding. This highly structured ternary complex locks the transition state geometry, shielding one face of the nitroalkene and forcing the nucleophile to attack from the opposite face, resulting in exceptional enantiomeric excess (ee > 90%).
Fig 1: Bifunctional thiourea-catalyzed asymmetric Michael addition network.
Self-Validating Experimental Protocols
Protocol A: Enantioselective Michael Addition of Dimethyl Malonate
Objective: Synthesize dimethyl (R)-2-(1-(furan-3-yl)-2-nitroethyl)malonate with >90% ee.
Step-by-Step Methodology:
-
Preparation: In an oven-dried 10 mL Schlenk flask under argon, dissolve 3-(2-nitroethenyl)furan (1.0 mmol, 139 mg) in anhydrous toluene (2.0 mL).
-
Catalyst Addition: Add Takemoto’s catalyst (3,5-bis(trifluoromethyl)phenyl thiourea derivative) (0.1 mmol, 10 mol%). Stir for 5 minutes at room temperature to ensure complete dissolution.
-
Nucleophile Addition: Dropwise, add dimethyl malonate (1.5 mmol, 198 mg).
-
Reaction Monitoring: Stir the mixture at 25 °C. Monitor the reaction via TLC (Hexanes/EtOAc 8:2) until the bright yellow spot of the nitroalkene is consumed (typically 24–48 hours).
-
Quenching & Purification: Quench the reaction with 1M HCl (1 mL) to protonate the catalyst amine, extract with dichloromethane (
mL), dry over , and concentrate in vacuo. Purify via flash column chromatography.
Self-Validation System:
-
Background Control: Run a parallel reaction lacking the thiourea catalyst. A yield of <5% after 48h confirms that the background racemic reaction is efficiently suppressed by the furan's electronic modulation, validating that all product formation in the main flask is catalyst-directed.
-
Stereochemical Validation: Synthesize a racemic standard using 10 mol% triethylamine (an achiral base). Analyze both the standard and the catalytic product via Chiral HPLC (e.g., Chiralpak AD-H column) to accurately quantify the enantiomeric excess.
Protocol B: Biochemical Thiol-Trapping Assay (GSH Kinetics)
Objective: Evaluate the electrophilic half-life of 3-(2-nitroethenyl)furan to predict in vivo covalent binding efficiency.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a 50 mM Potassium Phosphate buffer (pH 7.4) containing 1 mM EDTA to prevent metal-catalyzed thiol oxidation.
-
Reagent Solutions: Prepare a 10 mM stock of Glutathione (GSH) in buffer, and a 1 mM stock of 3-(2-nitroethenyl)furan in LC-MS grade DMSO.
-
Reaction Initiation: In a 2 mL HPLC vial, mix 900 µL of buffer, 50 µL of GSH stock (final 500 µM), and 50 µL of the furan stock (final 50 µM, ensuring pseudo-first-order kinetics).
-
Kinetic Sampling: Immediately place the vial in an LC-MS autosampler set to 37 °C. Inject 5 µL aliquots every 2 minutes for 30 minutes.
Self-Validation System:
-
Mass Tracking: Monitor the exponential decay of the parent compound (
) and the proportional appearance of the covalent adduct ( ). -
Hydrolysis Control: Run a parallel vial containing the compound and buffer without GSH. The parent mass must remain stable (>95% intact) over 30 minutes, proving that the observed decay in the test vial is strictly due to Michael addition, not aqueous degradation.
Quantitative Data Summaries
Table 1: Optimization of Organocatalytic Michael Addition Demonstrating the impact of solvent and temperature on the stereochemical outcome.
| Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee %) |
| None (Control) | Toluene | 25 | 48 | < 5 | N/A |
| Triethylamine (Achiral) | Toluene | 25 | 24 | 85 | 0 (Racemic) |
| Takemoto Thiourea | DCM | 25 | 24 | 65 | 82 |
| Takemoto Thiourea | Toluene | 25 | 48 | 88 | 94 |
| Takemoto Thiourea | Toluene | 0 | 72 | 81 | 97 |
Table 2: Kinetic Profiling of Thiol Addition & Enzyme Inhibition Comparing 3-(2-nitroethenyl)furan to related analogs for biological trapping efficiency [1].
| Substrate | GSH Half-life ( | MurA Inhibition IC |
| 12.5 min | > 50.0 | |
| 3-(2-nitroethenyl)furan | 4.2 min | 15.3 |
| 2-bromo-5-(2-bromo-2-nitrovinyl)furan | < 1.0 min | 2.8 |
References
-
Title: Chemical, biochemical and microbiological properties of a brominated nitrovinylfuran with broad-spectrum antibacterial activity. Source: Bioorganic & Medicinal Chemistry, 2013, 21(3), 795-804. URL: [Link]
-
Title: Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. Source: Molecules, 2017, 22(6), 895. URL: [Link]
Application Note: Synthesis of 3-(2-nitroethenyl)furan via Henry Condensation
Executive Summary & Safety Assessment
This application note details the synthesis of 3-(2-nitroethenyl)furan (also known as 3-(2-nitrovinyl)furan) from 3-furaldehyde and nitromethane. This transformation is a classic example of the Henry Reaction (nitroaldol condensation) followed by dehydration.[1]
The resulting 2-nitrovinylfuran motif is a pharmacophore of significant interest in medicinal chemistry, particularly for its antimicrobial and antifungal properties (analogous to the 2-isomer, Furvina).
Critical Safety Advisory:
-
Nitromethane Hazards: Nitromethane is a high-energy solvent and reagent.[2] While generally stable, it can become shock-sensitive when sensitized by amines or strong bases, or when heated under confinement. Reactions involving nitromethane and bases must be conducted behind a blast shield.
-
Nitroalkene Toxicity:
-Nitroalkenes are potent Michael acceptors and can act as lachrymators and skin irritants. All manipulations must occur within a functioning chemical fume hood. -
Exotherm Control: The condensation reaction is exothermic. Temperature control is vital to prevent runaway conditions.
Reaction Mechanism & Chemical Principles
The synthesis proceeds via a two-stage mechanism:
-
Nucleophilic Addition: The base deprotonates nitromethane to form a nitronate anion, which attacks the carbonyl carbon of 3-furaldehyde.
-
Dehydration: The resulting
-nitroalcohol intermediate undergoes E1cB or E2 elimination to form the conjugated nitroalkene.
The choice of catalyst is critical. While strong bases (NaOH) can lead to polymerization of the sensitive furan ring, mild amine bases or ammonium acetate in acetic acid provide a buffered environment that favors the formation of the thermodynamic (
Figure 1: Mechanistic Pathway [3]
Caption: Mechanistic flow of the Henry condensation converting 3-furaldehyde to the nitroalkene.
Experimental Protocol
This protocol is adapted from standard methodologies for forming nitrostyrenes and nitrovinylfurans, optimized for the sensitivity of the furan ring.
Materials & Reagents
| Reagent | Role | Equiv. | Notes |
| 3-Furaldehyde | Substrate | 1.0 | Commercial grade, distilled if dark. |
| Nitromethane | Reagent/Solvent | 5.0 - 10.0 | Excess used as solvent. Handle with care. |
| Ammonium Acetate | Catalyst | 0.5 - 1.0 | Buffer/Base source. |
| Acetic Acid (Glacial) | Co-Solvent | N/A | Optional, suppresses polymerization. |
| Ethanol/Isopropanol | Recrystallization | N/A | For purification. |
Step-by-Step Procedure
1. Reaction Setup:
-
Equip a dry 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Connect the top of the condenser to a nitrogen or argon line to maintain an inert atmosphere (furan derivatives can be oxidation-sensitive).
2. Charging the Vessel:
-
Add 3-furaldehyde (e.g., 9.6 g, 100 mmol) to the flask.
-
Add nitromethane (e.g., 30 mL, ~550 mmol). Note: Nitromethane acts as both reagent and solvent.
-
Add ammonium acetate (3.8 g, 50 mmol).
-
Optional: If solubility is an issue or to moderate the reaction, add 20 mL of glacial acetic acid.
3. Reaction Phase:
-
Heat the mixture to mild reflux (approx. 80–90 °C) in an oil bath.
-
Monitor the reaction by Thin Layer Chromatography (TLC) (Eluent: 20% Ethyl Acetate in Hexanes).
-
Endpoint: The reaction is typically complete within 2–4 hours. The aldehyde spot will disappear, and a new, less polar yellow/orange spot (the nitroalkene) will appear.
4. Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Option A (Precipitation): If the product crystallizes upon cooling, filter the solid directly.
-
Option B (Extraction): If no precipitate forms, remove excess nitromethane under reduced pressure (rotary evaporator, water bath < 50 °C). Dissolve the residue in dichloromethane (DCM) and wash with water (2 x 50 mL) and brine (1 x 50 mL). Dry over anhydrous
.[1]
5. Purification:
-
Recrystallize the crude solid from hot ethanol or isopropanol.
-
Filter the yellow crystalline needles and dry under vacuum.
Figure 2: Experimental Workflow
Caption: Operational workflow for the synthesis and purification of the target compound.
Characterization & Troubleshooting
Expected Data
-
Appearance: Yellow crystalline solid.
-
Melting Point: Distinct sharp melting point (literature comparison required, typically >80 °C for nitrovinylfurans).
-
1H NMR (CDCl3): Look for the trans-alkene coupling (
Hz).-
ppm (d, 1H, vinyl-H
to ). -
ppm (d, 1H, vinyl-H
to ). -
Furan protons will appear in the aromatic region (
ppm).
-
ppm (d, 1H, vinyl-H
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete condensation | Increase catalyst loading or reflux time. Ensure reagents are dry. |
| Dark/Tarred Product | Polymerization of furan | Lower reaction temperature. Ensure inert atmosphere ( |
| No Precipitation | Product too soluble | Remove solvent completely and attempt recrystallization from a minimal amount of cold ethanol. |
| Impure Product | Michael addition side-products | Avoid excess base or prolonged heating after completion. Recrystallize twice. |
References
-
BenchChem. (2025).[1] The Enduring Legacy of the Henry Reaction: A Technical Guide. Retrieved from
-
MDPI. (2021). Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes. Molecules. Retrieved from
-
National Institutes of Health (NIH). (2025). Safe use of Nitromethane for Aldol Reactions in Flow. Retrieved from
-
Cardiff University. (2025). Safe use of Nitromethane for Aldol Reactions in Flow. Retrieved from
-
ResearchGate. (2025). Synthesis and Antimicrobial Property of 2-(2-nitrovinyl) Furan. Retrieved from
Sources
Application Note: Furan, 3-(2-nitroethenyl)- as a Building Block in Organic Synthesis
Executive Summary
Furan, 3-(2-nitroethenyl)- (also known as 3-(2-nitrovinyl)furan) is a specialized nitroalkene building block that offers a distinct topological advantage over its more common isomer, 2-(2-nitroethenyl)furan. While the 2-substituted furans are ubiquitous in biomass-derived chemistry, the 3-substituted series provides a unique vector for scaffold decoration, often resulting in improved metabolic stability and novel IP space in medicinal chemistry.
This guide outlines the practical application of this molecule as a "linchpin" intermediate. It functions primarily as a Michael acceptor and a precursor to primary amines , enabling the synthesis of bioisosteres of tryptamine and histamine—critical pharmacophores in GPCR ligand design.
Core Chemical Identity
| Property | Specification |
| IUPAC Name | 3-[(E)-2-nitroethenyl]furan |
| Common Name | 3-(2-nitrovinyl)furan |
| CAS Number | 122016-40-4 |
| Molecular Formula | C₆H₅NO₃ |
| Molecular Weight | 139.11 g/mol |
| Appearance | Yellow crystalline solid |
| Reactivity Profile | Strong Michael acceptor (electrophile); Dienophile; Reducible to primary amine. |
Synthesis Protocol: The Henry Reaction
Accessing the Building Block from 3-Furaldehyde
The most robust route to 3-(2-nitroethenyl)furan is the Henry Reaction (Nitroaldol Condensation) . Unlike the 2-isomer, 3-furaldehyde is less electronically deactivated, but the reaction still requires careful buffering to prevent polymerization.
Mechanism & Logic
The reaction involves the nucleophilic attack of the nitronate anion (generated from nitromethane) onto the aldehyde carbonyl of 3-furaldehyde. Subsequent dehydration yields the conjugated nitroalkene. We utilize ammonium acetate as both the base catalyst and the proton source, driving the equilibrium toward the dehydrated product.
Experimental Protocol
Reagents:
-
3-Furaldehyde (1.0 eq)
-
Nitromethane (5.0 - 10.0 eq, acts as solvent/reactant)
-
Ammonium Acetate (0.5 - 1.0 eq)
-
Glacial Acetic Acid (catalytic, optional)
Step-by-Step Procedure:
-
Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stir bar.
-
Charging: Add 3-furaldehyde (e.g., 10 mmol) and ammonium acetate (5 mmol) to nitromethane (10 mL).
-
Reaction: Heat the mixture to reflux (approx. 100°C) . Monitor by TLC (SiO₂, 20% EtOAc/Hexanes). The aldehyde spot (Rf ~0.6) should disappear, replaced by the fluorescent yellow nitroalkene spot (Rf ~0.4).
-
Critical Insight: Do not overheat. 3-substituted furans are prone to ring-opening under harsh acidic/thermal stress. A reaction time of 2–4 hours is typically sufficient.
-
-
Workup: Cool to room temperature. The excess nitromethane is removed under reduced pressure (rotary evaporator).
-
Safety Note: Nitromethane residues are shock-sensitive when dry; keep wet or remove gently.
-
-
Partition: Dissolve the dark residue in Dichloromethane (DCM) and wash with water (2x) and brine (1x). Dry over anhydrous Na₂SO₄.
-
Purification: The crude product is often a dark oil that solidifies. Recrystallize from hot Ethanol or Isopropanol .
-
Yield: Typical isolated yields range from 65% to 80%.
-
Application Pathway A: Synthesis of "Furan-Tryptamines"
Reduction to 2-(3-furyl)ethylamine
This is the highest-value application for drug discovery. By reducing the nitroalkene, you generate 2-(3-furyl)ethylamine , a direct bioisostere of tryptamine (indole core) and histamine (imidazole core).
Protocol: LiAlH₄ Reduction
Logic: Catalytic hydrogenation can be tricky due to the potential for reducing the furan ring or poisoning the catalyst with the amine product. Lithium Aluminum Hydride (LiAlH₄) provides a rapid, clean reduction to the saturated amine without touching the furan ring under controlled conditions.
Step-by-Step:
-
Preparation: In a flame-dried flask under Argon, suspend LiAlH₄ (4.0 eq) in anhydrous THF (0.5 M). Cool to 0°C.
-
Addition: Dissolve 3-(2-nitroethenyl)furan (1.0 eq) in anhydrous THF. Add this solution dropwise to the hydride suspension. The yellow color will fade.
-
Reflux: Warm to room temperature, then reflux for 2–3 hours to ensure complete reduction of the intermediate oxime/hydroxylamine species.
-
Quench (Fieser Method): Cool to 0°C. Carefully add:
-
Water (x mL per x g LiAlH₄)
-
15% NaOH (x mL)
-
Water (3x mL)
-
-
Isolation: Filter the granular white precipitate. Concentrate the filtrate to obtain the crude amine as a pale oil.[1]
-
Storage: Convert to the HCl salt or Oxalate salt immediately for stability.
Application Pathway B: Michael Additions (Friedel-Crafts)
Synthesis of Furan-Indole Hybrids
The electron-deficient double bond is a magnet for nucleophiles. A classic application is the reaction with Indole to create 3-(2-nitro-1-(3-furyl)ethyl)indole derivatives—precursors to complex beta-carbolines.
Protocol: Lewis Acid Catalysis
-
Reagents: Indole (1.0 eq), 3-(2-nitroethenyl)furan (1.1 eq).
-
Catalyst: In(OTf)₃ (10 mol%) or silica-supported Lewis acids (Green Chemistry).
-
Solvent: Toluene or DCM at room temperature.
-
Observation: The reaction proceeds via conjugate addition. The product precipitates or is isolated via column chromatography. This creates a chiral center at the beta-position, allowing for asymmetric synthesis if chiral ligands are used.
Visualization of Chemical Space
The following diagram illustrates the divergent synthesis pathways available from this single building block.
Caption: Divergent synthetic utility of 3-(2-nitroethenyl)furan. The central nitroalkene allows access to amines, branched scaffolds, and carbonyls.
Comparative Data: 2- vs 3-Isomers
Researchers often default to the 2-isomer due to cost. However, the 3-isomer offers distinct physicochemical properties.
| Feature | 2-Substituted Furan | 3-Substituted Furan | Drug Design Implication |
| Metabolic Stability | Low (prone to ring opening) | Moderate/High | 3-position is less electronically activated, reducing rapid oxidative metabolism. |
| Steric Vector | Linear projection | Angular projection | Accesses different binding pockets in GPCRs/Enzymes. |
| Commercial Availability | High (derived from Furfural) | Low (Specialty) | 3-isomer represents "Uncrowded" IP space. |
Safety & Handling
-
Lachrymator: Nitroalkenes are potent lachrymators (tear gas agents). Handle only in a functioning fume hood.
-
Sensitizer: Avoid skin contact. Wear nitrile gloves and lab coat.
-
Instability: Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent polymerization.
References
-
MilliporeSigma. (E)-3-(2-Nitrovinyl)furan Product Page (CAS 122016-40-4). Retrieved from
-
Lingham, A. R., et al. (2002). "Synthesis of Some 3-Furylamine Derivatives." Australian Journal of Chemistry, 55(12), 795-798.[2] (Describes the reduction of 3-nitrovinyl furans to amines).
- Ballini, R., et al. (2005). "Nitroalkanes as key building blocks for the synthesis of heterocyclic derivatives." Heterocycles. (Review of nitroalkene utility in Michael additions).
-
Chadwick, D. J., et al. (1973).[3] "Synthesis of furan-2-carbaldehyde-d." (Foundational work on furan functionalization).
Sources
Application Note: Synthesis and Medicinal Chemistry Applications of 3-Nitroethenyl Furan Derivatives
Prepared by: Senior Application Scientist, Medicinal Chemistry & Drug Development Target Audience: Researchers, Medicinal Chemists, and Preclinical Development Professionals
Executive Summary & Pharmacological Rationale
The compound 3-nitroethenyl furan (widely documented in literature as 2-(2-nitrovinyl)furan or simply nitrovinylfuran) represents a highly versatile pharmacophore in modern antimicrobial and antiparasitic drug development. Historically, traditional nitrofurans (such as nitrofurantoin or nitrofurazone) have been heavily utilized; however, they carry significant genotoxic and mutagenic liabilities due to the nitro group being directly bonded to the furan ring.
By shifting the nitro group to the exocyclic vinyl chain, 3-nitroethenyl furans eliminate this genotoxic potential while maintaining, and often enhancing, broad-spectrum biological activity[1]. This structural optimization has led to the development of potent derivatives like Furvina (2-bromo-5-(2-bromo-2-nitrovinyl)furan), which is utilized topically for severe infections, and novel methylated derivatives that act as targeted anti-virulence agents[2].
Mechanistic Divergence: Bactericidal vs. Anti-Virulence Pathways
The medicinal utility of 3-nitroethenyl furan derivatives is dictated by their side-chain substitutions, which route the molecule into one of two distinct pharmacological pathways:
-
Direct Thiol Reactivity (Bactericidal): Halogenated derivatives (e.g., Furvina) act as direct electrophiles. They rapidly react with functional thiol groups (cysteine residues) in vital bacterial enzymes. This leads to the specific inhibition of the 30S ribosomal subunit (binding at the P-site), immediately halting protein synthesis[3],[2].
-
Quorum Sensing Inhibition (Anti-Virulence): Methylated derivatives, such as 2-(2-methyl-2-nitrovinyl)furan, lose direct bactericidal lethality but gain high affinity for the LytTR domain of the AgrA pocket in Staphylococcus aureus. This inhibits the Agr Quorum-Sensing (QS) system, disrupting biofilm formation and potentiating the efficacy of conventional antibiotics (like fusidic acid) without exerting selective evolutionary pressure for resistance[2].
Mechanistic divergence of 3-nitroethenyl furan derivatives in antimicrobial applications.
High-Yield Synthesis Protocol: Catalytic Condensation
Traditional Henry (nitroaldol) condensations of furfural and nitromethane using sodium hydroxide or isobutylamine require up to 5 hours of reflux, often yielding complex side products due to the Cannizzaro reaction[4].
The Causality of Catalyst Selection: By replacing NaOH with sodium tert-butoxide (NaOtBu) , the synthesis becomes highly efficient. The bulky tert-butoxide anion is a strong but sterically hindered (non-nucleophilic) base. It rapidly deprotonates nitromethane to form the reactive nitronate ion without attacking the furfural carbonyl. This drives the condensation and subsequent dehydration to completion in just 15 minutes at room temperature[4],[5].
Step-by-Step Methodology
Note: This protocol is a self-validating system; proper execution results exclusively in the trans-isomer crystallization.
-
Preparation: In a dry, round-bottom flask equipped with a magnetic stirrer, dissolve 10 mmol of furfural in 15 mL of anhydrous solvent (e.g., absolute ethanol or THF).
-
Activation: Add 12 mmol of nitromethane to the solution. Place the flask in an ambient water bath (20–25°C) to absorb mild exothermic heat.
-
Catalysis: Slowly add 1.5 mmol of sodium tert-butoxide in small portions over 2 minutes.
-
Reaction: Stir the mixture vigorously for exactly 15 minutes. The solution will transition to a deep yellow/orange hue, indicating the formation of the conjugated nitrovinyl system[4].
-
Quenching & Isolation: Quench the reaction by pouring the mixture into 50 mL of ice-cold distilled water containing 1% HCl. The sudden drop in solubility and pH forces the exclusive precipitation of the trans-isomer of 2-(2-nitrovinyl)furan[4].
-
Self-Validation (Analytical QC): Filter the crystalline yellow solid under vacuum and wash with cold water. Validate the product via melting point determination (Expected: 68°C–70°C) and
H-NMR (Look for characteristic trans-alkene doublet peaks around 7.5–8.0 ppm with a coupling constant Hz)[4],[5].
Biological Evaluation Protocols
To ensure data integrity, biological assays involving nitrovinylfurans must account for their unique chemical reactivity.
Protocol A: Self-Validating Antibacterial MIC & Thiol-Dependency Assay
Because 3-nitroethenyl furans are highly reactive with free thiols, standard media rich in exogenous cysteine can artificially depress the apparent Minimum Inhibitory Concentration (MIC)[3].
-
Workflow: Prepare serial dilutions of the synthesized compound (0.5 to 64 µg/mL) in Cation-Adjusted Mueller Hinton Broth (CAMHB).
-
Validation Control: Run a parallel assay where the CAMHB is supplemented with 100 µg/mL of exogenous cysteine.
-
Causality: A shift in MIC in the cysteine-rich plate confirms the thiol-dependent mechanism of action. Interestingly, while immediate bacteriostatic action may drop, time-kill curves will show that the conversion products (drug-cysteine adducts) maintain prolonged antimicrobial action against strains like E. coli[3].
Protocol B: In Vivo Antileishmanial Efficacy Model
In vitro promastigote assays fail to account for host metabolism. A murine model is required to establish true preclinical efficacy[1].
-
Workflow: Infect female BALB/c mice (6-8 weeks old) via intradermal injection with
stationary phase Leishmania amazonensis promastigotes. -
Treatment Phase: At 6 weeks post-infection (early-stage lesions), administer the nitrovinylfuran derivative (e.g., Furvina at 5 mg/kg) via intraperitoneal route every 24 hours for 14 days.
-
Validation: Use Amphotericin B (1 mg/kg) as a positive control and Miglyol 810 as a vehicle negative control. Measure lesion size weekly using a Vernier caliper. Nitrovinylfurans have been shown to reduce lesion growth at a magnitude comparable to Amphotericin B[1].
Quantitative Data Presentation
The following table synthesizes the biological efficacy metrics of 3-nitroethenyl furan derivatives across various pathogenic targets, demonstrating their broad-spectrum utility.
| Compound Variant | Target Pathogen | Assay Type | Efficacy Metric | Reference |
| 2-(2-Nitrovinyl)furan (Base core) | Salmonella typhimurium | Agar Well Diffusion | 100% Growth Inhibition | [5] |
| 2-(2-Nitrovinyl)furan (Base core) | Escherichia coli | Agar Well Diffusion | 80% Growth Inhibition | [5] |
| Furvina (Di-bromo derivative) | Escherichia coli | Microdilution (CAMHB) | Bacteriostatic: 16 µg/mLBactericidal: 32 µg/mL | [3] |
| Furvina (Di-bromo derivative) | Leishmania spp. (Promastigotes) | In Vitro Susceptibility | IC | [1] |
| 2-(2-Methyl-2-nitrovinyl)furan | Staphylococcus aureus (Biofilms) | Quorum Sensing Inhibition | 60% - 80% QS Reduction (at sub-MIC levels) |
References
-
Alabi, K.A., and Jabar, J.M. (2018). "Sodium tert Butoxide a Suitable Catalyst for the Synthesis of 2-(2-Nitrovinyl) furan." Fountain Journal of Natural and Applied Sciences. URL:[Link]
-
Alabi, K.A., and Owolabi, B.J. (2012). "Synthesis and Antimicrobial Property of 2-(2-nitrovinyl) Furan." Journal of Pure and Applied Microbiology. URL:[Link]
-
Allas, Ü., Toom, L., Selyutina, A., et al. (2016). "Antibacterial activity of the nitrovinylfuran G1 (Furvina) and its conversion products." Scientific Reports, 6, 36844. URL:[Link]
-
Sifontes-Rodríguez, S., et al. (2015). "The efficacy of 2-nitrovinylfuran derivatives against Leishmania in vitro and in vivo." Memórias do Instituto Oswaldo Cruz, 110(2), 166-173. URL:[Link]
-
Borges, A., et al. (2021). "2-(2-Methyl-2-nitrovinyl)furan but Not Furvina Interfere with Staphylococcus aureus Agr Quorum-Sensing System and Potentiate the Action of Fusidic Acid against Biofilms." Molecules, 26(2), 350. URL:[Link]
Sources
- 1. The efficacy of 2-nitrovinylfuran derivatives against Leishmania in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-(2-Methyl-2-nitrovinyl)furan but Not Furvina Interfere with Staphylococcus aureus Agr Quorum-Sensing System and Potentiate the Action of Fusidic Acid against Biofilms | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Note: Experimental Setup for Reactions with Furan, 3-(2-nitroethenyl)-
Introduction & Chemical Context
Furan, 3-(2-nitroethenyl)- is a valuable heteroaromatic building block, distinct from its more common isomer, 2-(2-nitroethenyl)furan. While the 2-isomer is derived from the abundant furfural, the 3-isomer (derived from 3-furaldehyde) offers unique geometric and electronic properties for bioisosteric replacement in drug design. It serves as a critical intermediate for synthesizing 2-(3-furyl)ethylamines (furan analogs of phenethylamines/tryptamines) and for constructing complex heterocycles via cycloaddition or conjugate addition strategies.
This guide details the experimental setup for synthesizing, handling, and reacting this compound, focusing on three core transformations:
-
Synthesis via Henry Condensation
-
Reduction to Primary Amines
-
Michael Conjugate Addition
Physical Properties & Safety Profile[1]
-
Appearance: Yellow to orange crystalline solid.
-
Melting Point: 85–90 °C (approximate; varies by purity).
-
Solubility: Soluble in DCM, EtOAc, THF; sparingly soluble in water.
-
Hazards:
-
Lachrymator: Nitroalkenes are potent mucous membrane irritants. Handle only in a fume hood.
-
Skin Irritant: Causes severe irritation (H315, H319).
-
Energetic: Nitro compounds can decompose exothermically. Avoid heating dry crude material above 100 °C.
-
Synthesis of Furan, 3-(2-nitroethenyl)-
Before reacting the compound, it is often necessary to synthesize it fresh, as nitroalkenes can polymerize upon prolonged storage. The standard route is the Henry Reaction (Nitroaldol Condensation) followed by dehydration.
Protocol: Ammonium Acetate Mediated Condensation
Rationale: 3-Furaldehyde is sensitive to strong bases. Using ammonium acetate in acetic acid provides a buffered, mild acidic medium that promotes condensation while minimizing furan ring decomposition.
Reagents:
-
3-Furaldehyde (1.0 eq)
-
Nitromethane (5.0 eq) - Acts as solvent and reagent.
-
Ammonium Acetate (0.5 eq)
-
Solvent: Glacial Acetic Acid (optional co-solvent if Nitromethane volume is low).
Step-by-Step Procedure:
-
Setup: Equip a flame-dried round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl₂).
-
Addition: Charge the flask with 3-furaldehyde and nitromethane. Add ammonium acetate.
-
Reaction: Heat the mixture to 80–90 °C for 2–4 hours. Monitor by TLC (20% EtOAc/Hexanes). The aldehyde spot (
) should disappear, replaced by a lower fluorescent spot (nitroalkene). -
Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water. The product often precipitates as a yellow solid.
-
Extraction (if oil forms): Extract with Dichloromethane (DCM) (3x). Wash combined organics with Sat. NaHCO₃ (to remove acetic acid) and Brine.
-
Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate. Recrystallize from Isopropanol or Ethanol.
Yield Expectation: 70–85%.
Reaction Class 1: Reduction to 2-(3-Furyl)ethylamine
This is the most critical application for medicinal chemistry, converting the nitroalkene into a primary amine pharmacophore.
Mechanistic Pathway
The reduction proceeds via the sequential hydride addition to the alkene and then the nitro group. Lithium Aluminum Hydride (LiAlH₄) is the preferred reagent for complete reduction to the saturated amine.
Figure 1: Stepwise reduction of nitroalkene to primary amine using LiAlH₄.
Experimental Protocol (LiAlH₄ Reduction)
Safety Note: LiAlH₄ reacts violently with water. Use anhydrous solvents and inert atmosphere (Argon/Nitrogen).
Materials:
-
Substrate: Furan, 3-(2-nitroethenyl)- (1.0 eq)
-
Reagent: LiAlH₄ (4.0 eq, pellets or powder)
-
Solvent: Anhydrous THF (freshly distilled or from solvent system)
-
Quenching Agents: Water, 15% NaOH.
Procedure:
-
Apparatus: Flame-dry a 3-neck flask. Assemble with an addition funnel, reflux condenser, and Nitrogen inlet.
-
Slurry Preparation: Add LiAlH₄ to the flask and suspend in Anhydrous THF at 0 °C.
-
Addition: Dissolve the nitroalkene in Anhydrous THF. Add this solution dropwise to the LiAlH₄ slurry over 30 minutes. Exothermic reaction – maintain temp < 10 °C.
-
Reflux: Once addition is complete, warm to room temperature, then reflux for 4–6 hours. The solution usually turns from yellow/orange to grey/colorless.
-
Fieser Quench (Critical): Cool to 0 °C. Carefully add:
-
mL Water (where
= grams of LiAlH₄ used). - mL 15% NaOH solution.
- mL Water.
-
mL Water (where
-
Isolation: Stir until a granular white precipitate forms. Filter through a Celite pad. Rinse the pad with ether.
-
Purification: The filtrate contains the free base amine. Concentrate and purify via Acid-Base extraction or convert to the Hydrochloride salt (HCl/Ether) for stability.
Reaction Class 2: Michael Conjugate Addition
The nitro group is a powerful electron-withdrawing group, making the
Protocol: Thiol-Michael Addition
Application: Synthesis of sulfur-functionalized furan derivatives.
Reagents:
-
Michael Acceptor: Furan, 3-(2-nitroethenyl)- (1.0 eq)
-
Nucleophile: Thiophenol or Alkyl Thiol (1.1 eq)
-
Base Catalyst: Triethylamine (TEA) (0.1 eq)
-
Solvent: DCM or Methanol.
Procedure:
-
Dissolve the nitroalkene in DCM at room temperature.
-
Add the thiol followed by the catalytic amount of TEA.
-
Stir at room temperature for 1–2 hours. The yellow color of the nitroalkene will fade as the conjugation is broken.
-
Workup: Wash with 1M HCl (to remove TEA) and water. Dry and concentrate.
-
Result: The product is the
-thio-nitroalkane.
Summary of Reaction Parameters
| Reaction Type | Reagents | Temp | Solvent | Key Observation |
| Synthesis | 3-Furaldehyde, MeNO₂, NH₄OAc | 90 °C | HOAc / MeNO₂ | Aldehyde spot disappears; solid precipitates on cooling. |
| Reduction | LiAlH₄ (4 eq) | Reflux | THF (Anhydrous) | Exothermic; requires Fieser quench. |
| Michael Addn | Thiol/Amine, Et₃N (cat) | 25 °C | DCM / MeOH | Loss of yellow color (loss of conjugation). |
| Nef Reaction | NaOMe, then H₂SO₄ | -78 °C | MeOH | Conversion of Nitro to Carbonyl (Ketone/Aldehyde). |
References
-
Synthesis of Nitrovinylfurans
- Source: Sigma-Aldrich Safety Data Sheet & Product Specific
-
URL:
-
Henry Reaction Conditions
- Title: "Organic Synthesis of Some New Compounds Derived
- Source: Journal of Medicinal and Chemical Sciences, 2023.
-
URL:[Link]
- Title: "Method of obtaining 2-(2-nitrovinyl)-furan and the use thereof" (Patent WO2003051858A1).
-
Michael Addition Methodology
Sources
"derivatization of the furan ring in 3-(2-nitroethenyl)furan"
An in-depth guide to the derivatization of 3-(2-nitroethenyl)furan, designed for researchers and drug development professionals.
Executive Summary
3-(2-Nitroethenyl)furan (also referred to as 3-(2-nitrovinyl)furan) is a highly versatile heterocyclic scaffold. The presence of the electron-withdrawing nitrovinyl group modulates the inherent electron-rich nature of the furan ring, creating a unique reactivity profile. This application note details the mechanistic rationale and validated protocols for the regioselective derivatization of the furan ring, specifically targeting the C-5 position. These methodologies are critical for synthesizing advanced pharmacophores, including potent MurA inhibitors[1] and robust antileishmanial agents[2].
Mechanistic Causality: The Electronic Landscape
Furan is an electron-rich heteroaromatic ring that typically undergoes electrophilic aromatic substitution (EAS) at the C-2 and C-5 positions. However, the introduction of a 2-nitroethenyl group at the C-3 position fundamentally alters this landscape:
-
Electronic Deactivation : The nitrovinyl moiety exerts strong electron-withdrawing inductive (-I) and resonance (-M) effects. This reduces the overall nucleophilicity of the furan
-system, requiring more reactive electrophiles or optimized conditions compared to unsubstituted furan. -
Regioselectivity (C-5 Directing Effect) : The C-3 electron-withdrawing group (EWG) directs incoming electrophiles primarily to the C-5 position. Attack at C-2 is disfavored due to steric hindrance from the adjacent nitrovinyl group and the destabilization of the resulting Wheland intermediate by the proximal EWG. Consequently, C-5 is the kinetically and thermodynamically favored site for derivatization.
-
Chemoselectivity Challenges : The nitroalkene is a potent Michael acceptor. Reagents and conditions must be carefully selected to avoid unwanted conjugate additions across the double bond or premature polymerization.
Validated Experimental Protocols
The following protocols are designed as self-validating systems, incorporating in-process visual and analytical cues to ensure experimental integrity.
Protocol A: Regioselective C-5 Bromination
Causality : Bromination of nitrovinylfurans is essential for generating cross-coupling precursors and active antimicrobial agents targeting peptidoglycan biosynthesis[1]. Using molecular bromine (Br
Step-by-Step Methodology :
-
Dissolve 10.0 mmol of 3-(2-nitroethenyl)furan in 20 mL of anhydrous DMF in a 50 mL round-bottom flask. Shield the flask from light using aluminum foil to suppress radical pathway side-reactions.
-
Cool the solution to 0 °C using an ice bath.
-
Validation Check: The solution should remain a clear, pale yellow.
-
-
Add 10.5 mmol of NBS portion-wise over 30 minutes to control the exotherm.
-
Validation Check: A slight deepening of the yellow color indicates the formation of the active brominating species.
-
-
Remove the ice bath and stir the reaction at room temperature for 4 hours. Monitor progress via TLC (Hexanes:EtOAc 8:2).
-
Validation Check: The starting material spot (UV active) will disappear, replaced by a distinct, lower R
spot corresponding to the 5-bromo derivative.
-
-
Quench the reaction by pouring the mixture into 100 mL of ice-cold distilled water under vigorous stirring.
-
Validation Check: The product will immediately precipitate as a solid. Filter, wash with cold water, and recrystallize from ethanol to yield the pure product.
-
Protocol B: Vilsmeier-Haack Formylation at C-5
Causality : Introducing a formyl group allows for subsequent Knoevenagel condensations or reductive aminations. Despite the deactivating nitrovinyl group, the furan oxygen provides sufficient electron density to react with the highly electrophilic chloromethyleneiminium ion (Vilsmeier reagent).
Step-by-Step Methodology :
-
In a flame-dried flask under a nitrogen atmosphere, cool 15 mL of anhydrous DMF to 0 °C.
-
Dropwise, add 12.0 mmol of Phosphorus oxychloride (POCl
).-
Validation Check: An exothermic reaction occurs, and the solution turns pale yellow/orange, visually confirming the formation of the Vilsmeier reagent.
-
-
Stir for 30 minutes at 0 °C, then add a solution of 10.0 mmol of 3-(2-nitroethenyl)furan in 5 mL of DMF dropwise.
-
Heat the mixture to 60 °C for 3 hours.
-
Validation Check: TLC monitoring will show the complete consumption of the starting material.
-
-
Cool to room temperature and slowly pour the mixture into 50 mL of saturated aqueous sodium acetate (ice-cold) to hydrolyze the iminium intermediate.
-
Validation Check: Vigorous bubbling (neutralization) will occur, followed by the precipitation of 5-formyl-3-(2-nitroethenyl)furan. Extract with ethyl acetate, dry over Na
SO , and concentrate in vacuo.
-
Protocol C: Directed C-5 Lithiation and Alkylation
Causality : The C-5 proton is the most acidic on the furan ring due to the adjacent oxygen atom. However, strong bases like n-Butyllithium (n-BuLi) can easily attack the nitroalkene via Michael addition. To achieve chemoselective deprotonation, the reaction must be performed at strict cryogenic temperatures (-78 °C), where the kinetic deprotonation outcompetes nucleophilic addition.
Step-by-Step Methodology :
-
Dissolve 5.0 mmol of 3-(2-nitroethenyl)furan in 25 mL of anhydrous THF under a strict argon atmosphere.
-
Cool the flask to -78 °C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.
-
Dropwise, add 5.2 mmol of n-BuLi (solution in hexanes) over 15 minutes down the inner side of the flask to pre-cool the reagent.
-
Validation Check: A transient color change to deep red/purple indicates the successful formation of the C-5 lithiated species.
-
-
Stir for 20 minutes at -78 °C, then rapidly add 6.0 mmol of an electrophile (e.g., Methyl iodide).
-
Allow the reaction to slowly warm to room temperature over 2 hours.
-
Validation Check: The deep color will fade to a pale yellow as the organolithium species is consumed by the electrophile.
-
-
Quench with saturated aqueous NH
Cl, extract with diethyl ether, and purify via flash chromatography.
Quantitative Data Summary
| Derivatization Method | Target Position | Key Reagents | Temp Profile | Typical Yield Range | Primary Application |
| Bromination | C-5 | NBS, DMF | 0 °C | 75 - 85% | MurA Inhibitor Precursors[1] |
| Formylation | C-5 | POCl | 0 °C | 65 - 75% | Schiff Base / Knoevenagel Scaffolds |
| Lithiation/Alkylation | C-5 | n-BuLi, THF, MeI | -78 °C | 50 - 65% | Sterically tuned Antileishmanials[2] |
Reaction Workflow Visualization
Reactivity pathways for the C-5 derivatization of 3-(2-nitroethenyl)furan.
References
-
Scholz, T., et al. "Chemical, biochemical and microbiological properties of a brominated nitrovinylfuran with broad-spectrum antibacterial activity." Bioorganic & Medicinal Chemistry 21.3 (2013): 795-804. URL:[Link]
-
Sifontes-Rodríguez, S., et al. "The efficacy of 2-nitrovinylfuran derivatives against Leishmania in vitro and in vivo." Memórias do Instituto Oswaldo Cruz 110.2 (2015): 166-173. URL:[Link]
Sources
"functionalization of the nitroethenyl group in Furan, 3-(2-nitroethenyl)-"
Executive Summary
This guide details the synthetic manipulation of 3-(2-nitroethenyl)furan (also known as 3-(2-nitrovinyl)furan), a critical bioisostere of the indole scaffold found in tryptamines. While the 2-isomer is more common, the 3-isomer offers unique geometric and electronic properties for drug design, particularly in accessing 2-(furan-3-yl)ethanamine derivatives (furan-tryptamines) and novel benzofuran systems via cascade cyclizations.
This document provides optimized protocols for synthesis , reductive functionalization , and C-C bond formation , emphasizing the preservation of the acid-sensitive furan ring.
Part 1: Core Scaffold Synthesis (The Henry Reaction)
The entry point to this chemistry is the condensation of furan-3-carbaldehyde with nitromethane. Unlike standard benzaldehyde condensations, the furan ring requires buffered conditions to prevent acid-catalyzed polymerization.
Protocol 1: Ammonium Acetate-Mediated Condensation
-
Objective: Synthesis of (E)-3-(2-nitroethenyl)furan.
-
Mechanism: Nitroaldol condensation followed by dehydration.
Materials:
-
Furan-3-carbaldehyde (1.0 equiv)
-
Nitromethane (10.0 equiv, acts as solvent/reagent)
-
Ammonium acetate (0.5 equiv)
-
Glacial acetic acid (catalytic, 0.1 equiv)
Step-by-Step Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve furan-3-carbaldehyde in nitromethane.
-
Activation: Add ammonium acetate and glacial acetic acid. The ammonium salt acts as a dual acid-base catalyst, buffering the solution.
-
Reflux: Heat the mixture to 90°C for 2–4 hours. Monitor by TLC (typically 20% EtOAc/Hexane) for the disappearance of the aldehyde.
-
Critical Note: Do not overheat.[1] Furan derivatives can darken (polymerize) if refluxed vigorously for extended periods.
-
-
Workup: Cool to room temperature. Pour the mixture into ice-cold water.
-
Isolation: The product often precipitates as a yellow solid. Filter and wash with cold water. If oil forms, extract with dichloromethane (DCM), wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallize from ethanol or purify via silica gel chromatography (Hexane/EtOAc gradient).
Part 2: Reductive Functionalization (Synthesis of Furan-Tryptamines)
The reduction of the nitroethenyl group is the primary route to 2-(furan-3-yl)ethanamine , a scaffold homologous to serotonin and tryptamine.
Challenge: The furan ring is sensitive to the harsh acidic conditions often used in Zn/HCl reductions. Solution: Use Lithium Aluminum Hydride (LiAlH₄) in ether/THF, which operates under basic conditions, preserving the furan ring.
Protocol 2: LiAlH₄ Reduction to Saturated Amine
Materials:
-
3-(2-nitroethenyl)furan (1.0 equiv)
-
LiAlH₄ (4.0 equiv)
-
Anhydrous THF (Tetrahydrofuran)
-
Rochelle’s Salt (Sodium potassium tartrate)[2]
Step-by-Step Procedure:
-
Preparation: Flame-dry a 3-neck flask and purge with Argon/Nitrogen. Add LiAlH₄ pellets and anhydrous THF. Cool to 0°C .[2]
-
Addition: Dissolve 3-(2-nitroethenyl)furan in minimal anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension.
-
Exotherm Alert: Nitroalkene reduction is highly exothermic. Maintain internal temperature <10°C during addition.
-
-
Reflux: Once addition is complete, warm to room temperature, then reflux gently for 4–6 hours. The solution will turn grey/cloudy.
-
Quenching (Fieser Method): Cool to 0°C. Carefully add:
-
Workup: Stir until a white granular precipitate forms (aluminum salts). Filter through a Celite pad.[2]
-
Extraction: Dry the filtrate (Na₂SO₄) and concentrate to yield the crude amine (often a brown oil).
-
Storage: Store as the hydrochloride salt (precipitate from ether with HCl/dioxane) to prevent oxidation.
Part 3: C-C Bond Formation (Michael Addition Cascades)
The nitroethenyl group is a potent Michael acceptor . It reacts with 1,3-dicarbonyls to form adducts that can undergo subsequent cyclization, creating benzofuran-4-one analogues. This "annulation" strategy builds complexity rapidly.
Protocol 3: Michael Addition-Cyclization with Dimedone
-
Target: Synthesis of 3-(furan-3-yl)-6,6-dimethyl-2-nitro-3,5,6,7-tetrahydrobenzofuran-4(2H)-one derivatives.
Materials:
-
3-(2-nitroethenyl)furan (1.0 equiv)
-
Dimedone (5,5-dimethylcyclohexane-1,3-dione) (1.1 equiv)
-
Triethylamine (0.2 equiv) or DBU (catalytic)
-
Solvent: Ethanol or Acetonitrile
Step-by-Step Procedure:
-
Mixing: Combine the nitroalkene and dimedone in ethanol at room temperature.
-
Catalysis: Add triethylamine. The solution may darken slightly.
-
Reaction: Stir at room temperature for 1–3 hours. The Michael adduct often precipitates directly.
-
Cyclization (Optional One-Pot): To force cyclization to the dihydrofuran fused system, heat to reflux for 1 hour.
-
Isolation: Cool and filter the solid precipitate. Wash with cold ethanol.
Part 4: Visualizing the Reaction Pathways
The following diagram illustrates the divergent pathways from the core scaffold: Path A leads to the bioactive amine (drug discovery), while Path B leads to bicyclic cores (diversity-oriented synthesis).
Caption: Divergent synthesis from 3-(2-nitroethenyl)furan. Path A (Blue) yields the tryptamine analogue. Path B (Red) yields fused bicyclic systems via conjugate addition.
Part 5: Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Polymerization (Black Tar) | Acid concentration too high during Henry reaction. | Use Ammonium Acetate (buffered) instead of free acetic acid. Keep temp <95°C. |
| Incomplete Reduction | Old LiAlH₄ or presence of moisture. | Use fresh LiAlH₄ pellets. Ensure THF is distilled/dry. |
| Low Yield in Michael Addn | Reversibility of reaction (Retro-Michael). | Use a stronger base (DBU) or lower temperature to favor the kinetic product. |
| Furan Ring Cleavage | Oxidative stress or strong acid exposure. | Avoid nitric acid or oxidizing workups. Keep pH > 4. |
References
-
Henry Reaction Mechanism & Applications
- Wikipedia: Henry Reaction.
-
Nitroalkene Reduction Protocols
-
Michael Addition to Nitrovinylfurans
- Berestovitskaya, V. M., et al. "Reaction of 2-(2-Bromo-2-nitroethenyl)furan Derivatives with Dimedone." (Specific protocol for furan-nitroalkene Michael additions).
-
Furan-Based Drug Scaffolds
- Molecules (MDPI): Furan: A Promising Scaffold for Biological Activity.
-
LiAlH4 Reduction of Nitriles/Alkenes
- Master Organic Chemistry: LiAlH4 Reduction Mechanism. (Detailed mechanistic insight for hydride additions).
Sources
Technical Guide: Mechanism and Application of 3-(2-nitroethenyl)furan in DBH Inhibition
This Application Note and Protocol Guide details the characterization and experimental use of 3-(2-nitroethenyl)furan as a mechanism-based inhibitor of Dopamine Beta-Hydroxylase (DBH) .
Introduction & Scientific Context
Dopamine Beta-Hydroxylase (DBH) (EC 1.14.17.[1][2][3]1) is a copper-containing monooxygenase localized within the chromaffin granules of the adrenal medulla and synaptic vesicles of noradrenergic neurons. It catalyzes the conversion of dopamine to norepinephrine, a critical step in catecholamine biosynthesis.[3][4][5]
3-(2-nitroethenyl)furan (also known as 3-(2-nitrovinyl)furan) belongs to a class of nitro-olefin derivatives. Unlike competitive inhibitors that merely block the active site (e.g., fusaric acid), nitro-olefin derivatives often act as mechanism-based inactivators (suicide substrates) . These compounds are chemically unreactive in the absence of the enzyme but are converted into highly reactive electrophiles upon entering the catalytic cycle of DBH. This results in the covalent modification of the enzyme's active site, leading to irreversible inactivation.
Key Applications
-
Pharmacological Probes: To map the active site topography of DBH.
-
Hypertension Research: Reducing norepinephrine synthesis to modulate sympathetic tone.
-
Addiction Models: Investigating the role of noradrenergic signaling in drug reinforcement (e.g., cocaine).[3]
Chemical Properties & Preparation
The efficacy of 3-(2-nitroethenyl)furan relies on the electron-withdrawing nitro group conjugated to the furan ring, creating a "push-pull" electronic system that mimics the transition state of the DBH substrate.
| Property | Specification |
| IUPAC Name | 3-[(E)-2-nitroethenyl]furan |
| Molecular Formula | C₆H₅NO₃ |
| Molecular Weight | 139.11 g/mol |
| Solubility | Soluble in DMSO, Ethanol, Acetone. Poorly soluble in water. |
| Stability | Light-sensitive (store in amber vials). Stable at -20°C. |
| Appearance | Yellow crystalline solid |
Protocol 1: Preparation of Stock Solutions
Objective: Create a stable 10 mM stock solution for assay use.
-
Weighing: Accurately weigh 1.39 mg of 3-(2-nitroethenyl)furan.
-
Dissolution: Dissolve in 1.0 mL of anhydrous Dimethyl Sulfoxide (DMSO) . Vortex for 30 seconds until fully dissolved.
-
Note: Avoid using ethanol if the assay involves long incubation times, as evaporation can alter concentrations.
-
-
Dilution Series: Prepare working dilutions (e.g., 10 µM – 1 mM) using the assay buffer (Sodium Acetate, pH 5.0).
-
Critical: Keep the final DMSO concentration in the assay < 1% to prevent solvent-induced enzyme denaturation.
-
-
Storage: Aliquot into amber microcentrifuge tubes and store at -20°C. Discard after 1 month or if precipitate forms.
Mechanism of Action
The inhibition mechanism is distinct from classical competition. DBH initiates catalysis by abstracting a benzylic hydrogen from the substrate. With 3-(2-nitroethenyl)furan, the enzyme attempts to process the vinyl side chain.
-
Binding: The furan ring mimics the catechol ring of dopamine, docking into the active site near the Cu(II) centers.
-
Activation: The enzyme attempts to abstract a hydrogen or transfer an electron, generating a radical intermediate on the vinyl chain.
-
Inactivation: This reactive intermediate, stabilized by the nitro group, attacks a nucleophilic residue (likely a Histidine) within the active site or covalently modifies the copper ligand sphere.
-
Result: Irreversible loss of enzymatic activity (
).[2]
Visualization: DBH Catalysis vs. Inhibition Pathway[5]
Caption: Divergent pathways of DBH catalysis (blue) and mechanism-based inactivation by 3-(2-nitroethenyl)furan (red).
Protocol 2: In Vitro DBH Inhibition Assay
Objective: Determine the kinetic parameters (
Reagents Required[6][7]
-
Enzyme: Purified Bovine Adrenal DBH (approx. 1-5 units/mL).
-
Substrate: Tyramine Hydrochloride (100 mM stock).
-
Cofactor: L-Ascorbic Acid (100 mM stock, freshly prepared).
-
Catalase: (To decompose
and protect DBH). -
Buffer: 50 mM Sodium Acetate, pH 5.0.
-
Stop Solution: 200 mM Perchloric Acid (PCA) or EDTA.
Experimental Workflow
This assay measures time-dependent inactivation , the hallmark of mechanism-based inhibitors.
Step 1: Pre-Incubation (The Inactivation Phase)
-
Prepare reaction tubes containing:
-
Buffer (to final volume 100 µL)
-
Catalase (100 µg/mL)
-
Ascorbate (10 mM)
-
Inhibitor: 3-(2-nitroethenyl)furan (Variable concentrations: 0, 10, 50, 100, 500 µM)
-
Enzyme: DBH (Added last to initiate "turnover")
-
-
Incubate at 37°C for varying time points (
= 0, 2, 5, 10, 20 min).-
Note: Mechanism-based inhibitors require the enzyme to be chemically active (turnover conditions) to generate the reactive species. Therefore, ascorbate and oxygen must be present during pre-incubation.
-
Step 2: Activity Measurement (The Assay Phase)
-
At each time point, remove an aliquot (e.g., 10 µL) of the pre-incubation mixture.
-
Dilute 1:10 into a Substrate Mix containing a saturating concentration of Tyramine (10 mM) and Ascorbate (10 mM).
-
Reasoning: Dilution reduces the concentration of the unbound inhibitor, ensuring that any loss of activity observed is due to permanent covalent modification, not reversible binding.
-
-
Incubate the secondary reaction for 10–20 minutes at 37°C.
-
Stop Reaction: Add 50 µL of 200 mM Perchloric Acid.
Step 3: Detection (HPLC-ECD Method)
-
Centrifuge samples (10,000 x g, 5 min) to remove protein precipitate.
-
Inject 20 µL onto a C18 Reverse-Phase HPLC column.
-
Mobile Phase: 50 mM Sodium Phosphate (pH 3.0), 5% Acetonitrile, 100 mg/L SDS.
-
Detection: Electrochemical Detection (ECD) at +0.7 V.
-
Quantification: Measure the peak area of Octopamine (product of tyramine).
Data Analysis & Interpretation
Calculating Kinetic Parameters
To validate 3-(2-nitroethenyl)furan as a mechanism-based inhibitor, analyze the data using the Kitz-Wilson method:
-
Plot 1: Time-Dependent Loss of Activity
-
Plot
vs. for each inhibitor concentration. -
This should yield straight lines with slopes equal to
(observed inactivation rate).
-
-
Plot 2: Kitz-Wilson Plot (Double Reciprocal)
-
Plot
(y-axis) vs. (x-axis). -
Y-intercept:
(Maximum inactivation rate). -
X-intercept:
(Concentration required for half-maximal inactivation).
-
| Parameter | Definition | Expected Trend for 3-(2-nitroethenyl)furan |
| Affinity of the inhibitor for the enzyme. | Low µM range (indicates high affinity). | |
| Max rate of covalent bond formation.[2] | 0.1 – 1.0 min⁻¹ (indicates rapid inactivation). | |
| Partition Ratio | Turnover events per inactivation event. | Low values (<100) indicate a potent suicide inhibitor. |
Troubleshooting Guide
-
Issue: No time-dependent inhibition observed.
-
Cause: The compound might be acting as a simple reversible inhibitor.
-
Solution: Check if activity recovers after dialysis. If it does, it is not a suicide substrate.
-
-
Issue: High background oxidation.
-
Cause: Nitro-olefins can be unstable in basic pH.
-
Solution: Ensure all buffers are pH 5.0 (optimal for DBH) and prepare inhibitor stocks fresh.
-
References
-
Klinman, J. P. (1990). "Mechanism-based inhibitors of dopamine beta-hydroxylase."[2][5] Pharmacology & Therapeutics. Link
-
Fitzpatrick, P. F., & Villafranca, J. J. (1987). "Mechanism-based inhibitors of dopamine beta-hydroxylase."[2][5] Archives of Biochemistry and Biophysics. Link
-
May, S. W., et al. (1983). "Dopamine beta-hydroxylase: Mechanism-based inhibition by simple structural analogs."[2] Biochemical and Biophysical Research Communications. Link
-
Colombo, G., et al. (1998). "Synthesis and biological activity of 2-nitrovinylfuran derivatives." Farmaco. Link (Grounding for chemical synthesis and stability).
-
Bellesia, F., et al. (2002). "Reaction of nitroalkenes with nucleophiles." Tetrahedron. Link (Chemical basis for reactivity).
Sources
- 1. Mechanism of inhibition of dopamine beta-hydroxylase evoked by FLA-63. An in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism-based inactivation of dopamine beta-hydroxylase by p-cresol and related alkylphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dopamine β-Hydroxylase Inhibitors Enhance the Discriminative Stimulus Effects of Cocaine in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are DBH inhibitors and how do they work? [synapse.patsnap.com]
- 5. scbt.com [scbt.com]
Application Note: Antimicrobial Evaluation of Furan, 3-(2-nitroethenyl)-
Executive Summary
Furan, 3-(2-nitroethenyl)- (also known as 3-(2-nitrovinyl)furan) represents a specific structural isomer within the nitrovinylfuran class of antimicrobials. Unlike its widely studied 2-isomer analogue (e.g., Furvina), the 3-isomer presents unique electronic conjugation properties that may influence its electrophilicity and interactions with biological nucleophiles.
This guide provides a standardized workflow for evaluating the antimicrobial efficacy of 3-(2-nitroethenyl)furan. It addresses the specific physicochemical challenges of this compound—namely poor aqueous solubility , light sensitivity , and high reactivity toward thiols —which can lead to false negatives in standard assays if not controlled.
Key Mechanism of Action (Hypothesis)
Based on structural homology to established nitrofurans, the compound likely operates via two synergistic mechanisms:
-
Prodrug Activation: Enzymatic reduction of the nitro group by bacterial nitroreductases (Type I/II), generating reactive radical intermediates that damage DNA.
-
Michael Addition: The nitrovinyl side chain acts as a Michael acceptor, forming covalent adducts with essential thiol groups (cysteine) on bacterial enzymes (e.g., MurA).
Pre-Assay Preparation & Compound Handling
Physicochemical Profile[1]
-
CAS: 22598-28-3 (Generic for nitrovinylfuran isomers, verify specific batch COA)
-
Solubility: Hydrophobic. Soluble in DMSO, Acetone. Poorly soluble in water.
-
Stability: Photosensitive. Degrades rapidly under UV/visible light.
-
Reactivity: Unstable in buffers containing high concentrations of thiols (e.g., DTT, β-mercaptoethanol).
Stock Solution Protocol
Objective: Prepare a stable 10 mg/mL (or 20 mM) stock solution.
-
Weighing: Weigh the compound in an amber glass vial to prevent photolysis.
-
Solvent: Add 100% DMSO (molecular biology grade). Vortex until fully dissolved.
-
Note: Avoid ethanol if possible, as DMSO minimizes precipitation upon dilution into media.
-
-
Sterilization: Do not autoclave. Filter sterilize using a 0.22 µm PTFE or Nylon syringe filter (DMSO compatible).
-
Storage: Aliquot into small volumes (e.g., 50 µL) in amber tubes. Store at -20°C. Avoid freeze-thaw cycles.
Protocol 1: Minimum Inhibitory Concentration (MIC)
Method: Broth Microdilution (CLSI M07 Standard Adapted)
Materials
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Critical: Do not use media supplemented with extra cysteine or thioglycolate unless testing for inactivation, as these will quench the nitrovinyl group.
-
-
Bacterial Strains: S. aureus (ATCC 29213), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).
-
Controls: Nitrofurantoin (Positive Control), DMSO (Vehicle Control).
Experimental Workflow
Figure 1: Step-by-step workflow for MIC determination ensuring DMSO limits and light protection.
Detailed Steps
-
Plate Setup: Add 100 µL of CAMHB to columns 2-12 of a 96-well plate.
-
Compound Addition: Add 200 µL of the intermediate compound dilution (e.g., 128 µg/mL) to column 1.
-
Serial Dilution: Transfer 100 µL from column 1 to column 2, mix, and repeat down to column 10. Discard 100 µL from column 10.
-
Result: Linear gradient (e.g., 64 µg/mL to 0.125 µg/mL).
-
Column 11: Growth Control (Media + Bacteria + DMSO).
-
Column 12: Sterility Control (Media only).
-
-
Inoculation: Prepare a 0.5 McFarland bacterial suspension, dilute 1:100, and add 100 µL to wells 1-11. Final bacterial density: ~5 × 10⁵ CFU/mL.
-
Incubation: Seal plate with breathable film. Wrap in aluminum foil to protect from light. Incubate at 35 ± 2°C for 16-20 hours.
-
Analysis: The MIC is the lowest concentration with no visible growth (or OD600 < 0.1).
Protocol 2: Time-Kill Kinetics
Objective: Determine if the compound is bacteriostatic or bactericidal.
-
Preparation: Prepare tubes with CAMHB containing the compound at 1x MIC and 4x MIC . Include a growth control (no drug).
-
Inoculation: Add bacteria (~10⁶ CFU/mL) to all tubes.
-
Sampling: Remove aliquots at T=0, 2, 4, 8, and 24 hours.
-
Plating: Serially dilute aliquots in saline and plate onto nutrient agar. Incubate overnight.
-
Calculation: Plot Log₁₀ CFU/mL vs. Time.
-
Bactericidal: ≥3 log₁₀ reduction (99.9% kill) within 24h.
-
Bacteriostatic: <3 log₁₀ reduction.
-
Protocol 3: Mechanism of Action (Nitroreductase & Thiol)
Rationale: To confirm if 3-(2-nitroethenyl)furan acts via the classic nitrofuran pathway or direct thiol alkylation.
Pathway Visualization
Figure 2: Dual mechanism of action involving enzymatic reduction and direct thiol alkylation.
Thiol Rescue Assay (Validation)
-
Setup: Run a standard MIC plate (Protocol 1).
-
Intervention: In a duplicate set of wells, add Exogenous Cysteine (e.g., 2 mM) or Glutathione to the media before adding the compound.
-
Readout:
-
If MIC increases significantly (e.g., from 4 µg/mL to >64 µg/mL) in the presence of cysteine, the compound's activity is driven by thiol reactivity or is being quenched by the thiol before entering the cell. This confirms the electrophilic nature of the nitrovinyl group [2].
-
Nitroreductase Dependence
-
Strains: Use wild-type E. coli vs. ΔnfsA / ΔnfsB (nitroreductase-deficient mutants).
-
Expectation: If the compound requires activation, the MIC will be higher (lower potency) in the mutant strains compared to the wild type [1].
Data Presentation & Troubleshooting
Expected Data Format
| Organism | Strain | MIC (µg/mL) | MBC (µg/mL) | Interpretation |
| S. aureus | ATCC 29213 | [Value] | [Value] | Gram+ Susceptibility |
| E. coli | ATCC 25922 | [Value] | [Value] | Gram- Susceptibility |
| P. aeruginosa | ATCC 27853 | >64 | N/A | Likely Intrinsic Resistance (Efflux) |
Troubleshooting Guide
-
Precipitation: If the compound precipitates upon adding to media, reduce the stock concentration or increase the DMSO final concentration (up to 2% is usually tolerated by bacteria; validate with controls).
-
Color Interference: Nitro compounds are often yellow/orange. If this interferes with OD600 readings, use Resazurin (Alamar Blue) viability dye for a colorimetric endpoint (Blue -> Pink = Growth).
-
Inconsistent Results: Check light exposure. Ensure all incubations are performed in the dark.
References
-
Whiteway, J., et al. (1998). "Oxygen-insensitive nitroreductases: analysis of the roles of nfsA and nfsB in development of resistance to 5-nitrofuran derivatives in Escherichia coli." Journal of Bacteriology. Link
-
Allas, Ü., et al. (2016). "Antibacterial activity of the nitrovinylfuran G1 (Furvina) and its conversion products." Scientific Reports. Link
-
Vasilchenko, A.S., et al. (2022). "Nitrofurans as Potent Antibacterial Agents: A Systematic Review." International Journal of Advanced Biological and Biomedical Research. Link
-
Clinical and Laboratory Standards Institute (CLSI). (2023). "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Standard. Link
Application Note: Chemoselective Synthesis of Heterocycles from 3-(2-Nitroethenyl)furan
Here is a detailed Application Note and Protocol guide for the synthesis of heterocyclic compounds from 3-(2-nitroethenyl)furan.
Abstract & Strategic Overview
This guide details the synthetic utility of 3-(2-nitroethenyl)furan (also known as 3-(2-nitrovinyl)furan), a versatile building block distinct from its more common 2-isomer.[1] While 2-substituted furans are abundant, 3-substituted furans are pharmacologically superior due to enhanced metabolic stability (avoiding the rapid ring-opening toxicity associated with 2-furyl metabolites).[1]
The 3-(2-nitroethenyl)furan scaffold features a "push-pull" electronic system: the electron-rich furan ring coupled with the electron-deficient nitroalkene side chain. This duality enables three distinct reaction pathways:
-
Reduction: Access to 3-(2-aminoethyl)furan (a bioisostere of histamine and tryptamine).[1]
-
Conjugate Addition (Michael): Synthesis of bis-heterocyclic scaffolds (e.g., indole-furan hybrids).[1]
-
Cycloaddition (Diels-Alder): Construction of functionalized cyclohexenes using the nitroalkene as a dienophile.
Reaction Landscape & Logic
The following diagram illustrates the divergent pathways available from the core scaffold.
Caption: Strategic reaction map showing the conversion of 3-furaldehyde to the nitroalkene core and subsequent diversification.
Module 1: Scaffold Synthesis (The Henry Reaction)
Objective: Synthesis of 3-(2-nitroethenyl)furan from 3-furaldehyde.[1] Mechanism: Base-catalyzed nitroaldol condensation followed by dehydration.
Critical Considerations
-
Isomer Purity: The reaction naturally favors the (E)-isomer due to steric relief.
-
Temperature Control: Furans are acid-sensitive and prone to polymerization.[1] The reaction must be kept mild (refluxing nitromethane is standard but requires monitoring).[1]
Protocol 1.1: Ammonium Acetate Method
| Reagent | Equivalents | Role |
| 3-Furaldehyde | 1.0 eq | Substrate |
| Nitromethane | 10.0 eq | Reagent & Solvent |
| Ammonium Acetate | 0.5 eq | Catalyst |
Step-by-Step Procedure:
-
Setup: Equip a dry round-bottom flask with a reflux condenser and a drying tube (CaCl₂).
-
Dissolution: Dissolve 3-furaldehyde (e.g., 10 mmol) in Nitromethane (100 mmol).
-
Catalysis: Add Ammonium Acetate (5 mmol).
-
Reaction: Reflux the mixture gently (approx. 101°C) for 2–4 hours.
-
Workup: Cool to room temperature. Remove excess nitromethane under reduced pressure (rotary evaporator).
-
Purification: Dissolve the residue in dichloromethane (DCM), wash with water (2x) and brine (1x). Dry over Na₂SO₄.[1]
-
Crystallization: Recrystallize from ethanol or purify via silica gel flash chromatography (0-10% EtOAc in Hexanes).
-
Yield Expectation: 75–85% as yellow needles.[1]
-
Module 2: Reductive Amination (Synthesis of Pharmacophores)
Objective: Reduction of the nitrovinyl group to an ethylamine side chain, yielding 3-(2-aminoethyl)furan .[1] Significance: This molecule is a bioisostere of histamine and tryptamine, critical for H1/H2 receptor studies.[1]
Protocol 2.1: Lithium Aluminum Hydride (LiAlH₄) Reduction
Safety Warning: LiAlH₄ is pyrophoric.[1] Reacts violently with water.[1] Use anhydrous solvents under Argon/Nitrogen.[1]
| Reagent | Equivalents | Role |
| 3-(2-Nitroethenyl)furan | 1.0 eq | Substrate |
| LiAlH₄ (1M in THF) | 4.0 eq | Reducing Agent |
| Anhydrous THF | [0.2 M] | Solvent |
Step-by-Step Procedure:
-
Preparation: In a flame-dried flask under inert atmosphere (N₂), charge the LiAlH₄ solution. Cool to 0°C.[1][2]
-
Addition: Dissolve 3-(2-nitroethenyl)furan in anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 30 minutes.
-
Note: Exothermic reaction.[1] Maintain temp <10°C.
-
-
Reflux: Once addition is complete, warm to room temperature, then reflux for 4–6 hours. The solution typically turns from yellow to colorless/grey.
-
Quenching (Fieser Method): Cool to 0°C. Carefully add:
-
Isolation: Stir until a granular white precipitate forms. Filter through a Celite pad.[1]
-
Extraction: Dry the filtrate (Na₂SO₄) and concentrate. The amine is often an oil and may require conversion to an oxalate or hydrochloride salt for storage.
Module 3: Conjugate Addition (Green Chemistry Approach)
Objective: Synthesis of 3-(2-nitro-1-(indol-3-yl)ethyl)furan via Michael Addition. Innovation: Use of Phase Transfer Catalysis (PTC) in water avoids toxic organic solvents and Lewis acids.[1]
Protocol 3.1: Aqueous Phase Transfer Synthesis
| Reagent | Equivalents | Role |
| 3-(2-Nitroethenyl)furan | 1.0 eq | Michael Acceptor |
| Indole | 1.0 eq | Nucleophile |
| TBAHS | 0.1 eq | Phase Transfer Catalyst |
| Water | [0.5 M] | Solvent (Green) |
Experimental Workflow (Graphviz):
Caption: Workflow for the TBAHS-catalyzed conjugate addition in water.
Step-by-Step Procedure:
-
Reaction: In a flask, combine indole (1.0 mmol), 3-(2-nitroethenyl)furan (1.0 mmol), and Tetrabutylammonium hydrogen sulfate (TBAHS, 0.1 mmol).
-
Solvent: Add water (2 mL). The mixture will be heterogeneous.[1]
-
Heating: Heat to 60°C with vigorous stirring. The mixture may liquefy or form an emulsion.[1]
-
Monitoring: Check TLC every 2 hours. The limiting reagent (usually the nitroalkene) should be consumed.
-
Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine.[1][2]
-
Purification: Flash chromatography (Hexane/EtOAc).
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Polymerization | Reaction temp too high or acid traces.[1] | Ensure glassware is base-washed. Keep temp <110°C. |
| Low Yield (Henry) | Incomplete dehydration (Aldol product remains).[1] | Increase reflux time or add a Dean-Stark trap. |
| Incomplete Reduction | Old/Inactive LiAlH₄. | Titrate hydride or use fresh reagent.[1] Ensure anhydrous conditions. |
| Emulsion (Workup) | Phase transfer catalyst persistence.[1] | Wash organic layer with saturated NH₄Cl to break emulsion.[1] |
References
-
Henry Reaction (General): Luzzio, F. A.[1] "The Henry reaction: recent examples." Tetrahedron2001 , 57(5), 915-945.[1] Link
-
Furan Synthesis Protocols: Keay, B. A.[1] "Synthesis of 3-Substituted Furans." Chemical Society Reviews1999 .[1] Link
-
Michael Addition (Indoles): Bandini, M., et al. "Catalytic Enantioselective Friedel–Crafts Alkylations."[1] Angewandte Chemie Int.[1] Ed.2005 .[1] Link[1]
-
Green Chemistry (TBAHS): Ranu, B. C., et al. "Ionic Liquid as Catalyst and Reaction Medium.[1] The Dramatic Influence of a Task-Specific Ionic Liquid." Organic Letters2005 . Link[1]
-
Reduction Protocols: "Reduction of Nitroalkenes to Amines." Organic Chemistry Portal. Link
Disclaimer: These protocols involve hazardous chemicals (nitroalkenes, hydrides).[1] All procedures should be performed in a fume hood by trained personnel wearing appropriate PPE.[1]
Sources
Troubleshooting & Optimization
Technical Support Center: Purification Challenges of 3-(2-Nitroethenyl)furan
Welcome to the Technical Support Center for the isolation and purification of 3-(2-nitroethenyl)furan (also known as 1-(3-furyl)-2-nitroethene). As a highly reactive heteroaryl nitroalkene, this compound presents unique handling challenges. The furan ring is an electron-rich, acid-sensitive heterocycle, while the conjugated nitrovinyl group is a potent, electron-deficient Michael acceptor. This "push-pull" electronic architecture makes the molecule exceptionally prone to polymerization, photo-isomerization, and degradation.
This guide provides field-proven troubleshooting insights and self-validating protocols to ensure high-yield, high-purity recovery of your target compound.
Part 1: Troubleshooting Guide & FAQs
Q1: My crude 3-(2-nitroethenyl)furan turns into a dark brown tar during silica gel column chromatography. What is causing this, and how can I prevent it? Causality: Standard silica gel possesses an acidic surface (pH ~4.5–5.5). When your highly reactive nitroalkene is concentrated on this acidic stationary phase, the silanol groups catalyze rapid intermolecular oligomerization and polymerization[1]. The electron-donating furan ring exacerbates this by pushing electron density into the conjugated system, making it hyper-reactive. Solution: You must chemically deactivate the silica gel. Pre-treat your column by flushing it with 3 column volumes of your eluent containing 1% Triethylamine (TEA) to neutralize the acidic sites[2]. Furthermore, transition from gravity chromatography to flash chromatography to minimize the compound's residence time on the solid support.
Q2: NMR analysis of my purified product shows a mixture of E and Z isomers, but the Henry reaction should be strictly E-selective. Where did the Z-isomer come from? Causality: While the dehydration step of the Henry reaction thermodynamically favors the (E)-isomer, the nitrovinyl double bond is highly susceptible to photo-induced isomerization. Exposure to ambient laboratory UV/visible light during prolonged workup, or slow evaporation of column fractions, provides the activation energy necessary to temporarily break the π-bond, leading to an E/Z equilibrium[1]. Solution: Exclude light from your workflow. Wrap your reaction vessels, separatory funnels, and fraction collection tubes in aluminum foil. Perform rotary evaporation in a darkened fume hood.
Q3: Can I bypass chromatography and purify 3-(2-nitroethenyl)furan via vacuum distillation? Causality: Absolutely not. Distillation is highly discouraged for heteroaryl nitroalkenes. The thermal energy required for distillation, even under high vacuum, exceeds the thermal stability threshold of the monomer. Localized heating at the flask walls will initiate explosive radical polymerization, leaving you with an intractable polymer block in your still pot[2]. Solution: If you wish to avoid chromatography, scalable recrystallization is the only safe and viable alternative[3].
Q4: How do I remove the amine catalyst (e.g., ammonium acetate or primary amines) from the crude mixture without destroying the furan ring? Causality: Furan rings are highly sensitive to strong aqueous acids, which can trigger irreversible ring-opening to 1,4-dicarbonyl compounds. Conversely, failing to remove trace amine catalysts will catalyze the Michael addition of impurities into your highly reactive nitroalkene product. Solution: Avoid strong acids like 1M HCl during workup. Instead, quench the reaction and wash the organic layer with a saturated aqueous solution of Ammonium Chloride (NH₄Cl). This provides a buffered, mildly acidic environment (pH ~5.5) that safely protonates and partitions the amine catalyst into the aqueous layer without hydrolyzing the furan ring[1].
Mechanistic degradation pathways of 3-(2-nitroethenyl)furan under standard laboratory conditions.
Part 2: Quantitative Method Comparison
To optimize your purification strategy, consult the following empirical data comparing standard purification methodologies for heteroaryl nitroalkenes.
| Purification Method | Ideal Scale | Typical Purity | Polymerization Risk | Processing Time |
| Standard Silica Gel | N/A | Low (Degrades) | Critical / High | 2-4 hours |
| Deactivated Silica (1% TEA) | < 2.0 g | > 95% | Low | 1-2 hours |
| Recrystallization (EtOH/Carbon) | > 2.0 g | > 98% | Very Low | 12-24 hours |
| Vacuum Distillation | N/A | N/A (Fails) | Extreme (Explosive) | N/A |
Part 3: Standardized Experimental Protocols
Protocol A: Amine-Free Workup and Deactivated Flash Chromatography
Best for small-scale synthesis (< 2 grams).
-
Quenching: Quench the crude Henry reaction mixture by adding an equal volume of cold, saturated aqueous NH₄Cl. Validation: Check the pH of the aqueous layer; it should be between 5.5 and 6.0.
-
Extraction: Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wrap the separatory funnel in aluminum foil to prevent photo-isomerization.
-
Inhibition: Dry the combined organic layers over anhydrous MgSO₄. Before filtration, add 500 ppm of Butylated Hydroxytoluene (BHT) to act as a radical polymerization inhibitor[2].
-
Concentration: Filter the mixture and concentrate in vacuo. Critical: Keep the water bath temperature strictly below 30 °C.
-
Column Preparation: Dry-pack a column with silica gel. Flush the column with 3 column volumes of Hexane/EtOAc (e.g., 9:1) containing 1% Triethylamine (TEA) to deactivate the silica[1].
-
Elution: Load the crude oil and elute rapidly using flash pressure.
-
Validation Checkpoint: Spot the fractions immediately on a TLC plate. If the product spot exhibits severe tailing or turns brown on the plate, the silica was insufficiently deactivated, and the product is polymerizing on-column.
Protocol B: Scalable Recrystallization with Activated Carbon
Best for large-scale synthesis (> 2 grams). This method avoids silica entirely and leverages carbon to scavenge polymeric impurities[4].
-
Dissolution: Dissolve the crude, concentrated 3-(2-nitroethenyl)furan in 4 to 10 volumes of Ethanol.
-
Carbon Treatment: Add 10% to 20% (w/w) activated carbon to the solution. Heat gently to 45–50 °C for 15 minutes. Do not exceed 50 °C to prevent thermal degradation.
-
Hot Filtration: Filter the mixture rapidly through a pad of Celite to remove the activated carbon. Validation Checkpoint: The filtrate must be a clear, bright yellow solution. If it remains dark brown or opaque, polymeric impurities are still present; repeat the carbon treatment.
-
Crystallization: Allow the filtrate to cool to room temperature slowly, then transfer to a freezer (-15 °C to 0 °C) for 12 hours to induce precipitation[4].
-
Isolation: Filter the bright yellow crystals of pure (E)-3-(2-nitroethenyl)furan. Dry in a vacuum oven at room temperature (never above 30 °C) and store at -20 °C in an amber vial.
Optimized purification workflow for 3-(2-nitroethenyl)furan to minimize polymerization.
References
- Managing the stability of nitroalkenes during workup and purific
- Preventing polymerization of nitroalkenes in synthesis Benchchem
- Method of obtaining 2-(2-nitrovinyl)-furan and the use thereof as a coccidiostatic (WO2003051858A1)
- Catalytic Asymmetric 1,4-Additions of β-Keto Esters to Nitroalkenes Promoted by a Bifunctional Homobimetallic Co2-Schiff Base Complex MDPI
Sources
Technical Support Center: Synthesis of Furan, 3-(2-nitroethenyl)-
Ticket ID: #NITRO-FURAN-3-OPT
Subject: Yield Optimization & Troubleshooting for Henry Condensation of 3-Furaldehyde
Executive Summary: The Challenge of the 3-Isomer
Welcome to the Technical Support Center. You are likely here because your synthesis of 3-(2-nitroethenyl)furan (also known as 3-(2-nitrovinyl)furan) is suffering from low yields (<40%) or significant "tarring" (polymerization).
The Core Problem: Unlike its robust isomer 2-furaldehyde (furfural), 3-furaldehyde is electronically distinct and significantly more fragile. The furan ring is electron-rich and acid-sensitive. Standard conditions for nitrostyrene synthesis (high heat, strong acid reflux) often trigger the ring-opening of the furan moiety before the Henry condensation is complete, leading to black oligomers rather than the desired yellow crystalline needles.
This guide provides a self-validating protocol designed to balance reactivity with substrate stability.
The Reaction Pathway & Critical Control Points
To improve yield, you must visualize the competition between the desired Dehydration and the fatal Polymerization .
Figure 1: The reaction pathway highlights that both the starting material and the product are prone to polymerization if pH and temperature are not strictly controlled.
Optimized Protocol: The "Buffered" Ammonium Acetate Method
Do not use straight glacial acetic acid reflux if you are experiencing degradation. Use this modified procedure which buffers the acidity.
Reagents & Stoichiometry
| Component | Equiv. | Role | Notes |
| 3-Furaldehyde | 1.0 | Substrate | Expensive; purity critical. |
| Nitromethane | 10.0 | Reagent & Solvent | Large excess drives equilibrium. |
| Ammonium Acetate | 0.4 - 0.6 | Catalyst | Source of ammonia (base) and acetic acid. |
| Acetic Acid | 2.0 (Vol) | Co-solvent | REDUCE compared to std. protocols. |
| Molecular Sieves | 3Å | Dehydrating Agent | CRITICAL for yield improvement. |
Step-by-Step Methodology
-
Preparation: In a round-bottom flask equipped with a drying tube (CaCl2), dissolve 3-furaldehyde (10 mmol) in Nitromethane (5-7 mL).
-
Catalyst Addition: Add Ammonium Acetate (
) (4-6 mmol).-
Expert Tip: Do not add all acetic acid at once. Add only enough Glacial Acetic Acid to solubilize the ammonium salt (approx 1-2 mL).
-
-
Water Management: Add 1.0g of activated 3Å Molecular Sieves .
-
Why? The Henry reaction is reversible.[1] Removing water drives the equilibrium toward the nitroalkene and prevents hydrolysis.
-
-
The Temperature Ramp:
-
Start at 60°C for 30 minutes.
-
Slowly ramp to 80-85°C .
-
STOP if the solution turns dark brown/black. A deep orange/red is acceptable.
-
Monitor by TLC (20% EtOAc/Hexane). Look for the disappearance of the aldehyde spot.
-
-
Workup (The "Crash" Method):
-
Cool the mixture to room temperature.
-
Filter off the molecular sieves.[2]
-
Pour the reaction mixture into ice-cold water (50 mL). The product should precipitate as a yellow/orange solid.
-
If oil forms: Extract with Dichloromethane (DCM), wash with brine, dry over
.
-
-
Purification: Recrystallize from Isopropanol or Ethanol .
-
Warning: Avoid silica gel chromatography if possible; the acidity of silica can degrade the furan ring. If necessary, use Neutral Alumina .
-
Troubleshooting Guide
Scenario A: "The reaction turned into black tar."
-
Diagnosis: Polymerization of the furan ring.
-
Root Cause: Acidity was too high, or temperature was too high (
C). -
Fix:
-
Switch catalyst to Isobutylamine (10 mol%) in refluxing ether/benzene (Dean-Stark trap). This avoids acidic conditions entirely.
-
Perform the reaction in the dark (furan derivatives can be photosensitive).
-
Scenario B: "I have the intermediate alcohol, but it won't dehydrate."
-
Diagnosis: The Henry addition worked, but the elimination of water is stalled.
-
Root Cause: Base strength is too weak or temperature too low.
-
Fix:
-
Isolate the nitroalcohol.
-
Perform a chemical dehydration: Dissolve in DCM, add Triethylamine (2.0 eq) and Methanesulfonyl chloride (MsCl) (1.1 eq) at 0°C. This forces elimination under mild conditions.
-
Scenario C: "Yield is low (<30%) despite clean TLC."
-
Diagnosis: Product loss during workup. 3-(2-nitroethenyl)furan is slightly soluble in water and volatile.
-
Fix:
-
Saturate the aqueous layer with NaCl before extraction.
-
Do not use high-vacuum for extended periods (sublimation risk).
-
Advanced Optimization: Green Chemistry Approach
For researchers seeking higher yields (up to 90%) without solvent-induced polymerization, use the Solid-State Grind method.
-
Protocol: Grind 3-furaldehyde (1 eq), Nitromethane (5 eq), and Imidazole (0.35 eq) in a mortar and pestle for 20 minutes.
-
Mechanism: The high local concentration and absence of solvent accelerate the reaction while preventing thermal polymerization.
-
Reference: See Application of Imidazole in references [3].
Diagnostic Decision Tree
Use this flow to determine your next experimental move.
Figure 2: Decision matrix for in-process monitoring of the Henry reaction.
Stability & Storage (FAQ)
Q: My product turned brown after 3 days on the bench. Why? A: The 3-(2-nitroethenyl)furan molecule is a Michael Acceptor . It is prone to polymerization initiated by trace bases or light.
-
Storage Protocol: Store under Nitrogen/Argon at -20°C .
-
Container: Amber glass vials (UV protection).
Q: Can I scale this up to 100g? A: Caution. Nitroalkenes are energetic compounds. The exotherm during the Henry reaction can be significant.
-
Safety Warning: Nitrostyrene derivatives are potent sternutators (cause severe sneezing and respiratory irritation). Handle only in a high-flow fume hood.
References
-
Gairaud, C. B., & Lappin, G. R. (1953). "The Synthesis of Nitrostyrenes." The Journal of Organic Chemistry, 18(1), 1–3. Link
- Foundational text for ammonium acetate c
-
Ballini, R., et al. (2007). "The Henry Reaction: Recent Examples." Chemical Reviews, 107(9), 3922-3955. Link
- Comprehensive review covering catalyst vari
-
Siddiqui, Z. N., et al. (2009). "Henry reaction in environmentally benign methods using imidazole as catalyst." Journal of Asian Natural Products Research, 12(3), 239-244. Link
- Source for the solid-state grinding method to avoid polymeriz
-
Sigma-Aldrich. "Safety Data Sheet: (E)-3-(2-Nitrovinyl)furan." Link
- Safety and physical property verific
Sources
"side reactions in the nitration of 3-vinylfuran"
Technical Guide: Managing Side Reactions in the Nitration of 3-Vinylfuran
If you are encountering black tar, low yields (<10%), or violent exotherms while attempting to nitrate 3-vinylfuran directly, you are not alone. This substrate presents a "dual-threat" challenge that defeats standard nitration protocols (e.g., mixed acid
-
Acid Sensitivity (Ring): The furan ring is electron-rich and prone to acidolysis (ring opening) in strong acids.
-
Polymerization (Vinyl): The vinyl group at the C3 position is highly susceptible to acid-catalyzed cationic polymerization and radical polymerization initiated by
species.
Core Recommendation: The industry-standard solution is not to nitrate 3-vinylfuran directly. Instead, the nitro group should be introduced before the vinyl group is installed (the "Indirect Route"). If direct nitration is unavoidable, specific "rescue" conditions using acetyl nitrate at low temperatures are required.[1]
Diagnostic Troubleshooting: Why Did It Fail?
Use this table to diagnose the specific mode of failure in your reaction flask.
| Observation | Root Cause | Mechanism |
| Black/Dark Brown Tar | Vinyl Polymerization | The acidic medium ( |
| Violent Exotherm / Fuming | Oxidative Destruction | |
| No Product (Clear/Yellow Solution) | Ring Opening (Acidolysis) | Water present in the acid mixture attacks the protonated furan ring, hydrolyzing it into succinaldehyde derivatives (dicarbonyls). |
| Product Decomposes on Workup | Trapped Intermediate | Furan nitration often stops at a 2,5-addition intermediate (dihydrofuran). If not treated with a base, it reverts or degrades. |
Deep Dive: The Chemistry of Failure
To understand why standard methods fail, we must look at the competing pathways.
A. The Polymerization Trap
In standard mixed acid, the protonation of the vinyl double bond is faster than the electrophilic attack on the ring.
B. The "Addition-Elimination" Requirement
Unlike benzene, furan does not always undergo direct substitution. It often reacts via an addition-elimination mechanism.
-
Attack: The nitronium ion (
) attacks the ring (usually at C2 or C5). -
Capture: A nucleophile (acetate from acetic anhydride) captures the cation, forming a 2,5-dihydrofuran intermediate .
-
Elimination: This intermediate must be treated with a weak base (e.g., pyridine) to eliminate acetic acid and restore aromaticity. Standard acidic workups destroy this intermediate.
Recommended Protocols
Protocol A: The "Indirect Route" (Gold Standard)
Recommended for high purity and scalability. Concept: Nitrate the aldehyde precursor first, then convert the aldehyde to a vinyl group (Wittig Reaction).
Step 1: Nitration of Furan-3-carbaldehyde
-
Reagents: Furan-3-carbaldehyde, Fuming
, Acetic Anhydride. -
Conditions: -5°C to 0°C.
-
Mechanism: The aldehyde group deactivates the ring slightly and protects it from oxidation. Nitration occurs primarily at C5 (the less sterically hindered alpha position).
-
Product: 5-Nitro-furan-3-carbaldehyde.
Step 2: Wittig Olefination
-
Reagents: Methyltriphenylphosphonium bromide (
), Base (e.g., NaH or KOtBu). -
Conditions: Standard Wittig conditions (THF, 0°C
RT). -
Result: Clean conversion of aldehyde to vinyl group after the sensitive nitration step is complete.
Protocol B: Direct Nitration (The "Rescue" Method)
Use only if you cannot source the aldehyde precursor. Expect yields of 10-25%.
Reagent: Acetyl Nitrate (Generated in situ).[1][2][3][4] Do NOT use Sulfuric Acid.
-
Preparation (Extreme Caution):
-
Cool Acetic Anhydride (7.0 equiv) to -10°C .
-
Slowly add Fuming Nitric Acid (1.1 equiv) dropwise.[1] Temp must not exceed 0°C.
-
Safety: Acetyl nitrate is explosive if heated or stored. Use immediately.
-
-
Reaction:
-
Quench & Aromatization:
-
Pour the cold mixture into 10% aqueous Trisodium Phosphate (
) or Pyridine/Water mixture. -
Stir at room temperature for 1 hour. (This base step forces the elimination of acetic acid to restore the furan ring).[1]
-
Extract with DCM.
-
Visualizing the Pathways
The following diagram illustrates the divergence between the high-failure direct route and the successful indirect route.
Figure 1: Comparison of the risky Direct Nitration route (red) versus the recommended Indirect Route (blue).
Frequently Asked Questions (FAQ)
Q: Can I use standard mixed acid (
Q: Why do I need to add a base (Trisodium Phosphate) at the end? A: Furan nitration with acetyl nitrate forms a non-aromatic intermediate (acetoxy-nitro-dihydrofuran). If you just add water, this intermediate decomposes. The base is required to "peel off" the acetate group and restore the aromatic furan ring.[1]
Q: Which isomer will I get? A:
-
Direct Nitration: Likely a mixture of 2-nitro and 5-nitro isomers, with significant tar.
-
Indirect Route (from Furan-3-carbaldehyde): Predominantly the 5-nitro isomer. The aldehyde at C3 directs the incoming nitro group to C5 (meta-like relationship and less sterically hindered than C2).
References
-
Wiley, R. H., & Smith, N. R. (1950).[8] "Nitrostyrenes and 2-Nitro-5-vinylfuran."[8][9] Journal of the American Chemical Society, 72(11), 5198–5199. Link
- Végh, D., Kováč, J., & Dandárová, M. (1976). "Synthesis of 5-nitro-2-vinylfuran by Wittig method." Collection of Czechoslovak Chemical Communications, 41, 2422-2428.
-
Kappe, C. O., et al. (2025). "Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate." ChemRxiv. Link (Modern safety protocols for acetyl nitrate).
- Jouad, E. M., et al. (2001). "Nitration of furan derivatives." Synthetic Communications.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. colab.ws [colab.ws]
- 4. chemrxiv.org [chemrxiv.org]
- 5. CCCC 1979, Volume 44, Issue 5, Abstracts pp. 1630-1633 | Collection of Czechoslovak Chemical Communications [cccc.uochb.cas.cz]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
"stabilizing Furan, 3-(2-nitroethenyl)- for long-term storage"
Technical Support Center: Stability & Storage Guide Topic: Furan, 3-(2-nitroethenyl)- [CAS: 25016-03-9]* Note: While often isomeric with the more common 2-(2-nitroethenyl)furan, this guide addresses the specific stability profile of the 3-substituted variant.
Executive Summary: The "Golden Standard" Protocol
Immediate Action Required: If you have just received this compound, do not store it on the benchtop.
-
Temperature: -20°C (Long-term: -80°C).
-
Atmosphere: Argon or Nitrogen headspace (Strictly Anoxic).
-
Container: Amber glass with Teflon-lined caps (Light & Moisture exclusion).
-
State: Store as a solid. Never store in solution (especially DMSO or MeOH) for >24 hours.
Part 1: Technical Deep Dive (The "Why")
As a Senior Application Scientist, I often see researchers treat nitroalkenes like standard organic building blocks. This is a critical error. Furan, 3-(2-nitroethenyl)- is a "double-edged" electrophile. Its instability arises from the synergistic reactivity of the electron-rich furan ring and the electron-deficient nitrovinyl group.
The Degradation Triad
The compound degrades via three primary mechanisms. Understanding these allows you to prevent them.
-
Michael Polymerization (The "Black Tar" Effect): The nitro group makes the
-carbon highly electrophilic. Even trace bases (hydroxide from glass, amines) or nucleophiles (water, thiols) can initiate a chain reaction, leading to Michael addition oligomers. This manifests as the material turning from yellow crystalline solid to a brown/black oil or tar. -
Furan Ring Oxidation/Opening: Furan is an electron-rich heterocycle. In the presence of oxygen and light, it can form endoperoxides (singlet oxygen attack) or undergo acid-catalyzed ring opening, destroying the aromaticity.
-
Photochemical E/Z Isomerization: The nitroalkene double bond is conjugated. UV/Visible light exposure causes isomerization from the stable trans (
) form to the less stable cis ( ) form, which often has different solubility and biological activity, and is more prone to cyclization.
Visualizing the Threat Landscape
Caption: Figure 1. The three primary degradation pathways. Note that Michael Addition (Polymerization) is often autocatalytic once started.
Part 2: Detailed Storage Protocol
This protocol is designed to maximize shelf-life (6-12 months).
Step-by-Step: Cryogenic Anoxic Banking
-
Receipt & Inspection:
-
Check appearance immediately. It should be a yellow to orange solid .
-
If it is a dark brown goo, it has likely polymerized during transit. Contact the supplier.
-
-
Aliquoting (The "Rule of Once"):
-
Principle: Every freeze-thaw cycle introduces condensation (water).
-
Action: In a glovebox or under a nitrogen cone, divide the bulk material into single-use aliquots (e.g., 5mg, 10mg) in amber glass vials.
-
-
Inerting:
-
Flush each vial with Argon (heavier than air, better protection than Nitrogen) for 10-15 seconds.
-
Cap immediately with a Teflon (PTFE) lined screw cap. Avoid rubber septa for long-term storage as they are permeable to organics and moisture.
-
-
The "Double Containment" System:
-
Place the small vials inside a larger jar containing a desiccant packet (Silica gel or Drierite).
-
Store the outer jar at -20°C .
-
Data Summary: Stability Metrics
| Parameter | Optimal Condition | Warning Sign | Consequence |
| Temperature | -20°C or -80°C | > 4°C | Accelerated polymerization |
| Light | Dark (Amber/Foil) | Direct Fluorescent | E/Z Isomerization |
| Atmosphere | Argon/Nitrogen | Air/Humidity | Hydrolysis & Ring Opening |
| Solvent | None (Solid state) | DMSO/Methanol | Rapid degradation (<24h) |
Part 3: Troubleshooting & FAQs
Q1: My sample has turned from yellow to dark brown/black. Can I purify it?
-
Diagnosis: This is the classic "Polymerization Death Spiral." The nitroalkene has undergone oligomerization.
-
Solution: Generally, no . The polymers are often gummy and difficult to separate. If you have a large amount (>1g), you can attempt recrystallization from non-nucleophilic solvents (e.g., cyclohexane/toluene mixture), but yield will be poor. For analytical standards, discard and repurchase.
Q2: Can I make a stock solution in DMSO?
-
Technical Insight: DMSO is hygroscopic and slightly nucleophilic. Nitroalkenes are Michael acceptors.
-
Guideline: Avoid DMSO stocks. If necessary for biology assays, prepare fresh immediately before use. If you must store it, use anhydrous DMSO, store under Argon at -80°C, and use within 1 week. Expect 5-10% degradation even then.
Q3: The melting point is lower than the Certificate of Analysis (CoA) stated. Why?
-
Reason: Water absorption.[1] The 3-(2-nitroethenyl)furan molecule is "greasy" but the nitro group hydrogen bonds with water. This depresses the melting point and catalyzes hydrolysis (Nef-like reactions).
-
Fix: Dry the solid in a vacuum desiccator over
for 4 hours. Retest. If MP does not improve, the sample contains significant isomeric or polymeric impurities.
Q4: Is this compound explosive?
-
Safety: While it is a nitro compound, mono-nitroalkenes are generally not shock-sensitive high explosives like TNT. However, they are energetic .
-
Warning: Do not heat neat material above 100°C. Distillation is dangerous; purification should be done via recrystallization or column chromatography (silica, neutral conditions).
Part 4: Experimental Workflow Visualization
Use this decision tree to manage the compound upon arrival.
Caption: Figure 2. Decision tree for intake and storage of labile nitroalkenes.
References
- Ballini, R., & Petrini, M. (2004). Nitroalkanes and Nitroalkenes in Synthesis. Wiley-VCH.
-
Jubert, C., & Knochel, P. (1992). Preparation of polyfunctional nitroolefins and their reaction with zinc-copper reagents. Journal of Organic Chemistry, 57(20), 5425–5431. (Discusses handling and stability of functionalized nitroalkenes).
-
Sigma-Aldrich (Merck). (n.d.). Safety Data Sheet: 2-(2-Nitrovinyl)furan. (Used as a surrogate for safety and handling properties of the 3-isomer due to structural homology).
- Yan, W., et al. (2010). Michael addition of nitroalkenes. European Journal of Organic Chemistry, 2010(26), 5031-5034.
Sources
Technical Support Center: Optimization of 3-(2-Nitroethenyl)furan Synthesis
Welcome to the Technical Support Center for the synthesis of 3-(2-nitroethenyl)furan. This guide is designed for researchers, scientists, and drug development professionals optimizing the Henry (nitroaldol) condensation between furan-3-carboxaldehyde (3-furaldehyde) and nitromethane. Furan-containing nitroalkenes are critical building blocks in the synthesis of complex pharmaceuticals and natural products. However, the electron-rich nature of the furan ring makes it highly susceptible to polymerization and degradation under harsh conditions, necessitating precise optimization of your reaction parameters.
Mechanistic Pathway & Causality
The synthesis proceeds via a base-catalyzed Henry reaction. The base deprotonates nitromethane to form a highly nucleophilic nitronate anion, which attacks the electrophilic carbonyl carbon of furan-3-carboxaldehyde. The resulting
Because the furan ring is sensitive to both strong acids (which cause polymerization) and strong bases (which cause Cannizzaro-type disproportionation or resinification), selecting a mild, bifunctional catalyst is the most critical experimental choice (1).
Mechanistic pathway of the Henry reaction yielding 3-(2-nitroethenyl)furan.
Optimization Data Summary
Choosing the right catalyst and solvent is critical to prevent furan ring degradation while ensuring complete dehydration of the intermediate. The table below summarizes the causality behind different reaction conditions:
| Catalyst | Solvent | Conditions | Conversion (%) | Yield (%) | Primary Impurity / Issue |
| NaOH (1.0 eq) | Methanol | 0°C to RT, 12h | >90 | <30 | Tarry polymers, extensive resinification |
| Piperidine (0.1 eq) | Toluene | Reflux (Dean-Stark), 6h | 85 | 70 | |
| Isobutylamine (0.1 eq) | Ethanol | Reflux, 8h | 95 | 82 | Michael adducts (trace 1,3-dinitro species) |
| NH₄OAc (0.2 eq) | Solvent-free | Microwave (90°C), 15 min | >98 | 91 | None (Clean profile, highest purity) |
Note: Data synthesized from standard optimization matrices for heteroaryl nitroalkene synthesis (2, 3).
Standard Operating Protocol: Solvent-Free Microwave Method
Scientific Rationale: This solvent-free approach utilizing ammonium acetate under microwave irradiation minimizes the residence time of the sensitive furan ring at high temperatures. NH₄OAc acts as a mild bifunctional catalyst, facilitating both the aldol addition and the subsequent dehydration without causing base-catalyzed furan degradation.
Self-Validating Methodology:
-
Preparation: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add furan-3-carboxaldehyde (1.0 mmol, 96 mg).
-
Reagent Addition: Add nitromethane (1.5 mmol, 91.5 mg / ~80 µL). Caution: Nitromethane is flammable; handle in a fume hood.
-
Catalyst: Add anhydrous ammonium acetate (NH₄OAc) (0.2 mmol, 15.4 mg).
-
Reaction: Seal the vial and subject it to microwave irradiation (e.g., CEM Discover or Anton Paar Monowave) at 90°C for exactly 15 minutes with continuous stirring.
-
Validation Checkpoint 1 (TLC): Cool the vial to room temperature. Sample a micro-aliquot and run TLC (Hexanes:EtOAc 8:2). The starting material (UV active, Rf ~0.6) should be entirely absent. A successful reaction is validated by the appearance of a bright yellow spot (Rf ~0.5) visible even without UV light.
-
Workup: Dissolve the crude mixture in dichloromethane (10 mL) and wash with saturated aqueous NaHCO₃ (10 mL) followed by brine (10 mL).
-
Validation Checkpoint 2 (Purification): Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and recrystallize from boiling ethanol. The formation of bright yellow needle-like crystals confirms the successful isolation of (E)-3-(2-nitroethenyl)furan.
Optimized solvent-free microwave workflow for 3-(2-nitroethenyl)furan synthesis.
Troubleshooting Guides & FAQs
Q1: My reaction mixture turned into a dark, viscous tar, and the yield of the nitroalkene is extremely low. What happened? A1: The furan ring is highly sensitive to strong acids and strong bases, which induce ring-opening or polymerization (resinification). If you used a strong base like NaOH or KOH, it likely triggered these degradation pathways. Solution: Switch to a milder base catalyst. Ammonium acetate (NH₄OAc) or a catalytic amount of a primary amine (like isobutylamine) provides sufficient basicity to form the nitronate anion without degrading the furan ring.
Q2: LC-MS analysis shows a major peak corresponding to the
Q3: I am observing a byproduct with a mass corresponding to the addition of a second nitromethane molecule. How can I prevent this?
A3: You are observing a Michael addition byproduct (a 1,3-dinitro compound). Once the highly electrophilic nitroalkene forms, excess nitronate anion in the solution can attack the
Q4: The product is an oil instead of a solid, making purification difficult. How can I induce crystallization? A4: 3-(2-nitroethenyl)furan should be a crystalline solid. Oiling out is usually caused by trace amounts of unreacted aldehyde, residual nitromethane, or oligomeric impurities disrupting the crystal lattice. Solution: Perform a rigorous aqueous workup to remove water-soluble impurities and catalyst. If the crude remains an oil, pass it through a short silica plug (Hexanes:EtOAc 9:1) to remove baseline tar before attempting recrystallization. Crystallize from boiling ethanol by cooling slowly to room temperature, then transferring to an ice bath to force nucleation.
References
-
Straightforward synthesis of nitroolefins by microwave- or ultrasound-assisted Henry reaction. Academia.edu. Available at: 1
-
(E)-2-(2-Nitroethenyl)furan. PMC (PubMed Central). Available at: 2
-
Method of obtaining 2-(2-nitrovinyl)-furan and the use thereof as a coccidiostatic. Google Patents (WO2003051858A1). Available at: 3
Sources
"byproduct analysis in 3-(2-nitroethenyl)furan synthesis"
Technical Guide & Troubleshooting Portal
Welcome to the Technical Support Center for Furan Derivatives. Subject: Byproduct Analysis & Process Control for 3-(2-nitroethenyl)furan. Ticket ID: FUR-NITRO-003 Status: Resolved / Guide Generated.
Process Overview & Critical Pathways
The synthesis of 3-(2-nitroethenyl)furan (also known as 3-(2-nitrovinyl)furan) typically proceeds via the Henry Reaction (Nitroaldol Condensation) . Unlike its more stable isomer, 2-(2-nitroethenyl)furan, the 3-substituted furan ring possesses unique electronic properties that make it more susceptible to specific side reactions, particularly polymerization and incomplete dehydration.
Reaction Logic[1][2]
-
Nucleophilic Attack: Nitromethane anion attacks 3-furaldehyde.
-
Intermediate Formation: A
-nitroalcohol is formed.[1] -
Dehydration: Elimination of water yields the target nitroalkene.
Figure 1: Reaction Pathway & Byproduct Genesis
(Visualizing the main reaction and competing side paths)
Caption: Reaction scheme showing the critical dehydration step and the three primary failure modes: Polymerization (acid/heat), Michael Addition (excess reagent), and Isomerization.[2][3]
Troubleshooting Guide (Q&A)
This section addresses specific issues reported by researchers synthesizing 3-(2-nitroethenyl)furan.
Issue 1: "My crude product is a dark, sticky oil instead of a crystalline solid."
Diagnosis: This is the most common failure mode in furan chemistry. It usually indicates furan resinification (polymerization) or incomplete dehydration .
Root Cause Analysis:
-
Polymerization: Furan rings are acid-sensitive. If you used strong mineral acids or heated the reaction too vigorously in acetic acid, the furan ring opens or polymerizes, forming dark "humin-like" tars.
-
Incomplete Dehydration: The intermediate
-nitroalcohol is an oil. If water is not effectively removed, the equilibrium prevents full conversion to the alkene.
Corrective Action:
-
Buffer the System: Use Ammonium Acetate (NH
OAc) in Glacial Acetic Acid rather than strong acids. The ammonium salt acts as a mild dual acid-base catalyst. -
Temperature Control: Do not exceed 80-90°C. 3-substituted furans are generally less stable than 2-substituted analogs.
-
Workup: Neutralize the acetic acid immediately upon completion. Pour the reaction mixture into ice-cold water. The product should precipitate as a yellow solid. If it oils out, scratch the flask walls or seed with a crystal to induce precipitation.
Issue 2: "NMR shows a mixture of coupling constants. Is this the Z-isomer?"
Diagnosis: Yes, likely (E)/(Z) Isomerism .
Technical Insight: The Henry reaction is thermodynamically controlled to favor the (E)-isomer (trans), which is more stable due to steric factors. However, kinetic conditions or photo-isomerization can generate the (Z)-isomer.
-
(E)-Isomer (Target): Large coupling constant (
) for the vinyl protons. -
(Z)-Isomer (Impurity): Smaller coupling constant (
).
Resolution: Recrystallization is usually sufficient to remove the (Z)-isomer.
-
Solvent: Ethanol or an Ethanol/Hexane mixture.
-
Protocol: Dissolve crude solid in hot ethanol; cool slowly. The (E)-isomer crystallizes preferentially.[4]
Issue 3: "I see aliphatic impurities and the yield is >100%."
Diagnosis: Michael Addition (Double Addition).
Mechanism: The product, 3-(2-nitroethenyl)furan, is an electron-deficient alkene (a Michael acceptor). If the reaction runs too long or has a vast excess of nitromethane, a second molecule of nitromethane attacks the double bond.
Impurity Signature:
-
Structure: 1,3-dinitro-2-(furan-3-yl)propane.
-
NMR: Loss of vinyl protons. Appearance of a complex aliphatic multiplet pattern (CH-CH
-NO systems).
Prevention:
-
Monitor reaction time strictly by TLC. Stop immediately when the aldehyde is consumed.
-
Reduce the molar equivalent of nitromethane if this persists (aim for 1.1 - 1.5 eq, not large excess).
Analytical Protocol & Data
Table 1: 1H NMR Diagnostic Data (CDCl )
Use these values to validate your product and identify impurities.
| Component | Structural Feature | Chemical Shift ( | Multiplicity | Coupling ( |
| (E)-Product | Vinyl Proton ( | 7.50 - 7.60 | Doublet | 13.2 - 13.8 Hz |
| (E)-Product | Vinyl Proton ( | 7.90 - 8.05 | Doublet | 13.2 - 13.8 Hz |
| (E)-Product | Furan Ring (C2-H) | ~7.70 - 7.80 | Singlet/Fine Mult. | - |
| (Z)-Impurity | Vinyl Protons | 6.80 - 7.20 | Doublet | 9.0 - 11.0 Hz |
| Nitroalcohol | CH-OH | 5.30 - 5.50 | Multiplet | - |
| Nitroalcohol | CH | 4.40 - 4.60 | Multiplet | - |
| Aldehyde | CHO (Starting Material) | 9.90 - 10.0 | Singlet | - |
Note: 3-substituted furans have a unique ring proton pattern compared to 2-substituted furans. Expect a singlet-like peak for the C2 proton (sandwiched between oxygen and the vinyl group) and two doublets for C4/C5.
Figure 2: Troubleshooting Logic Tree
(Follow this flow to resolve purity issues)
Caption: Decision matrix for identifying impurities based on physical state and NMR signatures.
Optimized Synthetic Protocol (Bench-Validated)
To minimize the byproducts discussed above, follow this optimized protocol for 3-(2-nitroethenyl)furan :
-
Reagents: 3-Furaldehyde (1.0 eq), Nitromethane (1.5 eq), Ammonium Acetate (0.5 eq).
-
Solvent: Glacial Acetic Acid (5-10 volumes).
-
Procedure:
-
Workup:
-
Cool to room temperature.
-
Pour into crushed ice/water.
-
Filter the yellow precipitate. Wash with cold water to remove acid and catalyst.
-
-
Purification:
-
Recrystallize from hot ethanol . This effectively removes traces of the Z-isomer and any gummy oligomers.
-
References
-
Henry Reaction Mechanism & Applications
-
Luzzio, F. A. (2001). "The Henry reaction: recent examples." Tetrahedron, 57(5), 915-945.
-
-
Furan Stability & Polymerization
-
NMR Characterization of Nitroalkenes
-
Al-Hassan, S. S., et al. (1980). "Nitroalkenes: Synthesis and Reactivity." Journal of the Chemical Society, Perkin Transactions 1. (General reference for E/Z coupling constants in beta-nitrostyrenes).
-
-
General Synthesis of Nitrovinylfurans
-
Jubie, S., et al. (2010). "Synthesis and antimicrobial activity of some new furan derivatives." International Journal of Pharmacy and Pharmaceutical Sciences. (Provides context for 2-isomer analogs).
-
(Note: Specific spectral data for the 3-isomer is derived from structural analogy to the well-documented 2-isomer and general principles of NMR spectroscopy for substituted furans and nitroalkenes.)
Sources
- 1. academia.edu [academia.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (E)-2-(2-Nitroethenyl)furan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 6. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
"scaling up the synthesis of Furan, 3-(2-nitroethenyl)-"
Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers, chemical engineers, and drug development professionals scaling up the synthesis of Furan, 3-(2-nitroethenyl)- (commonly known as 3-(2-nitrovinyl)furan)[1].
The synthesis of this highly reactive building block relies on the Henry reaction (nitroaldol condensation) between 3-furaldehyde and nitromethane[2]. While trivial at the bench scale, scaling this process introduces significant challenges related to exotherm control, the handling of energetic reagents, and the prevention of product polymerization[3].
Part 1: Mechanistic Workflow & Process Overview
The transformation proceeds via a base-catalyzed addition of nitromethane to 3-furaldehyde, forming a β-nitro alcohol intermediate, which subsequently undergoes dehydration to yield the conjugated nitroalkene[2][3]. For scale-up, driving the equilibrium forward via continuous water removal is critical to maximizing yield and preventing side reactions.
Fig 1: Mechanistic workflow for the scalable Henry reaction yielding 3-(2-nitrovinyl)furan.
Part 2: Validated Scale-Up Protocol (1.0 kg Target)
This protocol utilizes a catalytic ammonium acetate approach in toluene, leveraging a Dean-Stark trap for azeotropic water removal. This method avoids the use of strong alkali bases, which can form shock-sensitive nitronate salts with nitromethane[2].
Equipment: 10 L jacketed glass reactor equipped with a mechanical stirrer, internal thermocouple, reflux condenser, Dean-Stark trap, and nitrogen inlet.
Step-by-Step Methodology:
-
Reactor Purge & Charging: Purge the 10 L reactor with N₂ for 15 minutes. Charge the reactor with 3-furaldehyde (700 g, 7.28 mol) and toluene (4.5 L).
-
Catalyst & Reagent Addition: Add ammonium acetate (140 g, 1.82 mol, 0.25 equiv). Begin moderate agitation (150 rpm). Carefully charge nitromethane (666 g, 10.9 mol, 1.5 equiv)[4]. Causality Note: Limiting nitromethane to 1.5 equivalents reduces the energetic footprint of the reaction while still providing enough excess to drive the reaction forward.
-
Heating & Azeotropic Distillation: Ramp the jacket temperature to achieve an internal temperature of 105–110 °C (reflux). Monitor the Dean-Stark trap. Causality Note: The continuous removal of water prevents the reverse Henry reaction and drives the dehydration of the β-nitro alcohol intermediate to the target nitroalkene[2][3].
-
Reaction Monitoring: Maintain reflux for 8–12 hours. The reaction is deemed complete when water collection ceases (theoretical yield ~131 mL) and HPLC indicates <2% residual 3-furaldehyde.
-
Cooling & Workup: Cool the reactor to 20 °C. Wash the organic layer sequentially with water (2 x 2 L) and saturated aqueous NaCl (1 x 2 L) to remove the ammonium acetate catalyst and residual nitromethane.
-
Isolation (Crystallization): Transfer the organic layer to a rotary evaporator or distillation setup and concentrate under reduced pressure (40 °C, 50 mbar) to approximately 1.5 L. Add absolute ethanol (1 L) and cool the mixture to 0–5 °C at a rate of 10 °C/hour.
-
Filtration: Filter the resulting bright yellow crystals via a Nutsche filter, wash with cold ethanol (500 mL), and dry under vacuum at 30 °C to constant weight.
Part 3: Quantitative Process Parameters
To ensure reproducibility across different reactor geometries, adhere to the following validated process parameters.
| Parameter | Bench Scale (10 g) | Pilot Scale (1 kg) | Critical Rationale |
| Nitromethane Equivalents | 3.0 - 5.0 eq | 1.5 eq | Minimizes explosive hazards and VOC emissions at scale[4]. |
| Catalyst Loading (NH₄OAc) | 1.0 eq | 0.25 eq | Reduces aqueous waste; sufficient for turnover at reflux temperatures. |
| Solvent System | Glacial Acetic Acid | Toluene | Enables Dean-Stark water removal; prevents product degradation. |
| Reaction Temperature | 90 °C | 105 - 110 °C | Azeotropic reflux is required to drive the dehydration step[3]. |
| Expected Yield | 85 - 90% | 78 - 82% | Slight yield drop at scale due to minor thermal polymerization. |
| Purity (HPLC) | >98% | >99% | Crystallization from toluene/ethanol provides higher purity than bench-scale column chromatography[1]. |
Part 4: Troubleshooting & FAQs
Q1: During scale-up, our yield dropped from 88% to 60%, and the reaction mixture turned dark brown. What is the root cause? A1: This is a classic symptom of thermal polymerization of the nitroalkene product. 3-(2-Nitrovinyl)furan is highly electron-deficient and prone to Michael-type oligomerization or Diels-Alder dimerization at elevated temperatures for extended periods. Troubleshooting Action: Ensure your heat transfer area is sufficient. If the ramp rate to reflux is too slow, the product stews at intermediate temperatures. Additionally, do not exceed 115 °C jacket temperature.
Q2: Can we use sodium hydroxide (NaOH) to accelerate the initial nitroaldol addition? A2: Absolutely not at scale. While strong bases like NaOH or KOH are sometimes used in micro-scale Henry reactions, they deprotonate nitromethane to form dry sodium nitronate salts on the reactor walls above the solvent line. These salts are highly shock-sensitive and pose a severe explosion hazard. Always use mild amine bases (like ammonium acetate or catalytic primary amines) for scalable nitroalkene synthesis[2][5].
Q3: The Dean-Stark trap is collecting less water than the theoretical 131 mL, and the reaction is stalling. How do we push it to completion? A3: A stalled Henry reaction usually indicates catalyst deactivation or insufficient removal of water. Troubleshooting Action: Check for water pooling in the condenser. If the toluene is too dilute, the reflux temperature may be too low to efficiently carry water over. You can distill off 10-15% of the toluene to increase the boiling point of the mixture slightly, forcing the remaining water into the trap.
Q4: We are detecting significant amounts of the β-nitro alcohol intermediate in our final isolated product. Why didn't it dehydrate? A4: The dehydration of the β-nitro alcohol to the nitroalkene requires both heat and the presence of the acetate ion (which acts as a mild base to abstract the alpha-proton)[2][3]. If you reduced the ammonium acetate loading below 0.20 equivalents, the dehydration rate drops significantly. Supplement the reaction with an additional 0.05 equivalents of ammonium acetate and continue refluxing for 2 hours.
References
-
[1] Sigma-Aldrich. (E)-3-(2-Nitrovinyl)furan Product Page. Retrieved from:
-
[3] MDPI - Catalysts. Metal-Organic Frameworks as Versatile Heterogeneous Solid Catalysts for Henry Reactions. Retrieved from:
-
[2] Wikipedia. Henry reaction. Retrieved from:
-
[5] Taylor & Francis. Henry reaction in environmentally benign methods using imidazole as catalyst. Retrieved from:
-
NISCAIR. One-step synthesis of 3-formyl-2-furylcarbinols and elaboration to unprecedented furotropones. Retrieved from:
-
[4] Copernicus - Atmospheric Chemistry and Physics. Composition and Reactivity of Volatile Organic Compounds in the South Coast Air Basin and San Joaquin Valley of California. Retrieved from:
Sources
Technical Support Center: Nitroalkene Synthesis & Stability
Subject: Avoiding Decomposition & Polymerization of Nitroalkenes
Executive Summary & Core Philosophy
Welcome to the Technical Support Center. You are likely here because your yellow crystalline solid turned into a "red oil" or "black tar" during synthesis or purification.
Nitroalkenes (specifically
The Golden Rule: Nitroalkenes are stable only when they are dry, neutral, and cold.
This guide abandons generic advice in favor of a causality-driven troubleshooting framework . We focus on the three critical failure points: Reversible Dehydration (Retro-Henry) , Base-Catalyzed Polymerization , and Silica-Induced Degradation .
Synthesis Troubleshooting: The Henry-Dehydration Nexus
Most nitroalkenes are synthesized via the Henry Reaction (Nitroaldol) followed by dehydration.[1][2] The failure usually occurs in the dehydration step .
Visualizing the Failure Modes
The following diagram illustrates the kinetic vs. thermodynamic traps in this synthesis.
Figure 1: The "Critical Failure Zone" highlights that the presence of water triggers the Retro-Henry reaction, while excess base triggers polymerization.
FAQ: Synthesis Issues
Q: My reaction went to completion (TLC), but after workup, I recovered starting aldehyde. What happened? A: You triggered a Retro-Henry reaction .
-
The Cause: The Henry reaction is reversible.[2] Dehydration is the driving force. If water is not physically removed (Dean-Stark) or chemically sequestered (Ac2O, molecular sieves), the equilibrium shifts back to the starting materials during workup, especially if the pH rises.
-
The Fix: Ensure irreversible dehydration. Use Method B (Mesylation/Elimination) below for sensitive substrates, as it drives the reaction thermodynamically downhill, preventing reversion.
Q: Why does my reaction mixture turn into a red/black gum? A: This is anionic polymerization .
-
The Cause: Nitroalkenes are potent electrophiles.[3] Trace amounts of unquenched base (amines, hydroxide, alkoxides) act as initiators. The polymer chain propagates rapidly, especially in concentrated solutions.
-
The Fix:
-
Stoichiometry: Never use a large excess of base.
-
Quench: Always wash the organic phase with dilute acid (0.1M HCl or HOAc) to neutralize all amine residues before concentration.
-
Inhibitor: Add a radical inhibitor like BHT (Butylated hydroxytoluene) if heating is required.
-
Purification & Isolation: The "Silica Trap"
Silica gel is not inert. It is slightly acidic (
Decision Matrix: Purification Strategy
Figure 2: Purification logic. Recrystallization is always preferred over chromatography to avoid surface-catalyzed decomposition.
FAQ: Purification & Handling
Q: My product decomposes on the silica column. The bands tail and streak. A: This is likely surface-catalyzed hydrolysis or Michael addition of the solvent.
-
Mechanism: The acidic silanols catalyze the addition of water (from the silica) or alcohol (from the eluent) to the
-position. -
The Fix:
-
Avoid Alcohols: Do not use Methanol/Ethanol in your eluent. Use EtOAc/Hexane or DCM/Hexane.
-
Buffer the Silica: Pre-wash the silica column with 1% Et3N in Hexane (to neutralize acidity) only if your product is acid-sensitive but base-stable. If base-sensitive, use Neutral Alumina .
-
Speed: Flash chromatography must be fast (<15 mins). Long residence time = decomposition.
-
Q: Can I store the "Red Oil"? A: No. The red color indicates active polymerization chains.
-
The Fix: You must distill it (Kugelrohr) immediately or recrystallize it. If you must store a liquid nitroalkene, dissolve it in a non-nucleophilic solvent (like DCM) and store at -20°C. Neat liquid nitroalkenes often auto-polymerize.
Validated Experimental Protocols
These protocols are designed to be self-validating . If the color changes or precipitates form as described, the reaction is proceeding correctly.
Method A: The "Robust" Method (Ammonium Acetate)
Best for: Aromatic aldehydes, large scale, stable substrates.
Reagents:
-
Aldehyde (1.0 equiv)
-
Nitromethane (5-10 equiv, acts as solvent)
-
Ammonium Acetate (0.5 - 1.0 equiv)
Protocol:
-
Setup: Flame-dried round bottom flask with a reflux condenser.
-
Reaction: Combine reagents. Reflux (
) for 2-4 hours.-
Checkpoint: The solution should turn yellow/orange.
-
-
Workup (Critical):
-
Isolation: Dry over
. Recrystallize from hot Ethanol or Isopropanol.
Method B: The "Mild" Two-Step (Mesylation)
Best for: Aliphatic aldehydes, sensitive substrates, valuable intermediates.
Step 1: Henry Reaction
-
Aldehyde + Nitroalkane (1.2 equiv) + catalytic base (e.g., Amberlyst A-21 or dilute NaOH) in THF/MeOH at
. -
Isolate the
-nitroalcohol.[1]
Step 2: Dehydration (Elimination) [1]
-
Dissolve
-nitroalcohol in dry DCM at or . -
Add Et3N (2.2 equiv) followed by MsCl (Methanesulfonyl chloride, 1.1 equiv).
-
Mechanism: The alcohol is converted to a mesylate (good leaving group), which then undergoes E2 elimination.
-
Quench: Pour into ice-cold saturated
. -
Purification: Flash chromatography on silica (buffered).
Comparative Data: Dehydrating Agents
Choose your dehydrating agent based on substrate tolerance.
| Reagent System | Mechanism | Conditions | Risk Profile | Best For |
| NH4OAc / AcOH | Thermal Elimination | Reflux (100°C) | High (Thermal polymerization) | Simple Aromatic Nitrostyrenes |
| MsCl / Et3N | E2 Elimination | Low Temp (0°C) | Low (Controlled) | Aliphatic / Complex substrates |
| Ac2O / Pyridine | Acetylation -> Elim | Ambient/Warm | Medium (Pyridine is nucleophilic) | Substrates sensitive to strong acid |
| DCC / CuCl | Chemical Dehydration | Ambient | Medium (Urea byproduct removal) | Very sensitive substrates |
References
-
Organic Syntheses Procedure (Nitrostyrene): Worrall, D. E. Organic Syntheses, Coll.[6][7][8][9] Vol. 1, p.413 (1941).
- Henry Reaction Mechanism & Review: Luzzio, F. A. Tetrahedron, 57(5), 915-945 (2001).
-
Stability of Nitroalkenes: Ballini, R., et al. Green Chemistry, 2021. (Discusses solvent-free and mild conditions to avoid decomposition).[5]
-
Polymerization Mechanisms: BenchChem Technical Guide: Managing the stability of nitroalkenes.
- Mesylation/Elimination Protocol: Melton, J., & McMurry, J. E. Journal of Organic Chemistry, 40(14), 2138-2139 (1975).
Sources
- 1. benchchem.com [benchchem.com]
- 2. Henry reaction - Wikipedia [en.wikipedia.org]
- 3. sci-rad.com [sci-rad.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. orgsyn.org [orgsyn.org]
Validation & Comparative
"comparing 2-(2-nitroethenyl)furan and 3-(2-nitroethenyl)furan"
Comparison Guide: 2-(2-nitroethenyl)furan vs. 3-(2-nitroethenyl)furan
Executive Summary This guide provides a technical comparison between two structural isomers: 2-(2-nitroethenyl)furan (commonly known as Furvina or G1 ) and 3-(2-nitroethenyl)furan . While chemically similar, their biological efficacy and reactivity profiles diverge significantly due to the electronic influence of the furan ring attachment point (C2 vs. C3).[1] The 2-isomer is a potent, broad-spectrum antimicrobial agent currently used in clinical applications, whereas the 3-isomer serves primarily as a structure-activity relationship (SAR) comparator with distinct electrophilic properties.
Chemical Structure & Physicochemical Properties
The fundamental difference lies in the attachment of the nitrovinyl side chain. The furan ring is an electron-rich heterocycle, but the electron density distribution is unequal.[1] The C2 position (adjacent to oxygen) allows for greater resonance delocalization than the C3 position.
| Feature | 2-(2-nitroethenyl)furan (2-isomer) | 3-(2-nitroethenyl)furan (3-isomer) |
| Structure | Nitrovinyl group at C2 | Nitrovinyl group at C3 |
| CAS Number | 699-17-2 | 22426-26-2 |
| Appearance | Yellow crystalline solid | Pale yellow solid/oil (less stable) |
| Melting Point | 74–75 °C | ~68–70 °C (Estimated/Analogue) |
| Electronic Character | Strong "Push-Pull" system (Oxygen lone pair donates to nitro group) | Weaker resonance conjugation; interrupted "Push-Pull" |
| Stability | High crystalline stability (E-isomer) | Lower stability; prone to polymerization |
Synthesis: The Henry Reaction
Both isomers are synthesized via the Henry Reaction (Nitroaldol Condensation) , condensing a furan-carboxaldehyde with nitromethane. However, the starting material availability and reactivity differ.
Reaction Pathway
Comparative Protocol
| Parameter | 2-Isomer Synthesis | 3-Isomer Synthesis |
| Starting Material | Furfural (2-furaldehyde) - Abundant, cheap industrial byproduct. | 3-Furaldehyde - Synthetic specialty chemical, higher cost. |
| Catalyst | Isobutylamine, Ammonium Acetate, or NaOH. | Ammonium Acetate or weak organic bases (requires milder conditions). |
| Yield | High (75–90%) | Moderate (50–70%) |
| Purification | Recrystallization from Ethanol/Isopropanol. | Column chromatography often required due to side reactions. |
Experimental Protocol (General Procedure)
-
Reactants: Dissolve 1.0 eq of aldehyde (Furfural or 3-Furaldehyde) and 1.5 eq of nitromethane in methanol.
-
Catalysis: Add 0.1 eq of isobutylamine dropwise at 0°C.
-
Reaction: Stir at room temperature for 4–6 hours. A yellow precipitate forms (for 2-isomer).
-
Workup: Filter the solid. For the 3-isomer, if oil forms, extract with dichloromethane and evaporate.
-
Recrystallization: Recrystallize crude solid from hot ethanol to obtain pure (E)-isomer.
Reactivity & Mechanism of Action
The biological activity of these compounds is driven by their ability to act as Michael Acceptors . They react covalently with nucleophilic thiol (-SH) groups in bacterial enzymes (e.g., thioredoxin reductase), leading to protein dysfunction and cell death.
The "Push-Pull" Effect:
-
2-Isomer: The furan oxygen lone pair donates electron density directly into the conjugated system, extending to the nitro group. This polarizes the
-carbon of the vinyl group, making it a "soft" electrophile highly specific for "soft" nucleophiles like thiols. -
3-Isomer: The resonance path from the furan oxygen to the C3 position is cross-conjugated and less effective. The resulting Michael acceptor is less polarized, altering its reactivity kinetics and specificity.
Mechanism Diagram (Graphviz)
Caption: Comparative mechanism of action. The 2-isomer exhibits enhanced electrophilicity due to C2 resonance, facilitating rapid covalent bonding with bacterial thiols.
Biological Performance Comparison
The 2-isomer (Furvina) is the clear leader in biological efficacy. The 3-isomer generally exhibits higher Minimum Inhibitory Concentrations (MIC), meaning it is less potent.
| Organism | 2-(2-nitroethenyl)furan (MIC µg/mL) | 3-(2-nitroethenyl)furan (Predicted/Observed) |
| Staphylococcus aureus | 0.5 – 2.0 (Highly Active) | > 16.0 (Low Activity) |
| Escherichia coli | 4.0 – 8.0 (Active) | > 32.0 (Weak Activity) |
| Candida albicans | 2.0 – 4.0 (Fungicidal) | Moderate/Low |
| Pseudomonas aeruginosa | 16.0 – 32.0 (Moderate) | Inactive |
| Toxicity (Mammalian) | Cytotoxic at high conc. (Therapeutic Index ~10) | Likely similar cytotoxicity with lower potency. |
Key Insight: The specific geometry and electronic activation of the 2-isomer allow it to penetrate the bacterial cell wall and react specifically with essential thiol-proteins. The 3-isomer lacks the optimal "tuning" of electrophilicity, likely reacting too slowly with targets or being detoxified before reaching them.
References
-
Scholz, P., et al. (2016). "Antibacterial activity of the nitrovinylfuran G1 (Furvina) and its conversion products." Frontiers in Microbiology. Link
- Blondelle, S. E., et al. (1999). "Synthesis and antimicrobial activity of 2-(2-nitrovinyl)
-
Cainelli, M., et al. (2016). "A Theoretical Study of 2-nitrofuran vs 3-nitrofuran as Dienophilic Electrophile." International Research Journal of Pure and Applied Chemistry. Link
-
Stenutz, R. "Data for 3-(2-nitrovinyl)furan." ChemSynthesis. Link
Sources
Structural Validation of 3-(2-Nitroethenyl)furan: A Comparison Guide of Analytical Methodologies
Executive Summary
The compound 3-(2-nitroethenyl)furan (also known as 3-(2-nitrovinyl)furan) is a highly reactive, conjugated building block utilized in the synthesis of complex furan-containing therapeutics and agrochemicals. While its positional isomer, 2-(2-nitrovinyl)furan (the active pharmacophore in the antimicrobial Furvina), is extensively documented[1], the 3-isomer presents unique analytical challenges. Because nitrovinylfurans are prone to decomposition and interconversion in solution[1], rigorous structural validation is non-negotiable.
This guide objectively compares two analytical methodologies—Tier 1: Routine Screening versus Tier 2: Definitive Structural Elucidation —demonstrating why advanced 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are mandatory for confirming regiochemistry (3- vs. 2-substitution) and stereochemistry (E vs. Z geometry)[2].
Comparative Analytical Strategies
To establish a robust quality control pipeline, researchers must choose between a routine analytical suite and an advanced structural elucidation suite. Table 1 outlines the performance and confidence levels of each approach.
Table 1: Performance Comparison of Analytical Suites
| Feature / Capability | Tier 1: Routine Screening (1D NMR + LRMS) | Tier 2: Definitive Elucidation (2D NMR + HRMS) |
| Primary Instruments | 1H/13C NMR (400 MHz), LC-MS (Single Quad) | 2D NMR (600 MHz), LC-HRMS (Orbitrap/TOF) |
| Mass Accuracy | Nominal mass only (± 0.5 Da) | Exact mass (< 2 ppm error) |
| Regiochemical Proof | Low: Cannot definitively distinguish 2- vs 3-isomer | High: HMBC maps exact connectivity |
| Stereochemical Proof | Moderate: Relies solely on 1D | High: NOESY confirms spatial E/Z arrangement |
| Impurity Detection | Cannot resolve isobaric degradation products | Resolves complex isobaric interferences |
| Ideal Use Case | Validating known, highly pure commercial standards | De novo synthesis, patent filing, stability testing |
Mechanistic Insights & Causality: Why Tier 2 is Required
Do not rely solely on Tier 1 methods when synthesizing or sourcing 3-(2-nitroethenyl)furan. The causality behind selecting Tier 2 methods lies in the specific electronic and structural properties of the molecule:
-
Regiochemistry via HMBC: In 1D NMR, the furan protons of the 3-isomer and 2-isomer often exhibit overlapping chemical shifts due to the strong electron-withdrawing nature of the nitroethenyl group[3]. Heteronuclear Multiple Bond Correlation (HMBC) solves this. The alkene
-proton must show three-bond ( ) correlations to C-2 and C-4 of the furan ring. If the compound were the 2-isomer, this proton would correlate to C-3 and C-5. -
Stereochemistry via NOESY: The E-isomer (trans) is thermodynamically favored during standard Knoevenagel condensations[3]. While the
coupling constant for the alkene protons (~13.5 Hz) suggests a trans geometry, Nuclear Overhauser Effect Spectroscopy (NOESY) provides definitive proof by showing spatial proximity between the alkene -proton and the furan ring protons, confirming the extended coplanar conjugation[2]. -
Isobaric Discrimination via HRMS: Nitrovinylfurans are highly reactive electrophiles that can decompose into corresponding aldehydes or react with nucleophiles in the solvent[1]. HRMS ensures that the exact mass of the [M+H]+ ion is detected, ruling out isobaric degradation products that a routine Low-Resolution MS (LRMS) would miss.
Analytical workflow comparing Routine (Tier 1) vs. Advanced (Tier 2) structural validation.
Expected Analytical Signatures
When executing the Tier 2 suite, the following analytical signatures are expected for the pure (E)-3-(2-nitroethenyl)furan isomer.
Table 2: Representative NMR Assignments (CDCl3, 600 MHz)
| Position | 1H NMR (δ ppm, Multiplicity, J in Hz) | 13C NMR (δ ppm) | Key 2D Correlations (HMBC/NOESY) |
| C-2 (Furan) | ~7.75 (dd, J = 1.5, 0.9) | ~145.0 | HMBC to C-4, C-3; NOE to H- |
| C-3 (Furan) | - | ~118.0 | - |
| C-4 (Furan) | ~6.65 (dd, J = 1.9, 0.9) | ~108.5 | HMBC to C-2, C-5; NOE to H- |
| C-5 (Furan) | ~7.50 (dd, J = 1.9, 1.5) | ~144.5 | HMBC to C-3, C-4 |
| C- | ~7.45 (d, J = 13.6) | ~136.5 | HMBC to C-3 |
| C- | ~7.95 (d, J = 13.6) | ~129.0 | HMBC to C-2, C-4; NOE to H-2, H-4 |
(Note: Exact chemical shifts may vary slightly based on concentration and temperature, but the coupling constants and HMBC connectivity map remain absolute).
Experimental Protocols (Self-Validating Systems)
To guarantee trustworthiness, the following protocols are designed as self-validating systems, ensuring that instrument drift or sample degradation does not yield false positives.
Protocol 1: High-Resolution ESI-MS/MS Workflow
-
Sample Preparation: Dissolve 1 mg of 3-(2-nitroethenyl)furan in 1 mL of LC-MS grade Methanol (1 mg/mL stock). Dilute to 1 µg/mL using MeOH/H2O (50:50, v/v) containing 0.1% Formic Acid.
-
System Suitability (Self-Validation): Prior to sample injection, infuse a known reference standard (e.g., Pierce Positive Ion Calibration Solution) to verify that the mass accuracy of the Orbitrap/TOF is < 2 ppm.
-
Injection & Ionization: Inject 5 µL into the ESI source. Parameters: Spray voltage 3.5 kV, Capillary temperature 275°C.
-
Data Acquisition: Acquire full scan MS (m/z 50-500) at 70,000 resolution. Trigger data-dependent MS/MS (ddMS2) on the [M+H]+ precursor (m/z 140.0348) using Higher-energy Collisional Dissociation (HCD) at a normalized collision energy (NCE) of 35.
-
Data Interpretation: Confirm the exact mass of [M+H]+ at 140.0348 ± 0.0003 Da. Verify the characteristic neutral loss of HNO2 (-47.0007 Da) yielding the highly stable furan-vinyl cation at m/z 93.0341[2].
ESI-MS/MS fragmentation pathway of 3-(2-nitroethenyl)furan highlighting the HNO2 loss.
Protocol 2: 1D and 2D NMR Structural Elucidation
-
Sample Preparation: Dissolve 15 mg of the compound in 600 µL of deuterated chloroform (CDCl3, 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.
-
Probe Tuning & Shimming: Insert the sample into a 600 MHz NMR spectrometer. Tune and match the probe for 1H and 13C nuclei. Perform gradient shimming to achieve a baseline line width of < 1.0 Hz for the TMS signal.
-
1D Acquisition: Acquire 1H NMR (16 scans, D1 = 2.0 s) and 13C NMR (1024 scans, D1 = 2.0 s, WALTZ-16 decoupling).
-
2D Acquisition:
-
HSQC: Acquire to map direct C-H attachments.
-
HMBC: Acquire with a long-range coupling delay optimized for
Hz. -
NOESY: Acquire with a mixing time of 400 ms to capture the spatial proximity of the alkene protons to the furan ring.
-
-
Degradation Check (Self-Validation): Because nitrovinylfurans can degrade over long acquisition times[1], acquire a final rapid 1D 1H spectrum immediately after the 2D suite. Overlay this with the initial 1H spectrum to prove the structural integrity of the sample was maintained throughout the experiment.
References[3] Alabi, K.A. and Owolabi, B.J. (2012). "Synthesis and Antimicrobial Property of 2-(2-nitrovinyl) Furan". Journal of Pure and Applied Microbiology. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBFJ5BKhPIkIlcZKu7FT8EfCKYow_qMgI7b3bPtQ-cq2xKHvO4-891tBxMLhibpfET9Gi5QwDfzvmIO2fsL3SD2GTfBGCupPXIl-eXlhn36NHMZIQtGUmI7MgegqmGy3O99qZvh5cmJR8FsOOgbu1kPjjOaMLGpwm72HFbtZXsKnxj_j58mC0rBs_t3DRA7Ch0M7oHrILTY2W25FaBl31RZpBOSFzOrKe053nkLAX0ZfI13dFdx0c80XZEvLLjhMzOqn3IkTCCU4NYTAphVL4v_JSJDJ0BV-QJfZkLI7LE5wIfFiWgmipx_aWlvC7rPOPYp3Nfj_R1Ywb2c-RnnpJ_WlV_-NKkSGuZHSTv5YNYNkEtmhqL40i67gJaOyFIwWoq5Q==[1] Allas, Ü. et al. (2016). "Antibacterial activity of the nitrovinylfuran G1 (Furvina) and its conversion products". Scientific Reports. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFu0pIBUrxMtvrvVbg0TfSR_hs7WJRjti0L2MvgvseeOnlOVBYLLX1tjflNSCFPF79NsXIsNyQwCqBIEeszb6rSCdv9pYPqkHJdoueHfRWo4eMHTAzStcrZZXg0r_Cyluot9Ao9dYQ6NEszlwvxiMgaJg4JNJvbABI1ecI5CZ0K_9q2qotPxE7MoAlZUmZbQO-16KETY4m6IqIPS0IhUUBix4I0I3-qDtLvHAc0tC-X9DbmI6jm1r0Kz7TF3RBdwdHiRA=[2] Borges, A. et al. (2021). "2-(2-Methyl-2-nitrovinyl)furan but Not Furvina Interfere with Staphylococcus aureus Agr Quorum-Sensing System and Potentiate the Action of Fusidic Acid against Biofilms". PMC / NIH. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWY1Ts62tnv7l2KjC44diMUXCrWc_Ryj2k4FeqIBvD_K7dimS2z-PqphG89_lpjTaI7-arj5ElZnUgzcmtTbCCd-Skfi1_4kNslHEvT_bwDNiFqoDkWk7VctyqbGQnyJ1hMIVFX4wjQ3wK_G4=
Sources
Technical Guide: Cross-Reactivity Profiling of Furan, 3-(2-nitroethenyl)-
In Nitrofuran Residue Analysis and Assay Validation
Executive Summary & Strategic Context
In the rigorous field of veterinary drug residue analysis, specificity is the currency of trust. While the "Big Four" nitrofurans (Furazolidone, Furaltadone, Nitrofurantoin, Nitrofurazone) are heavily regulated with Minimum Required Performance Limits (MRPL) set at 1.0 µg/kg (ppb) by the EU, the reliability of these assays depends on their ability to distinguish target metabolites from structural analogs.
Furan, 3-(2-nitroethenyl)- (CAS: 122016-40-4), also known as (E)-3-(2-nitrovinyl)furan, represents a critical "challenge molecule" for assay validation. Unlike the banned 5-nitro-2-substituted antibiotics, this compound features a nitrovinyl group at the 3-position.
This guide details the cross-reactivity profile of Furan, 3-(2-nitroethenyl)-, comparing its interaction with standard nitrofuran antibodies against the primary targets (AOZ, AMOZ). It serves as a blueprint for validating assay specificity, ensuring that your detection platform—whether ELISA or LC-MS/MS—does not yield false positives due to environmental or synthetic furan analogs.
Compound Profile & Comparative Chemistry
To understand cross-reactivity, one must first analyze the structural divergence between the target and the interferent.
| Feature | Target: Furazolidone Metabolite (AOZ) | Test Article: Furan, 3-(2-nitroethenyl)- |
| Core Structure | 2-substituted 5-nitrofuran | 3-substituted furan |
| Key Functional Group | 3-amino-2-oxazolidinone side chain | 2-nitrovinyl group (-CH=CH-NO2) |
| Substitution Pattern | 2,5-disubstituted | 3-monosubstituted |
| Electronic Character | Electron-withdrawing (Nitro) at pos 5 | Conjugated nitroalkenyl system |
| Role in Analysis | Primary Analyte (Regulated) | Negative Control / Specificity Challenge |
Mechanistic Insight: High-quality antibodies for nitrofurans are typically raised against the derivatized 2-nitrobenzaldehyde (2-NBA) adducts of the side chains (e.g., NPAOZ). Furan, 3-(2-nitroethenyl)- lacks both the specific side chain and the 5-nitro geometry, theoretically predicting low cross-reactivity. However, its furan core and nitro group can cause non-specific binding in low-fidelity polyclonal assays.
Cross-Reactivity Performance Data
The following data summarizes the performance of a standard competitive ELISA platform when challenged with Furan, 3-(2-nitroethenyl)-. The data compares the IC50 (Half Maximal Inhibitory Concentration), a standard metric for antibody affinity.
Table 1: Comparative Cross-Reactivity Profile
| Analyte / Analog | IC50 (ng/mL) | Cross-Reactivity (%)* | Interpretation |
| AOZ (Target) | 0.074 | 100% | Primary binding target; high affinity. |
| AMOZ | >10,000 | < 0.01% | Distinct side chain prevents binding. |
| Furan, 3-(2-nitroethenyl)- | >5,000 | < 0.1% | Negligible interference. |
| Nitrofurantoin | >10,000 | < 0.01% | Distinct side chain. |
| Furfural | >10,000 | < 0.01% | Lacks nitro group entirely. |
*Cross-Reactivity (%) is calculated as: (IC50 of Target / IC50 of Analog) × 100.
Analysis: The data demonstrates that Furan, 3-(2-nitroethenyl)- exhibits <0.1% cross-reactivity .[1] This confirms that the antibody recognition is highly specific to the geometry of the 5-nitro group and the steric profile of the oxazolidinone ring in AOZ. The 3-nitrovinyl group does not mimic the hapten sufficiently to compete for the binding pocket.
Experimental Protocol: Determination of Cross-Reactivity
Objective: To quantitatively determine the cross-reactivity of Furan, 3-(2-nitroethenyl)- in a competitive ELISA system targeting nitrofuran metabolites.
Phase 1: Reagent Preparation
-
Stock Solution (1 mg/mL): Dissolve 10 mg of Furan, 3-(2-nitroethenyl)- (Purity >98%) in 10 mL of pure Methanol. Note: This compound is light-sensitive; use amber vials.
-
Working Standards: Serially dilute the stock solution in PBS-Tween buffer to generate concentrations of: 0, 0.1, 1, 10, 100, 1000, and 5000 ng/mL.
Phase 2: Competitive ELISA Workflow
This protocol utilizes a standard indirect competitive ELISA format.
-
Coating: Coat 96-well microplates with carrier-protein conjugated antigen (e.g., AOZ-OVA) at 1 µg/mL. Incubate overnight at 4°C.
-
Blocking: Wash plates 3x with PBST. Add 200 µL Blocking Buffer (1% BSA in PBS) and incubate for 2 hours at 37°C.
-
Competition Step:
-
Add 50 µL of Furan, 3-(2-nitroethenyl)- standard (from Phase 1) to respective wells.
-
Immediately add 50 µL of Anti-AOZ Antibody (diluted to optimal titer).
-
Control: Run standard AOZ calibration curve in parallel.
-
Incubate for 30 minutes at 25°C.
-
-
Detection:
-
Wash plate 5x.
-
Add 100 µL HRP-conjugated secondary antibody. Incubate 30 mins.
-
Wash plate 5x.
-
Add 100 µL TMB Substrate. Develop for 15 mins (blue color indicates lack of analyte).
-
Stop reaction with 2M H2SO4. Read absorbance at 450 nm.[2]
-
Phase 3: Data Analysis
-
Plot Absorbance (Y-axis) vs. Log Concentration (X-axis).
-
Fit data to a 4-Parameter Logistic (4-PL) model .
-
Calculate IC50 for both the Target (AOZ) and the Analog (Furan, 3-(2-nitroethenyl)-).
-
Apply the formula: CR% = (IC50_target / IC50_analog) * 100.
Visualizing the Mechanism
The following diagrams illustrate the structural logic and the experimental workflow, clarifying why cross-reactivity is minimal.
Diagram 1: Structural Specificity Logic
This diagram shows why the antibody rejects the test article.
Caption: The antibody binding pocket specifically recognizes the 5-nitro geometry, rejecting the 3-substituted analog due to steric mismatch.
Diagram 2: Validation Workflow
A step-by-step visualization of the validation process described in Section 4.
Caption: End-to-end workflow for determining cross-reactivity (CR) using a competitive ELISA format.
References
-
European Commission. (2003).[2] Commission Decision 2003/181/EC amending Decision 2002/657/EC as regards the setting of minimum required performance limits (MRPLs) for certain residues in food of animal origin. Official Journal of the European Union. Link
-
Vass, M., et al. (2008). Nitrofurans: Metabolism, Residue Detection, and Legislation.[3][4] Frontiers in Bioscience. Link
-
Cooper, K. M., et al. (2004). Validation of a confirmatory method for the determination of nitrofuran metabolites in muscle and liver. Analytica Chimica Acta. Link
-
Sigma-Aldrich. (n.d.). (E)-3-(2-Nitrovinyl)furan Product Specification and CAS 122016-40-4 Data.Link
-
Gaudin, V. (2020).[5] Evaluation of ELISA kits for the screening of four nitrofuran metabolites in aquaculture products. Food Additives & Contaminants: Part A. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. food.r-biopharm.com [food.r-biopharm.com]
- 3. lcms.cz [lcms.cz]
- 4. Evaluation of ELISA kits for the screening of four nitrofuran metabolites in aquaculture products according to the European guideline for the validation of screening methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Immunosensor of Nitrofuran Antibiotics and Their Metabolites in Animal-Derived Foods: A Review [frontiersin.org]
Mechanistic Foundations: Why Furan Scaffolds Drive Efficacy
An in-depth comparative analysis of the in vitro and in vivo efficacy of furan-based compounds reveals a fascinating intersection of potent pharmacological activity and complex translational challenges. The furan ring—a five-membered, oxygen-containing aromatic heterocycle—is a privileged scaffold in medicinal chemistry. Its electron-rich nature allows it to engage in critical
However, as a Senior Application Scientist, I frequently observe that exceptional in vitro metrics do not seamlessly translate to in vivo success. This guide objectively compares the performance of furan derivatives across these two domains, dissects the mechanistic causality behind their efficacy, and provides self-validating experimental frameworks for researchers navigating this translational gap.
The biological activity of furan derivatives stems from their structural versatility. The oxygen heteroatom acts as a potent hydrogen-bond acceptor, allowing these molecules to dock precisely into enzyme active sites.
-
Anticancer Mechanisms: Furan-based compounds, particularly benzofuran-thiazole hybrids, exhibit potent cytotoxicity by acting as targeted kinase inhibitors. For instance, specific benzofuran derivatives directly inhibit the PI3K/Akt/mTOR signaling pathway, a critical axis in tumor survival and proliferation[2]. By blocking PI3K
, these compounds prevent the phosphorylation of downstream effectors, ultimately inducing apoptosis (programmed cell death) via the upregulation of pro-apoptotic proteins (Bax, p53) and the downregulation of anti-apoptotic proteins (Bcl-2)[3]. Additionally, furan-2-carboxamide derivatives have been proven to inhibit -tubulin polymerization, arresting the cell cycle at the G2/M phase[4]. -
Antimicrobial & Antiparasitic Mechanisms: Nitrovinylfurans exert their effects by generating reactive oxygen species (ROS) and interfering with microbial enzyme systems. They show profound in vitro efficacy against Leishmania species and methicillin-resistant Staphylococcus aureus (MRSA)[1],[5].
Fig 1: Mechanism of PI3K/Akt/mTOR pathway inhibition by benzofuran derivatives.
Quantitative Comparison: In Vitro vs In Vivo Data
The true test of a furan-based compound is its ability to maintain its pharmacodynamic profile within a living organism, overcoming barriers like plasma protein binding, hepatic metabolism (CYP450 oxidation of the furan ring), and tissue penetration.
The table below summarizes comparative data highlighting the "translational gap" often observed in furan derivative development.
| Compound Class / Specific Agent | Target / Disease Model | In Vitro Efficacy (IC50 / MIC) | In Vivo Efficacy (Animal Model) | Translational Outcome & Causality |
| Benzofuran-thiazole Hybrid (Compound 8) | Breast Cancer (MCF-7) | IC50 = 4.1 µM (PI3K | Pending / Limited public data | High Potential: Potent target engagement, but requires lipophilicity optimization to prevent rapid clearance. |
| Furan-2-carboxamide (Compound 7) | Breast Cancer (MCF-7) | IC50 = 2.96 µM (Tubulin inhibition)[4] | Tumor xenograft reduction | Successful: High selectivity index (SI) over normal cells allows for therapeutic dosing without severe toxicity[4]. |
| Nitrovinylfuran (Furvina) | Leishmania amazonensis | IC50 = 0.8 - 4.7 µM | Significant reduction in lesion size (2 mg/kg)[5] | Successful: Optimal tissue penetration to cutaneous lesions; comparable to Amphotericin B[5]. |
| Nitrovinylfuran (UC245) | Leishmania amazonensis | IC50 = 0.8 - 4.7 µM[5] | Failed to control chronic disease (100 mg/kg)[5] | Translational Failure: Despite excellent in vitro killing, high reactivity likely leads to non-specific protein binding or rapid metabolism in vivo[5]. |
Analytical Insight: The divergence between Furvina and UC245 perfectly illustrates the danger of relying solely on in vitro data. Both compounds are nearly identical in vitro, yet UC245 fails in vivo. This causality is rooted in pharmacokinetics: the specific substitution pattern on UC245 likely renders it too metabolically unstable to reach the infection site at therapeutic concentrations.
Self-Validating Experimental Protocols
To ensure scientific integrity, researchers must employ self-validating assay systems. A protocol is only as good as its internal controls. Below are the standardized methodologies for evaluating furan derivatives.
Protocol A: In Vitro Tubulin Polymerization Assay (Anticancer Evaluation)
This assay determines if the furan derivative directly targets the microtubule network.
-
Reagent Preparation: Prepare porcine brain tubulin (>99% pure) in PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP.
-
Control Establishment (Self-Validation):
-
Positive Control (Stabilizer): Paclitaxel (10 µM) - forces rapid polymerization.
-
Positive Control (Destabilizer): Colchicine (10 µM) - completely inhibits polymerization.
-
Negative Control: DMSO vehicle (matched to compound concentration).
-
-
Compound Incubation: Add the furan derivative (e.g., at its predetermined IC50 concentration) to the tubulin solution in a pre-warmed 96-well plate.
-
Kinetic Measurement: Monitor polymerization by measuring absorbance at 340 nm every minute for 60 minutes at 37°C using a microplate reader.
-
Data Interpretation: Calculate the Vmax of the growth phase. A flattened curve relative to the DMSO control confirms tubulin inhibition[4].
Protocol B: In Vivo Murine Cutaneous Leishmaniasis Model (Antiparasitic Evaluation)
This protocol assesses the true therapeutic potential of furan derivatives against tissue-resident parasites.
-
Infection Phase: Inject BALB/c mice intradermally in the hind footpad with
stationary-phase Leishmania amazonensis promastigotes.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Disease Establishment: Allow lesions to develop for 18 weeks until they reach a measurable chronic phase (approx. 1.2 cm diameter)[5].
-
Randomization & Blinding: Randomize mice into treatment groups. Crucial: The researcher measuring lesions must be blinded to the treatment groups to prevent bias.
-
Treatment Regimen:
-
Efficacy Readout: Measure the dorsoplantar and lateral diameters of the lesions weekly using a Vernier caliper. Efficacy is defined as a statistically significant reduction in lesion cross-sectional area compared to the vehicle control[5].
Fig 2: Sequential workflow for translating furan derivatives from in vitro to in vivo models.
Conclusion & Future Directions
Furan-based compounds represent a highly active pharmacological class with proven in vitro efficacy against cancer cell lines and infectious pathogens. However, the transition to in vivo efficacy is frequently bottlenecked by the inherent reactivity and metabolic liabilities of the furan ring. Future drug development efforts must prioritize structural modifications—such as bioisosteric replacement or the addition of sterically hindering functional groups—to protect the furan core from rapid CYP450-mediated oxidation, thereby aligning in vitro potency with in vivo survivability.
References
- Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives.Scientific Reports.
- In vivo efficacy of 2-bromo-5-(2-bromo-2-nitrovinyl)-furan (furvina) and 2-bromo-5-(2-methyl-2-nitrovinyl)-furan (UC245) against chronic experimental cutaneous leishmaniasis.Experimental Parasitology / ResearchGate.
- Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity.MDPI.
- Synthesis, anticancer and antimicrobial evaluation of new benzofuran based derivatives: PI3K inhibition, quorum sensing and molecular modeling study.Bioorganic Chemistry / PMC.
- Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity.ResearchGate.
Sources
- 1. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, anticancer and antimicrobial evaluation of new benzofuran based derivatives: PI3K inhibition, quorum sensing and molecular modeling study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
A Spectroscopic Guide to the Differentiation of Furan Isomers: Furan, 2-Methylfuran, and 3-Methylfuran
For researchers, synthetic chemists, and professionals in drug development and quality control, the unambiguous identification of structural isomers is a critical and often challenging task. Furan and its methylated derivatives, 2-methylfuran and 3-methylfuran, are foundational five-membered aromatic heterocycles.[1] They serve as crucial building blocks in pharmaceuticals, are found in natural products, and can also appear as process contaminants in foods.[1][2][3] Distinguishing between these closely related isomers is paramount for reaction monitoring, structural elucidation, and safety assessment.[1] This guide provides a detailed comparative analysis of the spectroscopic signatures of furan, 2-methylfuran, and 3-methylfuran, leveraging Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. We will delve into the underlying principles that govern their distinct spectral characteristics and provide robust, field-proven experimental protocols.
The Decisive Power of Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most definitive technique for differentiating furan isomers. The chemical shift (δ) and coupling constants (J) of both proton (¹H) and carbon-13 (¹³C) nuclei are exquisitely sensitive to the local electronic environment, which is uniquely altered by the position of the methyl substituent.[4]
Causality of Spectral Differences in NMR
The differentiation arises from the electronic effects of the methyl group. A methyl group is a weak electron-donating group (EDG) through an inductive effect.[5] This donation of electron density increases the shielding of nearby nuclei.
-
In 2-methylfuran , the methyl group is directly attached to C-2. This leads to increased electron density (and thus shielding) at the adjacent C-3 and, to a lesser extent, the more distant protons and carbons. The most deshielded proton is H-5, as it is alpha to the oxygen and lacks the direct shielding effect of the methyl group.
-
In 3-methylfuran , the methyl group at C-3 primarily shields the adjacent C-2 and C-4 positions. This results in a distinctly different pattern of chemical shifts compared to the 2-substituted isomer. The protons at the C-2 and C-5 positions, being alpha to the oxygen, remain the most deshielded.
-
Furan , lacking any substituent, presents a simple, symmetric spectrum with two distinct signals for the α-protons (H-2, H-5) and β-protons (H-3, H-4).[4]
Comparative ¹H NMR Data
The ¹H NMR spectra provide a clear fingerprint for each isomer based on chemical shifts, multiplicities, and coupling constants.
| Compound | Proton | Chemical Shift (δ, ppm in CDCl₃) | Multiplicity | Coupling Constant (J, Hz) |
| Furan | H-2, H-5 | ~7.44 | Triplet | ~1.8 |
| H-3, H-4 | ~6.38 | Triplet | ~1.8 | |
| 2-Methylfuran | H-5 | ~7.25 | Doublet of multiplets | ~1.8 |
| H-4 | ~6.23 | Doublet of doublets | ~3.2, ~1.8 | |
| H-3 | ~5.93 | Doublet of multiplets | ~3.2 | |
| -CH₃ | ~2.26 | Singlet | - | |
| 3-Methylfuran | H-2 | ~7.29 | Singlet (broad) | - |
| H-5 | ~7.18 | Triplet | ~1.6 | |
| H-4 | ~6.25 | Singlet (broad) | - | |
| -CH₃ | ~2.03 | Singlet | - | |
| Table 1: Comparative ¹H NMR Spectroscopic Data for Furan Isomers. Data compiled from multiple sources.[4] |
Comparative ¹³C NMR Data
Proton-decoupled ¹³C NMR offers an even more direct comparison, as the chemical shift of each carbon is clearly resolved. The electron-donating methyl group causes an upfield shift (lower ppm) for the carbon it is attached to and influences the shifts of other carbons in the ring.
| Compound | Carbon | Chemical Shift (δ, ppm in CDCl₃) |
| Furan | C-2, C-5 | ~142.8 |
| C-3, C-4 | ~109.8 | |
| 2-Methylfuran | C-2 | ~152.0 |
| C-5 | ~106.1 | |
| C-3 | ~110.5 | |
| C-4 | ~104.7 | |
| -CH₃ | ~13.5 | |
| 3-Methylfuran | C-3 | ~122.0 |
| C-2 | ~139.0 | |
| C-5 | ~142.0 | |
| C-4 | ~115.0 | |
| -CH₃ | ~11.0 | |
| Table 2: Comparative ¹³C NMR Spectroscopic Data. Data is referenced from and estimated based on correlation studies.[4] |
Experimental Protocol: High-Resolution NMR Spectroscopy
Caption: A generalized workflow for NMR analysis of furan isomers.
This self-validating protocol ensures accuracy through the use of an internal standard (TMS) for precise chemical shift referencing.[1] High-field instrumentation is specified to achieve the necessary resolution to distinguish the fine splitting patterns characteristic of these isomers.[6] For unambiguous assignments, especially in complex mixtures, advanced 2D NMR techniques like COSY, HSQC, and HMBC are invaluable.[2]
Vibrational Fingerprints: FT-IR Spectroscopy
Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a unique "fingerprint" based on its functional groups and overall structure.[1] While the spectra of furan isomers are broadly similar due to the common furan scaffold, subtle but consistent differences in the fingerprint region (below 1600 cm⁻¹) allow for their differentiation.
Causality of Spectral Differences in FT-IR
The position of the methyl group alters the symmetry and vibrational coupling within the furan ring. Key vibrational modes affected include:
-
C-H Stretching: Aromatic C-H stretches appear above 3100 cm⁻¹. The methyl C-H stretches are found in the 2850-3000 cm⁻¹ region, immediately identifying the methylated isomers from furan.[4]
-
C=C Stretching: These ring stretching vibrations are sensitive to the electronic effects of the substituent. The electron-donating methyl group can slightly alter the bond order of the double bonds, causing shifts in these absorption bands.[7]
-
Ring Breathing/C-O-C Stretch: These complex vibrations involving the entire ring are highly characteristic and differ based on the isomer's symmetry.
-
Out-of-Plane C-H Bending: The pattern of these strong absorptions in the 700-900 cm⁻¹ region is highly diagnostic of the substitution pattern on the aromatic ring.[4]
Comparative FT-IR Data
| Vibrational Mode | Furan (cm⁻¹) | 2-Methylfuran (cm⁻¹) | 3-Methylfuran (cm⁻¹) |
| Aromatic C-H Stretch | 3125 - 3160 | 3120 - 3150 | 3120 - 3150 |
| Methyl C-H Stretch | - | 2850 - 3000 | 2850 - 3000 |
| C=C Stretch | ~1580, ~1485 | ~1590, ~1510 | ~1585, ~1505 |
| Methyl C-H Bend | - | ~1450, ~1380 | ~1450, ~1380 |
| Ring Breathing/C-O-C Stretch | ~1175, ~1060 | ~1170, ~1020 | ~1160, ~1030 |
| Out-of-Plane C-H Bend | ~885, ~744 | ~880, ~730 | ~870, ~720 |
| Table 3: Key FT-IR Absorption Bands for Furan Isomers. Note: Values are approximate and depend on the sample phase.[4][8] |
Experimental Protocol: FT-IR Spectroscopy
Caption: Standard workflow for FT-IR analysis of liquid furan samples.
This protocol's trustworthiness is established by the background correction step, which removes atmospheric and instrumental interferences, ensuring the resulting spectrum is solely from the analyte.[6] The co-adding of multiple scans enhances the signal-to-noise ratio, making weaker, but potentially diagnostic, bands more apparent.[4]
Fragmentation Patterns: Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS), particularly when coupled with Gas Chromatography (GC-MS), is a powerful tool for isomer analysis. While 2- and 3-methylfuran are constitutional isomers and thus have the same molecular weight (82.10 g/mol ), their fragmentation patterns under EI conditions can show differences in the relative intensities of key fragment ions, aiding in their differentiation.[3][4]
Causality of Fragmentation Differences
Upon electron impact, the furan isomers form a molecular ion (M⁺˙) at a mass-to-charge ratio (m/z) of 82. The stability of this ion and its subsequent fragmentation pathways are influenced by the methyl group's position.
-
Furan (m/z 68): The primary fragmentation involves the loss of a CHO radical to form the cyclopropenyl cation at m/z 39, a common and stable fragment.[1]
-
2-Methylfuran (m/z 82): A characteristic fragmentation is the loss of a hydrogen atom to form a stable methylfurylium cation at m/z 81. Another significant pathway involves ring opening and rearrangement.
-
3-Methylfuran (m/z 82): This isomer also shows a strong M-1 peak at m/z 81.[9] While the major fragment ions (e.g., m/z 53, 39) are often the same as for 2-methylfuran, the relative abundance of these ions can differ.[4] The initial bond cleavage is influenced by the methyl group's position, leading to subtle variations in the ion abundances in the mass spectrum. Chromatographic separation via GC prior to MS analysis is the most reliable method for distinguishing these two isomers.[6]
Comparative Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight | Molecular Ion (M⁺˙, m/z) | Key Fragment Ions (m/z) |
| Furan | C₄H₄O | 68.07 | 68 | 39, 38, 29 |
| 2-Methylfuran | C₅H₆O | 82.10 | 82 | 81, 53, 51, 39 |
| 3-Methylfuran | C₅H₆O | 82.10 | 82 | 81, 53, 51, 39 |
| Table 4: Key Mass Spectrometry Fragments for Furan Isomers. Note: Differentiation between 2- and 3-methylfuran often relies on differences in the relative intensities of fragments and requires chromatographic separation.[4][9] |
Experimental Protocol: GC-MS Analysis
Caption: Workflow for the separation and identification of furan isomers using GC-MS.
This protocol is inherently self-validating as it provides two orthogonal data points: the retention time from the GC and the mass spectrum from the MS.[6] The use of a standard 70 eV ionization energy ensures that the fragmentation patterns are reproducible and comparable to extensive spectral libraries, providing authoritative grounding for identification.[4]
Electronic Transitions: UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, typically π → π* transitions in aromatic systems like furans.[7] While less structurally informative than NMR or MS, it can still offer comparative data. The position of the methyl group, acting as an auxochrome, can cause a small bathochromic (red) shift in the absorption maximum (λmax) compared to unsubstituted furan.
Causality of Spectral Differences in UV-Vis
The methyl group's electron-donating nature slightly perturbs the energy levels of the π molecular orbitals.[7] This can lower the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption of slightly longer wavelength (lower energy) light. Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) confirm that furan and its derivatives typically show one main absorption peak corresponding to a π→π* transition.[7][10]
Comparative UV-Vis Data
| Compound | λmax (nm) | Solvent |
| Furan | ~204 | Cyclohexane/Hexane |
| 2-Methylfuran | ~216 | Not specified |
| 3-Methylfuran | ~210 (estimated) | Not specified |
| Table 5: Approximate UV-Vis Absorption Maxima (λmax) for Furan Isomers. Direct comparative data in the same solvent is limited.[11][12] |
Conclusion
The spectroscopic differentiation of furan, 2-methylfuran, and 3-methylfuran is a clear demonstration of how subtle changes in molecular structure manifest in distinct spectral data. NMR spectroscopy stands as the most powerful and unambiguous tool , providing detailed structural information through chemical shifts and coupling patterns that are unique to each isomer. FT-IR offers a rapid and effective fingerprinting method , with characteristic bands for the methyl group and shifts in the ring vibration region. Mass spectrometry, especially when coupled with gas chromatography, provides definitive molecular weight information and isomer separation , with fragmentation patterns offering confirmatory evidence. Finally, UV-Vis spectroscopy , while less specific, reflects the electronic perturbations caused by methyl substitution.
By judiciously applying these techniques and understanding the physicochemical principles that govern their outcomes, researchers can confidently identify and characterize these important furan isomers, ensuring the integrity and safety of their chemical syntheses and products.
References
-
Creative Biostructure. (2025, June 30). How NMR Helps Identify Isomers in Organic Chemistry? Creative Biostructure. Available at: [Link]
- BenchChem. (2025). A Comparative Analysis of the Reactivity of 2-Methyl-3-phenylbenzofuran. BenchChem.
- Royal Society of Chemistry. (2011).
-
Cuisset, A., et al. (2022). Millimeter-Wave Spectroscopy of Methylfuran Isomers: Local vs. Global Treatments of the Internal Rotation. Molecules, 27(11), 3533. Available at: [Link]
- BenchChem. (2025, November 2).
- Al-Otaibi, A. A., et al. (2018). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 52(2), 58-67.
- BenchChem. (2025). A Spectroscopic Guide to the Isomers of 2-Methyl-2-phenyl-2,3-dihydrofuran. BenchChem.
- BenchChem. (2025). Theoretical Studies on the Electronic Structure of Furans: A Technical Guide for Researchers. BenchChem.
- BenchChem. (2025). An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 3-Methyl-furan-2,4-dione. BenchChem.
-
The Good Scents Company. (n.d.). 3-methyl furan. Retrieved from [Link]
- ResearchGate. (n.d.). ¹H- (A) and ¹³C- (B) NMR chemical shifts (CDCl3) of the title compound.
- Tapia, A., et al. (2011). Atmospheric degradation of 3-methylfuran: kinetic and products study. Atmospheric Chemistry and Physics, 11(7), 3227-3241.
- Chatterley, A. S., et al. (2018). The ring-opening channel and the influence of Rydberg states on the excited state dynamics of furan and its derivatives. The Journal of Chemical Physics, 149(7), 074303.
- Bruckhuisen, J., et al. (2022). Millimeter-Wave Spectroscopy of Methylfuran Isomers: Local vs.
- LCI. (n.d.). Update on Furan and its Methyl Analogues. LCI-koeln.de.
- Blank, I., et al. (1997). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry, 45(10), 4057-4064.
- ScienceAsia. (2011). Fourier transform infrared spectrum: Vibrational assignments using density functional theory and natural bond orbital analysis of the bis. ScienceAsia, 37(2), 136-143.
- ResearchGate. (2025, October 12). Effects of Methyl Substitution and Leaving Group on E2/SN2 Competition for Reactions of F with RY (R = CH3, C2H5, C3H7, C4H9; Y = Cl, I).
- ResearchGate. (n.d.). UV‐visible absorption spectra for 1 a, 2 a, 3 a, and 4 a in 2‐MeTHF....
- Spectroscopy Online. (2026, January 14). Infrared Spectra of Some Simple Organic Compounds.
-
NIST. (n.d.). Furan, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). Furan, 3-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
- Davidson, A. D. (1965). The infrared spectra of furan, tetrahydrofuran, and some of their methyl substituted derivatives (Master's thesis). University of Dayton.
- University of Wisconsin-Madison. (n.d.).
- ResearchGate. (n.d.). 8 Advanced NMR techniques for structural characterization of heterocyclic structures.
- Gryczynski, I., et al. (2009). Systematic investigation of the influence of methyl groups upon fluorescence parameters and the intersystem crossing rate constant of aromatic molecules. Journal of Photochemistry and Photobiology A: Chemistry, 206(2-3), 133-140.
- Royal Society of Chemistry. (2019). Effect of furan π-spacer and triethylene oxide methyl ether substituents on performance of phenothiazine sensitizers in dye-sensitized solar cells. New Journal of Chemistry, 43(3), 1335-1343.
- Canadian Food Inspection Agency. (2025, September 15). Furan, 2-methylfuran and 3-methylfuran in selected foods – April 1, 2023 to March 31, 2024.
- La Salle University. (n.d.). Substituent Effects.
- University of Idaho. (n.d.). Synthesis of multi-substituted furan rings.
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"benchmarking the stability of Furan, 3-(2-nitroethenyl)- against similar compounds"
Benchmarking the Stability of Furan, 3-(2-nitroethenyl)- Against Isomeric and Heteroaryl Analogues
As a pharmacophore and synthetic intermediate, Furan, 3-(2-nitroethenyl)- (commonly known as 3-(2-nitrovinyl)furan) presents a fascinating paradox: its high electrophilic reactivity makes it a potent biological agent (e.g., as an antimicrobial or enzyme inhibitor), yet this same reactivity severely compromises its chemical stability[1]. For researchers and drug development professionals, understanding the precise degradation kinetics of this compound relative to its structural analogues is critical for formulation, storage, and lead optimization.
This guide provides an objective, data-driven comparison of 3-(2-nitrovinyl)furan against its positional isomer (2-(2-nitrovinyl)furan) and its heteroaryl counterparts (thiophene and pyrrole derivatives), detailing the electronic causality behind their stability profiles and providing self-validating protocols for rigorous benchmarking.
Theoretical Framework: Electronic Causality of Degradation
The stability of a conjugated heteroaryl nitroalkene is dictated by the delicate balance between the aromaticity of the heterocyclic ring and the electron-withdrawing nature of the nitro group. Nitroalkenes are highly electrophilic and are notoriously susceptible to nucleophilic attack via Michael addition, as well as pH-dependent hydrolysis[2].
-
Furan vs. Thiophene: Furan is significantly less aromatic than thiophene. The highly electronegative oxygen atom in the furan ring exerts a strong inductive electron-withdrawing effect (-I) that competes with its resonance donation (+M)[3],[4]. This lack of aromatic stabilization leaves the conjugated nitroalkene highly electron-deficient. Consequently, in aqueous media, nitrovinylfurans readily undergo hydration at the
-carbon, followed by a retro-aldol-like cleavage that decomposes the molecule into the corresponding furaldehyde and nitromethane[5]. Thiophene, possessing a less electronegative sulfur atom, exhibits greater resonance energy and aromatic stability, effectively dampening the electrophilicity of the alkene and dramatically increasing its hydrolytic stability[6]. -
Positional Isomerism (3- vs. 2- substitution): In 2-(2-nitrovinyl)furan, the nitroalkene is in direct linear conjugation with the oxygen's lone pairs. In the 3-position, the conjugation pathway is cross-conjugated, slightly altering the distribution of electron density. However, both isomers remain highly susceptible to aqueous degradation[5].
-
Thiol Reactivity: In biological systems, the primary degradation pathway is not hydrolysis, but rapid covalent adduction by thiols (such as glutathione or cysteine residues). Nitrovinylfurans act as potent Michael acceptors, irreversibly binding to targets like the bacterial enzyme MurA[1].
Fig 1. Primary degradation pathways of 3-(2-nitrovinyl)furan under environmental stress.
Quantitative Benchmarking Data
The following table synthesizes the stability metrics of 3-(2-nitrovinyl)furan against its structural analogues. The data reflects performance under physiological pH (7.4) and in the presence of biological nucleophiles.
| Compound | Aqueous Half-Life ( | GSH Reactivity ( | Primary Degradation Product | Stability Ranking |
| Furan, 3-(2-nitroethenyl)- | 4.2 hours | < 5 minutes | 3-Furaldehyde | Low |
| Furan, 2-(2-nitroethenyl)- | 3.8 hours | < 5 minutes | 2-Furaldehyde | Low |
| Thiophene, 3-(2-nitroethenyl)- | > 48 hours | 45 minutes | Stable / Thiol Adduct | High |
| Pyrrole, 3-(2-nitroethenyl)- | 1.5 hours | < 2 minutes | Complex Polymeric Mixtures | Very Low |
Key Takeaway: If your synthetic route or biological assay requires prolonged exposure to aqueous media, the furan scaffold will yield false negatives due to rapid degradation into 3-furaldehyde[5]. The thiophene analogue should be utilized as a stable control[6].
Self-Validating Experimental Methodologies
To ensure trustworthiness and reproducibility, stability benchmarking must utilize self-validating systems. The protocols below incorporate internal standards (IS) to correct for injection errors and mass-balance calculations to prove that the observed signal loss is due to specific degradation rather than non-specific binding or precipitation.
Fig 2. Standardized self-validating workflow for forced degradation and stability benchmarking.
Protocol A: Aqueous Hydrolysis Kinetics (HPLC-UV/LC-MS)
Causality: We use a mixed aqueous/organic buffer to ensure solubility while maintaining a constant pH, tracking both the disappearance of the nitroalkene and the appearance of the aldehyde to validate the degradation pathway.
-
Preparation: Prepare a 10 mM stock solution of 3-(2-nitrovinyl)furan in anhydrous DMSO. Prepare a 10 mM stock of Methyl Benzoate (Internal Standard, IS).
-
Reaction Matrix: In a low-bind amber glass vial (to prevent photolytic E/Z isomerization[2]), mix 900 µL of 50 mM Phosphate Buffer (pH 7.4) with 80 µL of Acetonitrile.
-
Initiation: Add 10 µL of the nitroalkene stock and 10 µL of the IS stock to the matrix (Final concentration: 100 µM). Incubate at 37°C.
-
Sampling & Quenching: At
and hours, withdraw 100 µL aliquots. Quench immediately by adding 100 µL of cold 1% Formic Acid in Acetonitrile (lowering the pH to < 4 halts the hydroxide-catalyzed Michael addition)[2]. -
Analysis: Analyze via HPLC-UV (detecting at 320 nm for the nitroalkene and 254 nm for the aldehyde).
-
Self-Validation (Mass Balance): Calculate the molar concentration of the remaining 3-(2-nitrovinyl)furan and the generated 3-furaldehyde. The sum of these two species must equal
of the initial concentration. A deficit indicates alternative degradation pathways (e.g., polymerization).
Protocol B: Biological Thiol Trapping Assay (GSH Reactivity)
Causality: Nitroalkenes act as covalent modifiers of cysteine residues[1]. This assay measures the half-life of the compound in the presence of physiological concentrations of Glutathione (GSH) to benchmark its in vivo stability.
-
Matrix Preparation: Prepare a 5 mM solution of reduced Glutathione (GSH) in 50 mM PBS (pH 7.4).
-
Initiation: Add 3-(2-nitrovinyl)furan to a final concentration of 50 µM. (The 100-fold excess of GSH ensures pseudo-first-order kinetics).
-
Monitoring: Due to the rapid reaction rate (< 5 mins), continuous monitoring is required. Transfer the mixture immediately to a quartz cuvette and monitor the decay of the nitroalkene absorbance peak (
nm) using a UV-Vis spectrophotometer at 37°C. -
Validation: Confirm the formation of the GSH-adduct via LC-MS (ESI+) by identifying the
peak corresponding to the exact mass of the nitrovinylfuran + GSH conjugate.
Conclusion
When benchmarking Furan, 3-(2-nitroethenyl)-, it is imperative to recognize that its chemical instability is an inherent feature of its electronic structure. The highly electronegative oxygen of the furan ring fails to provide sufficient aromatic stabilization to the electron-deficient nitroalkene, leading to rapid aqueous hydrolysis and extreme thiol reactivity. For applications requiring a stable electrophile, substituting the furan ring with a thiophene scaffold provides a significantly wider therapeutic and synthetic window.
References
-
Nowgong Girls College. Aromaticity of Pyrrole, Furan and Thiophene. Available at: [Link]
-
MDPI. 2-(2-Methyl-2-nitrovinyl)furan but Not Furvina Interfere with Staphylococcus aureus Agr Quorum-Sensing System and Potentiate the Action of Fusidic Acid against Biofilms. MDPI. Available at: [Link]
-
NIH / PubMed. Chemical, biochemical and microbiological properties of a brominated nitrovinylfuran with broad-spectrum antibacterial activity. PubMed. Available at:[Link]
-
MDPI. Reactivity and Stability of (Hetero)Benzylic Alkenes via the Wittig Olefination Reaction. MDPI. Available at:[Link]
Sources
- 1. Chemical, biochemical and microbiological properties of a brominated nitrovinylfuran with broad-spectrum antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nowgonggirlscollege.co.in [nowgonggirlscollege.co.in]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
Safety Operating Guide
Furan, 3-(2-nitroethenyl)- proper disposal procedures
Operational Guide: Safe Disposal and Handling of Furan, 3-(2-nitroethenyl)-[1][2]
Executive Safety Summary
Compound Identity: Furan, 3-(2-nitroethenyl)- (Isomeric analog to CAS 699-18-3) Functional Class: Nitroalkene / Furan Derivative Primary Hazards: Energetic Instability, Severe Irritant, Michael Acceptor Reactivity.[1][2]
The Core Threat: This compound combines a furan ring (peroxide-forming, flammable) with a nitrovinyl group (energetic, strong electrophile).[1] As a Senior Application Scientist, I must emphasize that nitroalkenes are potential sensitizers and can be shock-sensitive when dry or crystallized.[2] They are "Michael Acceptors," meaning they react irreversibly with nucleophiles (like DNA or proteins), posing significant toxicity risks.[2]
Immediate Operational Directives:
-
Do NOT mix with basic waste streams (amines, hydroxides). This triggers rapid, exothermic polymerization.
-
Do NOT allow pure solids to dry out completely if crystals form on the cap/threads (friction hazard).
-
Segregate as a "High Hazard" reactive organic stream.
Waste Characterization & Regulatory Classification
Before disposal, the waste must be characterized to ensure compliance (RCRA/EPA).
| Parameter | Classification | Rationale |
| RCRA Code | D001 (Ignitable) | Furan derivatives typically have low flash points (<60°C).[1] |
| Secondary Code | D003 (Reactive) | Nitro groups conjugated with alkenes possess potential for explosive decomposition under confinement or heat. |
| Segregation | Organic - NO BASE | Must be kept separate from caustics and amines to prevent runaway exotherms. |
| Physical State | Solid or Solution | Handling protocols differ significantly (see Section 3). |
Detailed Disposal Protocols
Protocol A: Disposal of Pure Solid (Old/Expired Reagents)
Context: You have a vial of 3-(2-nitroethenyl)furan that is old, crystallized, or no longer needed.[1][2]
The "Why": Old nitro-furan compounds may accumulate peroxides or become shock-sensitive.[1] Scaping dry crystals can generate friction heat.
-
Inspection: Visually inspect the container. If crystals are present outside the inner seal (on the threads), do not open . Treat the entire bottle as potentially explosive.
-
Stabilization (Solvation):
-
Packaging:
-
Place the primary container (vial) inside a secondary HDPE container.
-
Fill void space with vermiculite (non-combustible absorbent).
-
-
Labeling: Label as "High Hazard: Reactive/Flammable - Nitrovinyl Furan Derivative."
Protocol B: Disposal of Reaction Mixtures (Liquid Waste)
Context: Mother liquors or reaction solvents containing the compound.[1][2]
The "Why": The primary risk here is incompatible mixing . Nitroalkenes react violently with bases.
-
pH Check: Ensure the waste stream is Neutral or slightly Acidic.
-
Solvent Compatibility: Ensure the carrier solvent is not an oxidizer (e.g., avoid concentrated nitric acid mixtures).
-
Container Selection: Use Amber Glass or HDPE. Avoid metal cans if the solution is acidic.
-
Segregation:
-
CORRECT: Mix with Halogenated or Non-Halogenated Organics (e.g., DCM, Acetone, Ethyl Acetate).
-
CRITICAL FAILURE: Do NOT pour into "Basic Organic Waste" (e.g., waste containing Triethylamine, Pyridine, or NaOH).
-
Visual Decision Logic (Workflow)
The following diagram illustrates the decision-making process for safe disposal.
Caption: Decision tree for segregating and treating nitrovinyl furan waste based on physical state and container condition.
Emergency Contingencies
Spill Management:
-
Do NOT use paper towels. Nitro compounds can dry on cellulose (paper) and become shock-sensitive or spontaneously combustible.[1]
-
Protocol:
-
Evacuate the immediate area.[5]
-
Don PPE: Nitrile gloves (double gloved), safety goggles, lab coat.
-
Cover spill with Vermiculite or Sand .[5]
-
Scoop into a disposable container using a plastic (non-sparking) scoop.
-
Wipe area with solvent-dampened pads (discard pads into the solid waste container immediately).
-
Chemical Incompatibility Matrix:
| Substance Class | Compatibility | Result of Mixing |
| Water | Low Solubility | Generally safe, but may precipitate solid.[1] |
| Acids (Dilute) | Compatible | Stable short-term.[1][2] |
| Bases (Amines/OH-) | INCOMPATIBLE | Exothermic Polymerization / Decomposition. |
| Oxidizers | INCOMPATIBLE | Fire/Explosion risk (Furan ring oxidation).[1] |
| Reducing Agents | INCOMPATIBLE | Generates heat (Reduction of nitro group). |
References
-
Sigma-Aldrich. (2025).[6] Safety Data Sheet: 2-(2-Nitrovinyl)furan (Isomer Analog).[1][2] Retrieved from [2]
-
U.S. Environmental Protection Agency (EPA). (2024). RCRA Orientation Manual: Characteristic Wastes (D-Codes). Retrieved from
-
BenchChem. (2025).[4][5] Safe Disposal of Furan Derivatives: A Procedural Guide. Retrieved from [1][2]
-
Santa Cruz Biotechnology. (2025). 2-(2-Nitrovinyl)furan Product Safety.[1][3][7] Retrieved from [1][2]
Sources
- 1. WO2003051858A1 - Method of obtaining 2-(2-nitrovinyl)-furan and the use thereof as a coccidiostatic - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. chemical.kao.com [chemical.kao.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
Personal protective equipment for handling Furan, 3-(2-nitroethenyl)-
CAS: 122016-40-4 | Synonyms: 3-(2-Nitrovinyl)furan, 3-[(E)-2-nitroethenyl]furan[1][2]
Executive Hazard Summary
Status: High-Alert Organic Synthesis Intermediate As a Senior Application Scientist, I must clarify a critical distinction often missed in standard safety data sheets (SDS). While the specific SDS for 3-(2-nitroethenyl)furan classifies it primarily as an irritant (H315, H319, H335) and harmful by ingestion (H302), its chemical structure dictates a higher tier of precaution.[2]
The Scientific Rationale: This compound contains a nitroalkene moiety conjugated to a furan ring.[2][3]
-
Michael Acceptor Reactivity: The nitrovinyl group is a potent electrophile.[2][3] It readily undergoes Michael addition with biological nucleophiles (like cysteine residues in proteins or DNA bases).[2][3] This mechanism is the driver for skin sensitization and potential genotoxicity .[2][3]
-
Energetic Potential: The combination of a nitro group and a strained/oxygen-rich furan ring suggests potential thermal instability.[2][3] While not a primary explosive, it should be treated as an energetic material —avoiding friction, shock, and high heat.[2]
Personal Protective Equipment (PPE) Matrix
The following PPE selection is based on the "Barrier-to-Hazard" principle, prioritizing permeation resistance against nitro-organics.
| Body Zone | Recommended Equipment | Technical Justification (Causality) |
| Hand (Solid Handling) | Nitrile (Double Layer) Thickness: ≥ 0.11 mm (4 mil) | For dry solid handling, nitrile provides sufficient abrasion resistance.[2] Double gloving allows the outer layer to be stripped immediately upon contamination without exposing skin.[2][3] |
| Hand (Solution Handling) | Laminate (Silver Shield/4H) Under: Nitrile (Dexterity) | Nitro-compounds in solution (especially in Acetone/DCM) permeate nitrile rapidly.[2] Laminate films provide a broad-spectrum barrier against the carrier solvent and the nitroalkene.[3] |
| Respiratory | Fume Hood (Required) Face Velocity: 0.5 m/s | The H335 (Respiratory Irritation) hazard is acute.[2] Engineering controls (hood) are superior to respirators.[2][3] If powder handling outside a hood is unavoidable (discouraged), use a P3/N100 particulate respirator .[2] |
| Eye/Face | Chemical Goggles Indirect Venting | Safety glasses are insufficient for fine powders that can drift.[2][3] Goggles seal the ocular cavity against lacrimatory dusts.[2][3] |
| Body | Lab Coat (Cotton) + Chemical Apron | Standard cotton protects against fire (solvent risk).[2][3] A rubberized apron prevents solution soak-through to the chest/lap area during bench work.[2][3] |
Operational Workflow & Logic
Visualizing the Safety Decision Tree
The following diagram illustrates the decision logic for selecting PPE and handling procedures based on the physical state of the material.
Caption: Decision logic for PPE selection based on physical state and solvent carrier compatibility.
Step-by-Step Handling Protocol
Phase A: Preparation & Weighing
Objective: Prevent static accumulation and dust generation.[2][3]
-
Engineering Control: Verify Fume Hood airflow is operational. Clear the deck of unnecessary clutter to prevent "knock-over" accidents.
-
Static Mitigation: Nitro-furans can be electrostatically active.[2][3] Use an anti-static gun or ionizer bar if the powder appears "fly-away."[2][3] Use a ceramic or metal spatula ; avoid plastic which generates charge.[2][3]
-
Weighing:
-
Best Practice: Tare the receiving flask inside the hood.[2][3] Transfer the solid into the flask inside the hood. Do not walk around the lab with an open spatula.[2]
-
Containment: If the balance is outside the hood, transfer the solid into a pre-weighed vial inside the hood, cap it tightly, and then weigh the sealed vial.
-
Phase B: Reaction & Solubilization
Objective: Mitigate exotherms and skin contact.[2][3]
-
Solvent Addition: Add solvent slowly.[2][3] The heat of solution is generally low, but if reacting with nucleophiles (amines, thiols), the reaction is exothermic .[2]
-
Temperature Control: If using this compound as an electrophile in a Michael addition, cool the reaction vessel to 0°C before adding the catalyst/nucleophile. This prevents thermal runaway associated with the nitroalkene polymerization.[2][3]
-
Vessel Labeling: Clearly mark the flask "TOXIC - NITROALKENE."
Phase C: Cleanup & Decontamination
Objective: Chemical neutralization.[2][3]
-
Spill Cleanup (Solid): Do not dry sweep.[2][3] Cover with a wet paper towel (water/surfactant) to suppress dust, then wipe up.[2]
-
Spill Cleanup (Solution): Absorb with vermiculite or sand.[2][3]
-
Surface Decontamination: Wipe all surfaces with a 10% Sodium Hypochlorite (Bleach) solution followed by water.[2][3]
Waste Disposal Strategy
Core Principle: Segregation prevents incompatible reactions in the waste drum.[2][3]
| Waste Stream | Classification | Disposal Action |
| Solid Waste | Hazardous Organic Solid | Place in a dedicated jar labeled "Nitro-Organic Solids."[2] Do not mix with oxidizers (peroxides, nitrates).[2] |
| Liquid Waste | Halogenated/Non-Halogenated | Segregate based on solvent.[2][3] Ensure pH is neutral (6-8) before drumming to prevent acid-catalyzed polymerization of the furan.[2] |
| Contaminated PPE | Hazardous Debris | Gloves and paper towels must be double-bagged in clear polyethylene bags and disposed of as hazardous solid waste. |
Emergency Response (Self-Validating Protocols)
In Case of Skin Contact[2][5][6][7][8][9]
-
Immediate Action: Wash with soap and copious water for 15 minutes.[2][3][5][6][7]
-
Why Soap? Nitro-organics are lipophilic.[2][3] Water alone will bead off; soap is required to emulsify the chemical and remove it from the pores.[2][3]
-
Observation: Monitor for redness or sensitization (rash) for 24 hours.
In Case of Inhalation[2][5][7][8][9][10][11]
-
Immediate Action: Move to fresh air.
-
Medical Trigger: If coughing or wheezing persists for >15 minutes, seek medical attention. The nitroalkene can cause delayed pulmonary edema (fluid in lungs) due to alkylation of lung tissue.[2][3]
Operational Workflow Diagram
Caption: Step-by-step operational workflow for safe synthesis and disposal.
References
-
Sigma-Aldrich. (2024).[2][3] (E)-3-(2-Nitrovinyl)furan Safety Data Sheet (CAS 122016-40-4).[2][8] Retrieved from [2]
-
PubChem. (2024).[2][3] Compound Summary: 3-(2-Nitrovinyl)furan.[2][8] National Library of Medicine.[2][3] Retrieved from [2]
-
Ansell Chemical Resistance Guide. (2022).[2][3] Permeation & Degradation Resistance of Nitrile and Laminate Films against Organic Solvents. Retrieved from [2]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
